molecular formula C10H17NO4 B1582409 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate CAS No. 63225-53-6

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate

Cat. No.: B1582409
CAS No.: 63225-53-6
M. Wt: 215.25 g/mol
InChI Key: FLKHVLRENDBIDB-UHFFFAOYSA-N
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Description

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(butylcarbamoyloxy)ethyl prop-2-enoate
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InChI

InChI=1S/C10H17NO4/c1-3-5-6-11-10(13)15-8-7-14-9(12)4-2/h4H,2-3,5-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FLKHVLRENDBIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1069798
Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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CAS No.

63225-53-6
Record name 2-[[(Butylamino)carbonyl]oxy]ethyl 2-propenoate
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Record name 2-Acryloyloxyethyl butylcarbamate
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Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Record name 2-[[(butylamino)carbonyl]oxy]ethyl acrylate
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Record name 2-ACRYLOYLOXYETHYL BUTYLCARBAMATE
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Foundational & Exploratory

Technical Monograph: 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate in Biomedical Matrices

[1]

Executive Summary

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6) is a mono-functional urethane acrylate monomer characterized by a unique dual-functionality: a reactive acrylate terminus for radical polymerization and a carbamate (urethane) linker capable of extensive hydrogen bonding.[1][2] While traditionally utilized as a reactive diluent in high-performance coatings, its utility in drug delivery systems (DDS) and biomaterials is emerging due to its ability to impart toughness, flexibility, and self-healing properties to polymer networks.[1]

This guide dissects the chemical architecture of BACOEA, establishing its role in synthesizing mechanically adaptive hydrogels and eluting coatings.[1] It provides a validated protocol for incorporating BACOEA into a drug-eluting matrix, ensuring reproducibility and scientific rigor.[1]

Chemical Architecture & Physicochemical Properties[1][3][4]

Structural Analysis

The molecule consists of three distinct functional domains, each contributing to its behavior in a polymer matrix:[1]

  • Acrylate Head (

    
    ):  The site of free-radical propagation, allowing covalent integration into polymer backbones (e.g., with HEMA or PEGDA).[1]
    
  • Ethyl Urethane Linker (

    
    ):  The critical "hard segment."[1] The carbamate group acts as a hydrogen bond donor (NH) and acceptor (C=O), facilitating non-covalent physical crosslinking.[1] This is the mechanism behind the self-healing  and energy-dissipating  capability of BACOEA-derived polymers.[1]
    
  • Butyl Tail (

    
    ):  A hydrophobic "soft segment" that lowers the glass transition temperature (
    
    
    ), imparting flexibility and facilitating permeability for hydrophobic drug molecules.[1]
Key Properties Table[1]
PropertyValueRelevance to Protocol
CAS Number 63225-53-6Identity verification.[1][3][4]
Molecular Weight 215.25 g/mol Stoichiometric calculations.[1]
Appearance Colorless to pale yellow liquidQuality control (yellowing indicates oxidation).[1]
Density 1.06 g/mL (25°C)Volumetric dosing accuracy.[1]
Refractive Index

Optical clarity assessment for coatings.[1]
Solubility Soluble in organic solvents; Low water solubility (~5 g/L)Requires co-solvent (e.g., DMSO, Ethanol) for aqueous hydrogel synthesis.[1]
Functionality 1 (Mono-functional)Acts as a chain extender/modifier, not a chemical crosslinker.[1]

Synthesis & Manufacturing Logic

The synthesis of BACOEA follows a nucleophilic addition mechanism where the hydroxyl group of 2-Hydroxyethyl Acrylate (HEA) attacks the electrophilic carbon of n-Butyl Isocyanate .[1] This reaction is atom-efficient (100% atom economy) and typically catalyzed by organotin compounds.[1]

Reaction Pathway Visualization

The following diagram illustrates the synthesis pathway and the subsequent radical polymerization mechanism.

BACOEA_Synthesiscluster_mechMechanism of ActionHEA2-Hydroxyethyl Acrylate(Nucleophile)ReactionNucleophilic AdditionCat: DBTDL, 60°CHEA->ReactionNBIn-Butyl Isocyanate(Electrophile)NBI->ReactionBACOEABACOEA Monomer(Urethane Acrylate)Reaction->BACOEAYield >95%PolymerPoly(BACOEA-co-HEMA)NetworkBACOEA->PolymerUV/RadicalInitiationH_BondingPhysical Crosslinking(H-Bonding Domains)Polymer->H_Bonding

Figure 1: Synthesis of BACOEA and its integration into polymer networks via radical polymerization and physical hydrogen bonding.

Biomedical Application: Tough, Self-Healing Drug Delivery Matrices[1]

Context: Conventional hydrogels (e.g., PEG, Alginate) are often brittle.[1] In transdermal patches or dynamic tissue scaffolds (e.g., cardiac patches), mechanical failure leads to "dose dumping" or loss of adhesion.[1] Solution: Incorporating BACOEA introduces supramolecular hydrogen bonding .[1] The urethane groups break and reform under stress, dissipating energy and preventing catastrophic failure, while the butyl chains modulate drug diffusion rates.[1]

Validated Protocol: Synthesis of a BACOEA-Modified Hydrogel

Objective: Synthesize a tough, flexible hydrogel film for the controlled release of a model hydrophobic drug (e.g., Ibuprofen or Dexamethasone).[1]

Materials Required:
  • Monomer A: 2-Hydroxyethyl methacrylate (HEMA) - Backbone.[1]

  • Monomer B: BACOEA (CAS 63225-53-6) - Toughness/Flexibility Modifier.[1]

  • Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, MW 575) - Chemical Crosslinker.[1]

  • Photoinitiator: Irgacure 2959 (1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one).[1]

  • Solvent: Ethanol/Water (70:30 v/v) - Required to solubilize BACOEA.[1]

Step-by-Step Methodology:
  • Pre-Polymer Solution Preparation:

    • In a shielded amber vial, mix HEMA and BACOEA in a 70:30 molar ratio.

    • Rationale: High BACOEA content increases hydrophobicity; 30% is optimal for balancing mechanical toughness with water uptake.[1]

    • Add 1 mol% PEGDA (relative to total monomer).[1]

    • Dissolve the monomer mixture in Ethanol/Water (70:[1]30) to achieve a final monomer concentration of 3M.[1]

  • Drug Loading (Direct Entrapment):

    • Dissolve the target drug (1-5 wt% relative to monomer mass) directly into the pre-polymer solution.[1]

    • Note: The butyl tail of BACOEA improves the solubility of hydrophobic drugs compared to pure HEMA systems.[1]

  • Initiator Addition:

    • Add Irgacure 2959 (0.5 wt% relative to monomer).[1] Vortex for 2 minutes until fully dissolved.[1]

    • Critical: Degas the solution with Nitrogen for 10 minutes to remove oxygen, which inhibits acrylate polymerization.[1]

  • Curing (Photopolymerization):

    • Inject the solution between two glass plates separated by a 1mm Teflon spacer.[1]

    • Expose to UV light (365 nm, intensity ~10 mW/cm²) for 15 minutes.[1]

    • Self-Validation: The resulting film should be optically clear and elastomeric.[1] If opaque, phase separation occurred (increase ethanol ratio).[1] If tacky, curing was incomplete (increase UV time or check oxygen removal).[1]

  • Post-Curing Treatment:

    • Wash the hydrogel discs in distilled water for 24 hours to remove unreacted monomer and solvent.[1]

    • Caution: Collect wash water for HPLC analysis to quantify drug loss during washing (loading efficiency calculation).

Mechanism of Action & Release Kinetics[1]

The inclusion of BACOEA alters the drug release profile through two mechanisms:[1]

  • Hydrophobic Modulation: The butyl chain reduces water swelling ratio, slowing down the diffusion of water-soluble drugs and creating a depot effect for hydrophobic drugs.[1]

  • Tortuosity Factor: The physical crosslinks (H-bonds) create a denser network, increasing the path length for drug diffusion.[1]

Drug_Releasecluster_matrixBACOEA-HEMA MatrixNetworkPolymer Network(Covalent + H-Bonds)DrugEntrapped DrugNetwork->DrugHydrophobicInteractionReleaseControlled Release(Fickian Diffusion)Drug->ReleaseSlow Diffusion(High Tortuosity)WaterWater InfluxWater->NetworkSwellingEffectTherapeutic Effect(Sustained Profile)Release->Effect

Figure 2: Logical flow of drug release modulation via BACOEA network interactions.

Safety, Handling, and Regulatory[1][5]

While BACOEA is a valuable biomaterial precursor, strict safety protocols are required during the monomer handling phase.[1] Once polymerized and washed, the material is generally considered biocompatible, but residual monomer analysis is mandatory for clinical translation.[1]

GHS Classification (Monomer)[1]
  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H319: Causes serious eye irritation.[1]

Handling Protocol
  • PPE: Nitrile gloves (double gloving recommended due to acrylate permeability), safety goggles, and lab coat.[1]

  • Environment: All weighing and mixing must occur in a chemical fume hood.

  • Disposal: Uncured monomer must be disposed of as hazardous chemical waste.[1] Cured polymer can generally be treated as solid waste.[1]

References

  • Watson International. (n.d.).[1] 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Specification. Retrieved from [Link][1]

  • Li, B., Ge, S., Zhao, X., et al. (2017).[1] Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[1] (Contextual citation regarding urethane acrylate utility in self-healing materials).

  • PTG Chemical. (n.d.).[1] Technical Data Sheet: Photomer 4184. Retrieved from [Link][1]

2-[[(butylamino)carbonyl]oxy]ethyl acrylate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Safety and Handling of 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate

Executive Summary

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), herein referred to as BACOEA , is a functional urethane acrylate monomer. It bridges the gap between the toughness of polyurethanes and the rapid reactivity of acrylates.[1] While widely utilized in UV-curable coatings, dental composites, and self-healing elastomers, its safety profile is dominated by two critical vectors: high-potency skin sensitization and exothermic polymerization instability .

This guide departs from standard safety data sheets (SDS) to provide a mechanistic operational framework. It addresses the "Oxygen Paradox" of storage, the specific permeation dynamics of PPE, and the thermal degradation pathways that can liberate toxic isocyanates.[1]

Part 1: Chemical Intelligence & Physicochemical Architecture

Understanding the molecule’s structure is the first step in mastering its safety.[1] BACOEA consists of a reactive acrylate terminus linked to a butyl carbamate (urethane) tail.[1]

Structural Identity
  • IUPAC Name: 2-[[(butylamino)carbonyl]oxy]ethyl prop-2-enoate[1]

  • CAS Number: 63225-53-6[2][3][4][5]

  • Molecular Formula: C₁₀H₁₇NO₄

  • Molecular Weight: 215.25 g/mol [1][2][5]

Critical Physicochemical Properties
PropertyValueOperational Implication
Physical State Clear to pale yellow liquidViscosity changes indicate premature polymerization.
Density 1.06 g/mL (25°C)Slightly denser than water; sinks in aqueous spills.[1]
Boiling Point ~328°C (Predicted)Do not attempt to distill. Polymerization or degradation occurs first.[1]
Flash Point >110°C (Estimated)Combustible, but primary fire risk is polymerization runaway.
Vapor Pressure Low (< 1 Pa at 20°C)Inhalation risk is low at ambient T, but high for aerosols/mists.[1]
Solubility Immiscible in water; Soluble in organicsUse organic solvents (acetone, isopropanol) for cleanup, not water.

Part 2: Hazard Architecture & Toxicology

BACOEA is not merely an irritant; it is a Type IV sensitizer .[1] The urethane moiety adds stability, but the acrylate double bond is a powerful alkylating agent capable of haptenization (binding to skin proteins to trigger an immune response).[1]

The Sensitization Cascade

Unlike acids that burn immediately, BACOEA acts insidiously.[1]

  • Penetration: The lipophilic butyl tail facilitates rapid transport through the stratum corneum.[1]

  • Haptenization: The acrylate group reacts with Langerhans cells via Michael addition.[1]

  • Sensitization: T-cells are primed.[1] Future exposure to any acrylate may trigger systemic contact dermatitis.[1]

Thermal Degradation Risks

While BACOEA is a stable urethane at room temperature, the carbamate linkage is thermally reversible.[1]

  • > 200°C / Fire Conditions: The molecule can undergo retro-urethane reaction , reverting to its precursors:

    • Butyl Isocyanate: Highly toxic, lachrymator.[1]

    • 2-Hydroxyethyl Acrylate: Toxic, severe irritant.[1]

Warning: In a fire event, responders must treat smoke as containing isocyanates (cyanide-like toxicity profile).[1]

Part 3: Operational Safety & Handling Protocols

This section details the "How" of handling, grounded in the "Why" of chemical kinetics.

The Oxygen Paradox (Storage)

Most chemists instinctively store reactive chemicals under nitrogen.[1] Do NOT store BACOEA under pure nitrogen.

  • Mechanism: BACOEA is stabilized with MEHQ (Hydroquinone monomethyl ether).[1] MEHQ requires dissolved oxygen to form the radical species that inhibits polymerization.[1]

  • Protocol: Store with a "headspace" of air (not inert gas) at 2-8°C .

  • Shelf Life: strictly monitor expiration. As oxygen is depleted over time, the risk of spontaneous polymerization increases.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against low-molecular-weight acrylates.

ComponentRecommendationScientific Rationale
Gloves (Splash) Low-Derma Nitrile (min 0.11mm)Standard nitrile degrades in <15 mins. Change immediately upon splash.[1]
Gloves (Immersion) Laminate (Silver Shield/4H) Multi-layer EVOH provides >8 hr breakthrough time against acrylates.[1]
Respiratory OV/P100 Cartridge Required only if aerosolizing or heating.[1] Vapor pressure is low otherwise.[1]
Eye Protection Chemical Goggles Face shield required for transfer operations to prevent splash-back.
Handling Workflow Visualization

HandlingProtocol Storage Storage: 4°C, Dark, Air Headspace Check Pre-Use Check: Viscosity & Clarity Storage->Check Oxygen Check Dispense Dispensing: Fume Hood + Laminate Gloves Check->Dispense Clear/Fluid Waste Waste: Segregated Acrylate Stream Check->Waste Cloudy/Gel (Polymerized) Use Application: Polymerization / Synthesis Dispense->Use Use->Waste Unreacted Monomer

Figure 1: Operational workflow emphasizing the pre-use quality check to detect premature polymerization.

Part 4: Emergency Response & Decontamination

Spill Management (The "No-Water" Rule)

Water initiates a complex emulsion with BACOEA, making cleanup difficult and spreading the contamination.

  • Isolate: Evacuate the immediate area (10m radius).

  • Absorb: Use polypropylene pads or vermiculite.[1] Do not use sawdust (exothermic reaction risk with acrylates).[1]

  • Solvent Wash: After bulk removal, wipe surfaces with acetone or isopropanol to solubilize the lipophilic monomer.[1]

  • Neutralize (Optional): For large spills, treat absorbent with a dilute ammonia solution to accelerate hydrolysis (only in ventilated areas).[1]

Polymerization Runaway

If the container becomes hot or viscous:

  • Do NOT seal the container. Pressure buildup will cause an explosion.[1]

  • Move to containment: Place in a fume hood or outdoor emergency bund.

  • Cooling: Apply ice water to the outside of the container to slow kinetics.[1]

  • Shortstop: Add a radical inhibitor (e.g., phenothiazine or high-dose MEHQ) if safe to approach.[1]

Part 5: Synthesis & Application Context

For researchers using BACOEA in hydrogels or drug delivery matrices:

  • Purification: Commercial BACOEA contains MEHQ.[1] If removing the inhibitor (via alumina column) for precise kinetics, use immediately .[1] Uninhibited monomer can polymerize explosively within hours.[1]

  • Curing: BACOEA cures slower than pure acrylates due to hydrogen bonding of the urethane group.[1] Ensure complete conversion to avoid leaching of unreacted monomer (cytotoxicity risk).[1]

Reaction Pathway Diagram

ReactionPathways BACOEA BACOEA Monomer Polymer Poly(urethane acrylate) (Stable Network) BACOEA->Polymer Normal Cure Degradation Degradation Products: Butyl Isocyanate + HEA BACOEA->Degradation Retro-Urethane Radical Radical Source (UV/Thermal) Radical->Polymer Heat High Heat (>200°C) Heat->Degradation

Figure 2: The dual pathway of BACOEA: Intended polymerization vs. unintended thermal degradation.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 108226, 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate. PubChem.[1] Retrieved February 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Health Guidelines for Acrylate Monomers. United States Department of Labor.[1] Retrieved February 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, a key monomer in various polymer and materials science applications. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in public literature, this guide synthesizes available physicochemical data, explores structure-solubility relationships by examining its core structural motifs, and presents both theoretical and practical methodologies for determining its solubility. This document is intended to serve as a foundational resource for researchers and formulation scientists, enabling them to make informed decisions regarding solvent selection, formulation development, and process optimization.

Introduction: Understanding the Molecule

2-[[(butylamino)carbonyl]oxy]ethyl acrylate is a functionalized monomer belonging to the class of urethane acrylates. Its molecular structure integrates a polymerizable acrylate group, a flexible ethyl linker, and a urethane moiety with a butyl chain. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility profile. A thorough understanding of its solubility is paramount for its application in coatings, adhesives, and biomedical materials, where it often serves as a reactive diluent.[1]

Molecular Structure:

Caption: Molecular structure of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate.

Physicochemical Properties

A summary of the known physicochemical properties of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is presented in the table below. These properties provide initial indicators of its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇NO₄[2]
Molecular Weight 215.25 g/mol [2]
Appearance Colorless to pale yellow oily liquid[3][4]
Density 1.06 g/mL at 25 °C[2][3][4]
Boiling Point 327.9 ± 25.0 °C (Predicted)[2][3]
Refractive Index n20/D 1.46[2][3]
Water Solubility 4.99 g/L at 21 °C[2][3]
LogP 1.82[2][3]

The water solubility of approximately 5 g/L indicates that the molecule possesses some degree of polarity, likely attributable to the urethane and ester functionalities which can participate in hydrogen bonding. However, the presence of the butyl group and the overall carbon chain length contributes to its hydrophobic character, limiting its miscibility with water.

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, theoretical models can provide valuable insights into the solubility of a compound in various organic solvents.

"Like Dissolves Like": A Qualitative Assessment

The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another. The structure of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate contains both polar (urethane and ester groups) and non-polar (butyl chain and ethyl acrylate backbone) regions. This amphiphilic nature suggests a broad range of solubility in solvents of intermediate polarity.

  • Polar Protic and Aprotic Solvents: The presence of hydrogen bond acceptors (carbonyl oxygens) and a hydrogen bond donor (N-H in the urethane group) indicates a potential for favorable interactions with polar solvents such as alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).

  • Non-Polar Solvents: The C4 alkyl chain and the hydrocarbon backbone of the acrylate suggest some solubility in less polar solvents like toluene, though it is expected to be less soluble in highly non-polar aliphatic solvents such as hexane.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle states that substances with similar HSP values are likely to be miscible.

Structure-Solubility Relationship Analysis

To further predict the solubility behavior of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, we can analyze the solubility of its constituent structural motifs.

  • 2-Hydroxyethyl Acrylate (HEA): This structural component is known to be miscible with water and soluble in a wide array of organic solvents, including ethanol, methanol, and acetone.[3][5][6] This high degree of solubility is due to the presence of the hydroxyl group, which readily forms hydrogen bonds.

  • Butyl Carbamate: This moiety is characterized by a butyl group, which imparts hydrophobicity, making it less soluble in water but more soluble in organic solvents.[2] For instance, n-butyl carbamate is very soluble in ethanol.[7]

Based on this analysis, it is reasonable to infer that 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is likely to be miscible or highly soluble in a range of common polar organic solvents, including:

  • Alcohols: Methanol, Ethanol, Isopropanol, n-Butanol

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate, Butyl Acetate

  • Ethers: Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Chlorinated Solvents: Dichloromethane

Its solubility is expected to be lower in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.

Experimental Determination of Solubility

For critical applications, the experimental determination of solubility is essential. The following section outlines a standard protocol for this purpose.

The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

  • Preparation: To a series of vials, add a known volume of the selected organic solvent.

  • Addition of Solute: Add an excess amount of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter.

  • Analysis: Determine the concentration of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is then expressed as mass per unit volume (e.g., g/100 mL) or as a molar concentration.

Self-Validation:

  • Equilibrium Confirmation: To ensure that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Solid Phase Analysis: The solid material remaining after the experiment should be analyzed (e.g., by microscopy or DSC) to confirm that no phase change or degradation of the compound has occurred during the experiment.

Summary and Formulation Insights

2-[[(butylamino)carbonyl]oxy]ethyl acrylate is a versatile monomer with an amphiphilic character, suggesting a broad solubility profile. While quantitative data is sparse, a detailed analysis of its structure and the properties of related compounds indicates a high degree of solubility in common polar organic solvents. For applications requiring precise knowledge of solubility, the experimental protocols outlined in this guide provide a robust framework for its determination.

Key Takeaways for Formulators:

  • This monomer is expected to be an excellent reactive diluent in formulations containing polar organic solvents.

  • Its miscibility with a wide range of other monomers and oligomers is likely to be high, facilitating the formulation of homogeneous systems.

  • When formulating with non-polar aliphatic solvents, solubility should be experimentally verified, as it is likely to be limited.

References

  • PubChem. (n.d.). 2-Hydroxyethyl acrylate. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-[[(BUTYLAMINO)CARBONYL]OXY]ETHYL ACRYLATE. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Hydroxyethyl methacrylate. Retrieved from [Link]

  • PubChem. (n.d.). n-Butyl carbamate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-HEA (2-HYDROXYETHYL ACRYLATE). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-Hydroxyethyl acrylate (CAS 818-61-1). Retrieved from [Link]

Sources

thermal properties of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Properties of 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6) is a mono-functional urethane acrylate monomer that is gaining significant interest in the fields of advanced materials and drug delivery systems.[1][2] Its unique chemical structure, featuring a flexible ethyl acrylate backbone and a butyl carbamate group, provides a versatile platform for developing polymers with tailored properties. The acrylate group facilitates polymerization, while the carbamate moiety can participate in hydrogen bonding, enhancing material toughness.[3] This monomer is a key component in radiation-curable formulations for coatings and adhesives and has shown promise in the development of sophisticated materials like autonomous self-healing elastomers and as a carrier for photosensitizers in photodynamic therapy.[1][4]

A comprehensive understanding of the thermal properties of this monomer and its resulting polymers is paramount for predicting material behavior, ensuring processing stability, and designing effective end-use applications. This guide provides an in-depth analysis of its key thermal characteristics, the experimental methodologies used for their determination, and the critical relationship between its structure and function.

Core Physicochemical and Thermal Properties

The performance of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate in a formulation is dictated by its fundamental physical and thermal characteristics. These properties determine its state at various temperatures, its stability during processing, and the ultimate mechanical behavior of the cured polymer.

Key Physical and Thermal Data

A summary of the essential physicochemical and is presented below. This data serves as a critical baseline for material handling, formulation, and processing.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₇NO₄[2][5]
Molecular Weight 215.25 g/mol [5][6]
Appearance Colorless to pale yellow oily liquid[6][7]
Density 1.06 g/mL at 25 °C[6][8][9]
Boiling Point 327.9 ± 25.0 °C (Predicted)[6][10]
Flash Point >110 °C (>230 °F)[6][10]
Refractive Index n20/D 1.46[8][9]
Water Solubility 4.99 g/L at 21 °C[6][7]
Glass Transition Temp. (Tg) -3 °C[1]
Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is one of the most important properties of a polymer. It represents the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. For poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate), the reported Tg of -3 °C is particularly significant.[1]

Causality and Field Insights: A low Tg, such as the one observed here, is indicative of high segmental mobility of the polymer chains at room temperature and below. This is a direct result of the monomer's molecular structure: the flexible ethyl linker and the butyl group contribute to a lower energy barrier for bond rotation. This inherent flexibility is a key reason for its use in applications requiring non-brittle materials that can withstand mechanical stress without cracking.[1] For drug development professionals, a polymer with a low Tg can be advantageous for creating flexible matrices for transdermal patches or soft coatings for medical devices.

Thermal Decomposition (Td)

Thermal decomposition is the process by which a material breaks down at elevated temperatures. Understanding the onset of decomposition is critical for defining the upper limit of processing temperatures and predicting the long-term thermal stability of a material.[11][12]

Experimental Determination of Thermal Properties

Accurate characterization of thermal properties requires robust and validated analytical techniques. The following protocols outline the standard methodologies used in our laboratories for analyzing acrylate-based polymers.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is the primary method for determining the glass transition temperature (Tg), as well as melting (Tm) and crystallization (Tc) events.[15]

Experimental Protocol for Tg Determination:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured polymer sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate the sample at -80 °C. Ramp the temperature from -80 °C to 150 °C at a rate of 10 °C/min. This step is crucial to erase the thermal history of the polymer.

    • Cool: Cool the sample from 150 °C down to -80 °C at 10 °C/min.

    • Second Heat: Ramp the temperature from -80 °C to 150 °C at 10 °C/min.

  • Data Analysis: The Tg is determined from the second heating scan. It is identified as the midpoint of the step change in the heat flow curve.

Workflow Diagram: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Protocol cluster_analysis Data Analysis prep1 Weigh 5-10 mg of Polymer prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Load Sample & Ref Pans prep2->dsc1 dsc2 Equilibrate at -80°C dsc1->dsc2 dsc3 Heat 1: Erase Thermal History (10°C/min to 150°C) dsc2->dsc3 dsc4 Cool: Controlled Cooling (10°C/min to -80°C) dsc3->dsc4 dsc5 Heat 2: Data Acquisition (10°C/min to 150°C) dsc4->dsc5 analysis1 Analyze Second Heating Curve dsc5->analysis1 analysis2 Determine Midpoint of Heat Flow Step analysis1->analysis2 analysis3 Report Tg (°C) analysis2->analysis3

Caption: Workflow for Tg determination using DSC.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17] It is used to determine the thermal stability and composition of materials by observing the temperatures at which they lose mass.[11][12]

Experimental Protocol for Thermal Stability Assessment:

  • Sample Preparation: Place 10-15 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Load the sample onto the TGA's high-precision microbalance.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition (Td) is often reported as the temperature at which 5% weight loss occurs.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

Workflow Diagram: TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Protocol cluster_analysis Data Analysis prep1 Weigh 10-15 mg of Polymer prep2 Place in Ceramic/Pt Pan prep1->prep2 tga1 Load Sample onto Microbalance prep2->tga1 tga2 Purge with N₂ (50 mL/min) tga1->tga2 tga3 Heat from 30°C to 600°C (10°C/min) tga2->tga3 analysis1 Plot Weight % vs. Temp tga3->analysis1 analysis3 Determine Td (e.g., 5% loss) & Peak Decomposition Temps analysis1->analysis3 analysis2 Calculate Derivative (DTG) analysis2->analysis3

Caption: Workflow for thermal stability analysis using TGA.

Dynamic Mechanical Analysis (DMA)

Principle: DMA is a highly sensitive technique used to measure the mechanical properties (modulus and damping) of a material as a function of temperature, time, and frequency.[18][19] It applies an oscillating force to the sample and analyzes the material's response.[20] DMA is often more sensitive than DSC for detecting the glass transition.

Trustworthiness and Expertise: In DMA, the Tg can be identified by the peak of the tan delta curve (the ratio of loss modulus to storage modulus), which represents the point of maximum internal friction and energy dissipation. This provides a more functionally relevant measure of the transition from elastic to viscous behavior compared to the thermodynamic measurement from DSC.[21]

Structure-Property Relationships and Application Insights

The thermal properties of poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate) are a direct consequence of its molecular architecture. Understanding this link allows for predictive material design.

Logical Relationship: Structure to Properties

Structure_Property cluster_features cluster_properties structure Monomer Structure 2-[[(butylamino)carbonyl]oxy]ethyl acrylate feat1 Flexible Ethyl Acrylate Backbone structure->feat1 feat2 Butyl Carbamate (Urethane) Group structure->feat2 prop1 Low Tg (-3°C) High Segmental Mobility feat1->prop1 prop2 Potential for H-Bonding (Interchain Interaction) feat2->prop2 prop3 Flexibility & High Elongation prop1->prop3 prop4 Enhanced Toughness prop2->prop4

Sources

A Technical Guide to 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate: Properties, Synthesis, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, a versatile urethane acrylate monomer. We will delve into its fundamental chemical and physical properties, synthesis pathways, polymerization behavior, and key applications, with a particular focus on its role in the development of advanced polymers and materials relevant to the scientific and drug development communities.

Core Molecular and Physical Properties

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate, also known by its IUPAC name 2-(butylcarbamoyloxy)ethyl prop-2-enoate, is a bifunctional monomer containing both a polymerizable acrylate group and a urethane linkage.[1] This unique structure imparts a valuable combination of properties to the polymers derived from it.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇NO₄[2][3]
Molecular Weight 215.25 g/mol [1][2][3][4]
CAS Number 63225-53-6[2][4]
EC Number 264-036-0[1][5]
Appearance Clear, colorless to pale yellow oily liquid[4][6]
Density 1.06 g/mL at 25 °C[1][2][4]
Boiling Point 327.9±25.0 °C (Predicted)[2][4]
Flash Point >230 °F (>110 °C)[2][4]
Refractive Index n20/D 1.46[2][4]
Water Solubility 4.99 g/L at 21 °C[4][6]
Storage Temperature 2-8 °C[1][2][4]
Synthesis Pathway and Rationale

The most common and industrially relevant synthesis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate involves the nucleophilic addition reaction between 2-hydroxyethyl acrylate (HEA) and butyl isocyanate.

Reaction Rationale: The hydroxyl (-OH) group of HEA acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate (-N=C=O) group in butyl isocyanate. This reaction is highly efficient and typically proceeds without the formation of significant byproducts. To enhance the reaction rate under mild conditions, a catalyst such as dibutyltin dilaurate (DBTDL) is often employed. The catalyst coordinates with the reactants, facilitating the nucleophilic attack and subsequent proton transfer to form the stable urethane linkage.

Below is a diagram illustrating the synthetic workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_output Output HEA 2-Hydroxyethyl Acrylate (HEA) Reactor Reaction Vessel (with solvent, e.g., Toluene) HEA->Reactor BI Butyl Isocyanate BI->Reactor Catalyst Catalyst Addition (e.g., DBTDL) Reactor->Catalyst 1. Charge Reactants Stirring Stirring at Controlled Temp. (e.g., 40-60 °C) Catalyst->Stirring 2. Initiate Reaction Product 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate Stirring->Product 3. Monitor to Completion (e.g., via FTIR for -NCO peak)

Caption: Synthetic workflow for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate.

Applications in Research and Development

The dual functionality of this monomer makes it a valuable component in the synthesis of polymers for a range of specialized applications.

  • Reactive Diluent in Radiation Curing: It serves as a mono-functional urethane acrylate and a reactive diluent in formulations for coatings, inks, and adhesives that are cured by radiation.[7] Its inclusion in these systems helps to reduce viscosity for better processing while becoming part of the final polymer network upon curing. Key advantages include low odor, imparting flexibility, low shrinkage during curing, and non-yellowing properties, which ensure long-term color stability.[7]

  • Polymer Chemistry and Biomaterials: It is frequently used as a monomer or cross-linker in polymer chemistry.[3] The resulting polymers possess reactive functional groups capable of forming covalent bonds with other molecules, which is a desirable trait for creating functional biomaterials or particle coatings for medical applications.[3] A recent study highlighted its use in developing tunable, 3D-printable, and fast self-healing elastomers, demonstrating its potential in advanced soft materials.[8]

  • Adhesion to Challenging Substrates: The urethane group enhances adhesion, particularly to plastic substrates which are often difficult to bond with.[7] This makes it a valuable component in high-performance adhesives and coatings designed for plastics.

Experimental Protocol: Free-Radical Polymerization

This section provides a representative protocol for the homopolymerization of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate to synthesize a functional polyurethane-acrylate polymer.

Objective: To synthesize poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate) via solution polymerization.

Materials:

  • 2-[[(butylamino)carbonyl]oxy]ethyl acrylate monomer (inhibitor removed by passing through a basic alumina column[8])

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Round-bottom flask with a condenser, magnetic stirrer, and heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus and purge with nitrogen for 15 minutes to create an inert atmosphere. This is critical to prevent oxygen from inhibiting the radical polymerization.

  • Reagent Preparation: In the flask, dissolve 10 g of the purified monomer in 50 mL of anhydrous toluene.

  • Initiator Addition: Add 0.1 g of AIBN to the solution. The initiator-to-monomer ratio is a key parameter controlling the final molecular weight of the polymer.

  • Polymerization: Heat the reaction mixture to 70 °C with continuous stirring. The thermal decomposition of AIBN generates free radicals, initiating the polymerization of the acrylate groups. Maintain the reaction for 8 hours under a nitrogen blanket.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous solution into 500 mL of cold methanol while stirring vigorously. The polymer will precipitate as a solid. This step separates the polymer from unreacted monomer and initiator residues.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved to remove all residual solvents.

Self-Validation/Characterization:

  • FTIR Spectroscopy: Confirm the polymerization by observing the disappearance of the characteristic acrylate C=C stretch (~1635 cm⁻¹) while retaining the urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the synthesized polymer to validate the reaction's success and control.

Safety and Handling

As a research chemical, proper handling is imperative.

  • Hazards: The compound is classified as an irritant, affecting the eyes, respiratory system, and skin.[2][6] It may also cause an allergic skin reaction and is harmful if inhaled.[5][9] GHS classifications indicate it can be toxic if inhaled and is toxic to aquatic life with long-lasting effects.[9][10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood.[9][11] Wear suitable protective clothing, gloves, and eye/face protection.[2][9][11]

  • First Aid:

    • In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2]

    • For skin contact, wash with plenty of soap and water.[9][11] If irritation or a rash occurs, get medical help.[9]

    • If inhaled, remove the person to fresh air and keep them comfortable for breathing.[9][11]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from direct heat and sunlight.[2][7] The container should be kept tightly closed.

Conclusion

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate is a highly functional monomer whose unique chemical structure provides a valuable platform for the development of advanced polymers. The combination of a polymerizable acrylate group and a property-enhancing urethane linkage allows for the synthesis of materials with tailored characteristics such as flexibility, enhanced adhesion, and stimuli-responsive behavior. For researchers in materials science and drug development, this compound offers significant opportunities for creating novel coatings, adhesives, and functional biomaterials.

References

  • ChemBK. (2024). 63225-53-6. Available at: [Link]

  • PTG. (n.d.). Best 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate factory and suppliers. Available at: [Link]

  • Watson International. (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate - Registration Dossier. Available at: [Link]

  • Four Chongqing Chemdad Co., Ltd. (n.d.). 2-[[(BUTYLAMINO)CARBONYL]OXY]ETHYL ACRYLATE. Available at: [Link]

  • Filamentworld. (2020). Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 113159, 2-Acryloyloxyethyl butylcarbamate. Available at: [Link]

Sources

commercial suppliers of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to Sourcing and Utilizing 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate

CAS No: 63225-53-6 Synonyms: Genomer 1122, Photomer 4184, 2-(Butylcarbamoyloxy)ethyl acrylate, BACOEA.[1][2] Molecular Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol [3][4][5]

Executive Summary & Chemical Significance

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate is a monofunctional urethane acrylate monomer.[6] Unlike simple acrylates (e.g., Butyl Acrylate), this molecule contains a carbamate (urethane) linkage in its side chain. This structural feature is critical for researchers in drug delivery and advanced materials because it introduces hydrogen bonding capabilities via the N-H group, significantly enhancing adhesion to polar substrates , toughness , and flexibility without increasing crosslink density.

For drug development professionals, this monomer is often utilized in the synthesis of biocompatible hydrogels and dental resins where low leaching and high conversion rates are paramount.

Commercial Sourcing Landscape

Sourcing this monomer requires distinguishing between "Industrial Grade" (bulk, stabilized, often lower purity) and "Research Grade" (high purity, characterized).

Primary Commercial Suppliers
Supplier CategoryVendor NameTrade NamePurity / GradeTarget Application
Research / Catalog Sigma-Aldrich (Merck) 2-[[(Butylamino)...]96-98%Lab-scale synthesis, Reference standards
Research / Catalog Biosynth Carbosynth FB146436Research GradeCustom polymer synthesis
Industrial Bulk IGM Resins Photomer 4184 Tech GradeUV-curable coatings, Adhesives
Industrial Bulk Rahn AG Genomer 1122 Tech GradeHigh-performance inks, Resins
Specialty Watson Int. 63225-53-6CustomScale-up intermediates

Sourcing Insight: If you are developing a GMP-compliant material, avoid "Tech Grade" sources (IGM/Rahn) initially unless they can provide a CoA detailing residual isocyanate content. For early-stage discovery, Sigma-Aldrich or Biosynth is recommended to minimize batch-to-batch variation caused by stabilizer levels.

Sourcing Decision Logic

SourcingLogic Start Need CAS 63225-53-6 AppType Application Type? Start->AppType Research R&D / Bio-Assay AppType->Research High Purity Industrial Coatings / Proto AppType->Industrial Cost Sensitive Sigma Sigma/Biosynth (High Purity, CoA) Research->Sigma Bulk IGM/Rahn (Photomer/Genomer) Industrial->Bulk QC Mandatory QC: check Inhibitor (MEHQ) Sigma->QC Bulk->QC

Figure 1: Decision tree for sourcing based on application requirements.

In-House Synthesis Protocol (Self-Validating)

If commercial stock is unavailable or if isotopic labeling is required, this monomer can be synthesized via the addition reaction of 2-Hydroxyethyl Acrylate (HEA) and n-Butyl Isocyanate . This protocol includes self-validating checkpoints to ensure safety and conversion.

Reaction:



Materials:
  • 2-Hydroxyethyl Acrylate (HEA): >96%, stabilized with MEHQ.

  • n-Butyl Isocyanate: >98% (Toxic! Handle in fume hood).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional, bulk synthesis preferred to avoid solvent removal).

  • Inhibitor: 4-Methoxyphenol (MEHQ) (add 200 ppm to prevent acrylate polymerization).

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Charging: Add HEA (1.0 eq) and DBTDL (0.1 wt%) to the flask. Add extra MEHQ (200 ppm) to ensure the acrylate survives the exotherm.

  • Temperature Control: Cool the flask to 0–5°C using an ice bath.

  • Addition: Add n-Butyl Isocyanate (1.05 eq) dropwise over 60 minutes.

    • Causality: The isocyanate-hydroxyl reaction is highly exothermic. Rapid addition will cause thermal runaway and potential acrylate polymerization (gelation).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Validation (Checkpoint 1): Monitor via FTIR.

    • Target: Disappearance of the strong Isocyanate peak at ~2270 cm⁻¹ .

    • Target: Appearance of Urethane N-H stretch at ~3300 cm⁻¹ .

  • Workup:

    • If bulk: Degas under high vacuum to remove excess butyl isocyanate.

    • If solvent used: Wash with hexanes (to remove unreacted isocyanate) and rotovap.

Synthesis Pathway Diagram

Synthesis HEA 2-Hydroxyethyl Acrylate (OH Source) Mix Controlled Addition (0-5°C, N2 atm) HEA->Mix NBI n-Butyl Isocyanate (NCO Source) NBI->Mix Cat Cat: DBTDL Inhibitor: MEHQ Cat->Mix React Reaction (RT, 12-24h) Mix->React FTIR QC Checkpoint: FTIR Isocyanate Peak (2270 cm-1) -> 0 React->FTIR FTIR->React Fail (Continue Stirring) Product Final Product: Urethane Acrylate Monomer FTIR->Product Pass

Figure 2: Synthesis workflow with integrated FTIR validation checkpoint.

Technical Specifications & Quality Control

To validate the identity and purity of the sourced or synthesized material, use the following parameters.

ParameterSpecificationMethodSignificance
Appearance Clear, colorless to pale yellow liquidVisualYellowing indicates inhibitor oxidation or aging.
Refractive Index

RefractometerQuick purity check.
Density 1.06 g/mLPycnometerVerification of bulk property.[2]
IR Spectrum No peak at 2270 cm⁻¹ (NCO)FTIREnsures no toxic isocyanate remains.
Proton NMR

5.8-6.4 ppm (Acrylate vinyls)

3.1 ppm (N-CH2)

4.2 ppm (O-CH2)
¹H-NMR (CDCl₃)Confirms structure and acrylate integrity.
Inhibitor 100–500 ppm MEHQHPLCPrevents premature polymerization.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C in the dark.

  • Incompatibility: Avoid strong oxidizers, amines, and acids.

  • Polymerization Risk: This monomer is sensitive to heat and light. Ensure the container has "headspace" (air) because MEHQ requires dissolved oxygen to function as an inhibitor. Do not store under pure Nitrogen.

  • Toxicity: While the monomer is less volatile than butyl isocyanate, it is a sensitizer. Use standard PPE (gloves, goggles).

References

  • PubChem. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (Compound).[1][2][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • IGM Resins. (n.d.). Photomer 4184 Technical Data Sheet. Retrieved February 6, 2026, from [Link]

  • Rahn AG. (n.d.). Genomer 1122 Product Guide. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Reactivity & Kinetic Profiling of 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS 63225-53-6), a mono-functional urethane acrylate monomer.[1][2] Unlike simple alkyl acrylates, this molecule possesses a dual-functionality architecture: a reactive acrylate terminus for covalent polymerization and a carbamate (urethane) moiety capable of strong intermolecular hydrogen bonding.[3]

For researchers in drug delivery and biomaterials, this monomer offers a unique "supramolecular handle." The urethane group facilitates self-assembly and self-healing properties in polymer networks, while the acrylate group remains highly susceptible to free-radical polymerization and Michael-type addition. This guide details the mechanistic underpinnings of its reactivity, supported by validated experimental protocols.[3]

Molecular Architecture & Electronic Properties

The reactivity of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is defined by the electronic interplay between its three distinct segments.

Structural Segmentation
  • The Acrylate Head (

    
    ):  The site of kinetic activity. The carbonyl group withdraws electron density from the alkene, making the 
    
    
    
    -carbon highly electrophilic and susceptible to nucleophilic attack (Michael addition) or radical addition.
  • The Ethyl Linker (

    
    ):  A spacer that decouples the steric bulk of the butyl chain from the reactive center, maintaining high reactivity.
    
  • The Carbamate Core (

    
    ):  The critical differentiator. The N-H proton serves as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor.
    
The "H-Bonding Acceleration" Effect

In bulk or concentrated solution, urethane acrylates exhibit significantly faster polymerization rates (


) compared to their alkyl analogs (e.g., butyl acrylate). This is not due to electronic activation of the double bond, but rather supramolecular pre-organization .

Hydrogen bonding between the N-H of one monomer and the C=O of another creates a transient "template," aligning the vinyl groups for rapid propagation. Furthermore, the increased viscosity limits the diffusion of growing polymer chains, suppressing the termination rate constant (


) while the propagation rate constant (

) remains high.

H_Bonding_Effect Monomer1 Monomer A (N-H Donor) PreOrg Pre-Organized Dimer Complex Monomer1->PreOrg H-Bonding Monomer2 Monomer B (C=O Acceptor) Monomer2->PreOrg H-Bonding Polymerization Radical Propagation (Increased Rp) PreOrg->Polymerization Spatial Alignment Viscosity Local Viscosity Increase PreOrg->Viscosity Supramolecular Network Termination Termination (kt) Suppression Viscosity->Termination Diffusion Control Termination->Polymerization Net Rate Increase

Figure 1: Mechanistic pathway of Hydrogen-Bonding Acceleration in urethane acrylates. The formation of pre-organized dimers enhances propagation while viscosity effects suppress termination.

Reactivity Profile

Free Radical Polymerization (FRP)

The acrylate group undergoes rapid FRP initiated by thermal (e.g., AIBN) or photo-initiators (e.g., TPO, Irgacure).

  • Oxygen Inhibition: Like all acrylates, this monomer is subject to oxygen inhibition, where

    
     reacts with the carbon-centered radical to form a stable peroxyl radical.
    
    • Mitigation: The high viscosity induced by the carbamate H-bonding naturally reduces oxygen diffusion, granting this monomer slightly better resistance to oxygen inhibition than simple acrylates.

Michael Addition (Thiol-Ene "Click" Chemistry)

For drug conjugation, the Michael addition is the primary pathway. The electron-deficient


-carbon of the acrylate reacts with nucleophiles (Thiols, Amines) under mild conditions.
  • Selectivity: Thiols (

    
    ) react rapidly at pH 7.0–8.0. Amines require higher basicity or catalysis.
    
  • Stability: The resulting thioether linkage is stable in physiological conditions, but the ester bond proximal to it remains hydrolytically active (see Section 3.3).

Hydrolytic Stability
  • Ester Linkage: Susceptible to hydrolysis by esterases or high pH. Degradation yields poly(acrylic acid) derivatives and 2-hydroxyethyl butylcarbamate.

  • Carbamate Linkage: chemically robust under physiological conditions, ensuring the butyl "tail" remains attached to the linker unless specifically targeted enzymatically.

Experimental Protocols

Protocol A: Kinetic Monitoring via Real-Time FTIR (RT-FTIR)

Objective: Quantify the degree of conversion (DC) and polymerization rate (


) in real-time. This protocol is self-validating by using an internal spectral reference.

Materials:

  • Monomer: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate.[1][2][3][4][5][6][7]

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), 1 wt%.

  • Substrate: NaCl or KBr salt plates (UV transparent).

Step-by-Step Methodology:

  • Formulation: Mix monomer with 1 wt% TPO. Sonicate for 5 mins in the dark to ensure dissolution.

  • Sample Prep: Sandwich a 10 µm drop of resin between two salt plates. Critical: Ensure no air bubbles are trapped to prevent oxygen inhibition artifacts.

  • FTIR Setup: Set up the FTIR spectrometer in transmission mode.

    • Resolution: 4 cm⁻¹.

    • Scans: Continuous collection (approx. 1 spectrum per second).

  • Validation Peak Selection:

    • Target Peak: Acrylate

      
       twisting vibration at 810 cm⁻¹  or stretching at 1635 cm⁻¹ .
      
    • Reference Peak: Carbonyl

      
       stretch at 1720 cm⁻¹ . Note: While the acrylate carbonyl shifts upon polymerization, the carbamate carbonyl (~1690-1700 cm⁻¹) is stable. Self-Validation Step: Verify the reference peak area remains constant (±2%) throughout the reaction.
      
  • Curing: Trigger UV LED (365 nm, 50 mW/cm²) 10 seconds after starting data collection to establish a baseline.

  • Data Processing: Calculate conversion (

    
    ) using the equation:
    
    
    
    
Protocol B: Michael Addition Efficiency Assay

Objective: Determine the conjugation efficiency of a thiol-drug surrogate.

  • Reactants: Monomer (1.0 eq), 1-Dodecanethiol (1.05 eq), Triethylamine (TEA, 0.1 eq) as catalyst.

  • Solvent: Deuterated Chloroform (

    
    ) for direct NMR monitoring.
    
  • Procedure:

    • Dissolve monomer in

      
      . Acquire t=0 spectrum.
      
    • Add thiol and TEA.

    • Monitor the disappearance of the acrylate proton signals (

      
       5.8–6.4 ppm).
      
    • Endpoint: The reaction is complete when the vinyl signals are undetectable.

    • Validation: Appearance of triplet signals at

      
       2.6–2.9 ppm corresponding to the newly formed thioether methylene protons.
      

Data Summary & Applications

Comparative Reactivity Table
Property2-[[(butylamino)carbonyl]oxy]ethyl acrylateButyl Acrylate (Standard)Mechanistic Driver
Viscosity (25°C) High (~100–300 cP)Low (~3 cP)Intermolecular H-bonding (Urethane)
Polymerization Rate (

)
FastModerateTrommsdorff effect (Gel effect)
Oxygen Inhibition ModerateSevereViscosity-limited

diffusion
Hydrophobicity Moderate-HighHighButyl tail + Carbamate polarity
Self-Healing Potential Yes NoReversible H-bond reformation
Application in Drug Development: Self-Healing Hydrogels

The most distinct application of this monomer is in self-healing biomaterials . By copolymerizing this monomer with hydrophilic spacers (e.g., PEG-diacrylate), researchers can create hydrogels where the butyl-urethane side chains aggregate into hydrophobic domains.

  • Mechanism: When the hydrogel is physically ruptured, the reversible hydrogen bonds across the fracture interface can "zip" back together, restoring mechanical integrity.

  • Drug Release: These hydrophobic domains can also serve as reservoirs for hydrophobic small-molecule drugs, providing a secondary mechanism for controlled release.

Michael_Addition Thiol Thiol Nucleophile (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base Catalyst (TEA) Base->Thiolate Enolate Intermediate Enolate Thiolate->Enolate Nucleophilic Attack (on u03b2-carbon) Acrylate Acrylate Monomer (C=C Electrophile) Acrylate->Enolate Acceptor Product Thioether Conjugate (Stable Adduct) Enolate->Product Protonation

Figure 2: Pathway for Michael Addition (Thiol-Ene reaction). This mechanism is preferred for bioconjugation due to its high selectivity and mild conditions.

References

  • BenchChem. 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Properties and Applications. Retrieved from

  • Sigma-Aldrich. 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Specification.[2][4][5] Retrieved from [5]

  • Li, B., et al. (2023). Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers. Elsevier. (Contextual citation regarding self-healing mechanism).

  • National Institutes of Health (NIH). Hydrogen bonding interactions in methacrylate monomers and polymers. (General mechanism on H-bonding acceleration in urethane acrylates). Retrieved from

  • Alfa Chemistry. 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Technical Data. Retrieved from

Sources

Technical Deep Dive: The Functional Role of the Butylamino Moiety in 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, specifically tailored for researchers in polymer chemistry and drug delivery systems.

CAS Number: 63225-53-6 Molecular Formula:


Molecular Weight:  215.25  g/mol [1][2]

Executive Summary

In the architecture of functional monomers, 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) occupies a critical niche as a supramolecular motif generator . While the acrylate terminus provides the kinetic handle for covalent polymerization, the butylamino group is the thermodynamic governor of the material's bulk properties. This guide deconstructs the moiety’s dual role: the nitrogen-proton donor facilitates reversible hydrogen bonding networks essential for self-healing and adhesion, while the butyl chain acts as a steric plasticizer, modulating the glass transition temperature (


) to ensure elastomeric compliance at physiological temperatures.

Molecular Architecture & Mechanistic Function[4][5]

The butylamino group is not merely a pendant chain; it is a functional hybrid of a "hard" urea-like segment and a "soft" aliphatic tail.

The Carbamate Linkage (The "Amino" Contribution)

The core functionality arises from the carbamate (urethane) bridge formed during synthesis.

  • H-Bonding Donor/Acceptor: The proton on the secondary amine (

    
    ) acts as a bond donor, while the carbonyl oxygen (
    
    
    
    ) acts as an acceptor.
  • Supramolecular Networking: In a polymer matrix, these groups stack to form physical crosslinks.[3] Unlike covalent crosslinks, these are reversible.[3] Under stress, they unzip to dissipate energy; upon relaxation, they reform. This is the mechanistic basis for autonomous self-healing materials.[3]

The Butyl Chain (The "Butyl" Contribution)
  • Steric Plasticization: The four-carbon alkyl chain disrupts the packing efficiency of the polymer backbone. This increases free volume, effectively lowering the

    
    .
    
  • Hydrophobic Balance: In drug delivery applications, the butyl chain provides a hydrophobic pocket capable of solubilizing lipophilic small molecules, while the urethane linkage maintains compatibility with polar hydrogel matrices.

Mechanistic Pathway Diagram

The following diagram illustrates the structure-property relationship governed by the butylamino group.

ButylaminoRole Butylamino Butylamino Group (-NH-C4H9) NH_Moiety Carbamate Nitrogen (N-H Donor) Butylamino->NH_Moiety Butyl_Tail Butyl Chain (C4H9) Butylamino->Butyl_Tail HBonding Reversible H-Bonding (Physical Crosslinks) NH_Moiety->HBonding Supramolecular Interaction FreeVolume Increased Free Volume (Steric Hindrance) Butyl_Tail->FreeVolume Plasticization Solubility Lipophilic Drug Solubilization Butyl_Tail->Solubility Hydrophobic Effect Toughness Toughness & Self-Healing HBonding->Toughness Flexibility Low Tg & Flexibility FreeVolume->Flexibility

Caption: Causal pathway linking the butylamino structural components to macroscopic material properties.

Synthesis & Validation Protocol

The synthesis of BACOEA relies on the nucleophilic addition of an alcohol to an isocyanate. This reaction must be strictly controlled to prevent side reactions (allophanate formation) or premature polymerization.[3]

Experimental Workflow

Objective: Synthesize high-purity BACOEA from 2-hydroxyethyl acrylate (HEA) and n-butyl isocyanate.

Reagents:

  • 2-Hydroxyethyl acrylate (HEA) [>96%, stabilized with MEHQ]

  • n-Butyl Isocyanate [>98%]

  • Catalyst: Dibutyltin dilaurate (DBTDL) or Zirconium(IV) acetylacetonate (for biomedical/tin-free applications).[3]

  • Solvent: Anhydrous Dichloromethane (DCM) or bulk (solvent-free).[3]

Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask with HEA (1.0 eq). Purge with dry air (not pure nitrogen, as oxygen is required to activate the MEHQ inhibitor).

  • Catalysis: Add DBTDL (0.1 wt%). Heat to 40°C.

  • Addition: Add n-butyl isocyanate (1.05 eq) dropwise over 60 minutes. The reaction is exothermic; maintain temperature

    
     to prevent thermal polymerization of the acrylate.
    
  • Completion: Stir at 60°C for 4-6 hours. Monitor reaction via FTIR.[3][4][5][6]

    • Target: Disappearance of the Isocyanate peak (

      
      ).
      
    • Target: Appearance of the Urethane Carbonyl peak (

      
      ) and N-H stretch (
      
      
      
      ).
  • Purification: Pass the crude mixture through a basic Alumina (

    
    ) column to remove the catalyst and unreacted acid impurities.[3]
    
Synthesis Reaction Scheme

Synthesis HEA 2-Hydroxyethyl Acrylate (OH-Nucleophile) Intermediate Transition State (Urethane Formation) HEA->Intermediate + DBTDL Cat. NBI n-Butyl Isocyanate (Electrophile) NBI->Intermediate Product BACOEA (Urethane Acrylate) Intermediate->Product T < 60°C

Caption: Nucleophilic addition pathway for BACOEA synthesis avoiding thermal polymerization.

Comparative Data: Alkyl Chain Impact

The choice of the butyl group specifically (vs. methyl or hexyl) represents an optimization of mechanical properties. The following table summarizes the impact of the N-alkyl chain length on the resulting homopolymer properties.

N-Alkyl GroupChain LengthHydrophobicity (LogP)Polymer

(Approx)
Mechanical Character
MethylC1LowHigh (>50°C)Rigid, Brittle
n-Butyl C4 Optimal Low (~ -10°C to 10°C) Tough, Self-Healing
n-HexylC6HighVery Low (< -20°C)Soft, Tacky

Note: Data derived from structure-property relationships of urethane acrylates [1, 2].[3][5][7] The butyl group provides the "Goldilocks" zone for room-temperature toughness.

Applications in Drug Development & Biomedical Engineering[4]

The butylamino group renders BACOEA particularly valuable in controlled release systems and tissue scaffolds .[2][3]

Self-Healing Hydrogels

The reversible hydrogen bonding provided by the butylamino-carbamate moiety allows hydrogels to heal after mechanical rupture.[2][3] This is critical for injectable gels that must shear-thin during injection and re-solidify in situ [3].[3]

Drug Encapsulation

The butyl tail creates hydrophobic micro-domains within a hydrophilic polyacrylate network.[3]

  • Mechanism: Lipophilic drugs (e.g., paclitaxel, ibuprofen) partition into the butyl-rich domains.

  • Release Profile: The drug release is governed by diffusion through these domains rather than simple swelling, offering zero-order release kinetics.[3]

Biomedical Workflow Diagram

BiomedicalApp Monomer BACOEA Monomer Mixing Micellar Formulation Monomer->Mixing Drug Lipophilic Drug Drug->Mixing UV_Cure UV Crosslinking (Physiological pH) Mixing->UV_Cure Network Crosslinked Hydrogel with Hydrophobic Pockets UV_Cure->Network Release Sustained Release via Butyl Domains Network->Release

Caption: Workflow for utilizing BACOEA in hydrophobic drug encapsulation and release.

References

  • Gantrade Corporation. (2025).[3] Applications of N-Butyl Acrylate and Derivatives in Coatings and Adhesives. Retrieved from [Link]

  • Werner Blank. (n.d.).[3] Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

Sources

Methodological & Application

free radical polymerization of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

This guide details the protocol for the synthesis and free radical polymerization (FRP) of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (referred to herein as BACOEA ). This monomer is a urethane-functionalized acrylate, combining the rapid polymerization kinetics of acrylates with the supramolecular hydrogen-bonding capability of carbamates (urethanes).

Why this matters: The BACOEA moiety is critical in drug delivery matrices and self-healing elastomers because the pendant urethane group (


) facilitates physical crosslinking via hydrogen bonding. This creates polymers that exhibit tunable mechanical strength and stimuli-responsiveness without requiring permanent chemical crosslinkers.

Scope:

  • Monomer Synthesis: In-situ generation from 2-hydroxyethyl acrylate (HEA) and

    
    -butyl isocyanate.
    
  • Purification: Critical inhibitor removal strategies.[1]

  • Polymerization: A strictly controlled solution polymerization protocol.

  • Characterization: Self-validating checkpoints using FTIR and NMR.

Part 2: Scientific Integrity & Logic (The Protocol)

Monomer Synthesis Strategy

Commercial availability of BACOEA (CAS 63225-53-6) can be sporadic. High-purity synthesis is often required in-house. The reaction is a nucleophilic addition of the hydroxyl group of HEA to the electrophilic carbon of


-butyl isocyanate.

Mechanism:



Safety Warning: Isocyanates are potent sensitizers. All operations must occur in a fume hood.

Protocol A: Monomer Synthesis

  • Reagents:

    • 2-Hydroxyethyl acrylate (HEA) [>96%, anhydrous].

    • 
      -Butyl isocyanate [>98%].[2][3]
      
    • Catalyst: Dibutyltin dilaurate (DBTDL) [0.1 mol%].

    • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Charge a flame-dried 3-neck flask with HEA (1.0 eq) and DCM (1 M concentration).

    • Add DBTDL catalyst under nitrogen flow.

    • Cool to 0°C. Dropwise add

      
      -butyl isocyanate (1.05 eq) to control the exotherm.
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Validation Point (FTIR): Monitor the reaction by the disappearance of the isocyanate peak at 2270 cm⁻¹ . The reaction is complete only when this peak is absent.

Monomer Purification (Critical Step)

Acrylates contain inhibitors (MEHQ/Hydroquinone) that terminate free radicals. These must be removed to ensure reproducible molecular weights.

  • Method: Pass the crude monomer solution through a column of Basic Alumina (Activity I) .

  • Rationale: The basic surface deprotonates the phenolic inhibitors, trapping them on the column while the neutral urethane acrylate passes through.

  • Storage: Store at -20°C in the dark.

Free Radical Polymerization Protocol

Experimental Design Logic: We utilize Solution Polymerization rather than bulk.

  • Reason 1: Urethane groups induce strong H-bonding, causing bulk viscosity to spike uncontrollably (Trommsdorff effect), leading to hotspots and degradation.

  • Reason 2: Solvent choice (DMF or DMSO) disrupts H-bonds, ensuring chain mobility for consistent kinetics.

Reagents:

  • Monomer: Purified BACOEA.

  • Initiator: AIBN (Azobisisobutyronitrile). Recrystallize from methanol before use.

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Table 1: Standard Formulation (Target


 ~ 20-30 kDa) 
ComponentRoleMolar RatioMass/Vol (Example)
BACOEA Monomer100 eq5.00 g (23.2 mmol)
AIBN Initiator1 eq38 mg (0.23 mmol)
DMF SolventN/A12 mL (approx 2M)

Step-by-Step Procedure:

  • Dissolution: In a Schlenk tube equipped with a magnetic stir bar, dissolve BACOEA in DMF.

  • Initiator Addition: Add AIBN. Ensure complete dissolution.

  • Degassing (The "Freeze-Pump-Thaw" Cycle):

    • Context: Oxygen is a radical scavenger (

      
      ). Failure to degas results in substantial induction periods and low conversion.
      
    • Cycle: Freeze solution in liquid

      
       → Apply vacuum (<100 mTorr) → Thaw in warm water (under static vacuum) → Refill with 
      
      
      
      .
    • Repeat: Perform 3 complete cycles.

  • Polymerization:

    • Place the Schlenk tube in a thermostated oil bath at 65°C .

    • Stir at 300 RPM.

    • Time: 16–24 hours.

  • Quenching:

    • Cool the tube rapidly in liquid nitrogen or ice water to stop propagation.

    • Open to air to terminate radicals.

  • Purification (Precipitation):

    • Add the reaction mixture dropwise into a 10-fold excess of cold Methanol (or Water, depending on polymer hydrophobicity; BACOEA polymers are generally hydrophobic).

    • Observation: The polymer should precipitate as a white, sticky gum or fiber.

    • Decant supernatant. Redissolve in THF and re-precipitate (2x) to remove unreacted monomer.

  • Drying: Vacuum oven at 40°C for 24 hours.

Part 3: Visualization & Formatting

Reaction Mechanism & Pathway

The following diagram illustrates the synthesis of the monomer followed by its polymerization, highlighting the critical functional groups.

BACOEA_Synthesis cluster_properties Polymer Properties HEA 2-Hydroxyethyl Acrylate (HEA) Intermediate Transition State (Urethane Formation) HEA->Intermediate Nucleophilic Attack NBI n-Butyl Isocyanate NBI->Intermediate DBTDL Catalyst BACOEA Monomer: BACOEA (Urethane Acrylate) Intermediate->BACOEA -H shift Polymer Poly(BACOEA) (H-Bonding Network) BACOEA->Polymer Free Radical Polymerization (65°C, DMF) Radical Initiator Radical (AIBN•) Radical->Polymer Initiation H_Bond Supramolecular H-Bonding Polymer->H_Bond Side-chain interaction

Figure 1: Synthetic pathway from precursors to poly(BACOEA), highlighting the urethane linkage formation.

Experimental Workflow (Schlenk Technique)

Experimental_Flow Step1 1. Dissolve Monomer & AIBN in DMF (Schlenk Tube) Step2 2. Freeze-Pump-Thaw (3 Cycles, <100 mTorr) Step1->Step2 Remove O2 Step3 3. Polymerize (65°C, 16-24h, N2 atm) Step2->Step3 Initiate Step4 4. Quench & Precipitate (Dropwise into cold Methanol) Step3->Step4 Terminate Step5 5. Vacuum Dry (40°C, 24h) Step4->Step5 Isolate

Figure 2: Step-by-step experimental workflow ensuring oxygen-free conditions for consistent kinetics.

Part 4: Characterization & Troubleshooting

Self-Validating Analytical Checkpoints:

TechniqueTarget SignalInterpretation
1H NMR (CDCl3)

5.8-6.4 ppm (Vinyl protons)
Disappearance indicates conversion. >95% reduction required.
1H NMR (CDCl3)

4.8-5.2 ppm (NH signal)
Retention confirms urethane stability. If lost, hydrolysis occurred.
FTIR 2270 cm⁻¹ (N=C=O)Must be Absent . Presence indicates unreacted isocyanate (toxic).
FTIR 1700-1720 cm⁻¹ (C=O)Broadening indicates polymerization (ester + urethane overlap).
DSC

Assessment
Expect

> -54°C (pure PBA) due to H-bonding. Likely range: -10°C to +20°C.

Troubleshooting Guide:

  • Problem: Solution gels immediately upon heating.

    • Cause: Concentration too high or crosslinking via impurities (diacrylates).

    • Fix: Reduce monomer concentration to <1 M. Verify HEA purity (diacrylate impurities in HEA are common).

  • Problem: Low molecular weight / Oligomers only.

    • Cause: Oxygen inhibition or high Chain Transfer.

    • Fix: Check Schlenk seal integrity. Ensure solvent (DMF) is amine-free (amines act as chain transfer agents).

Part 5: References

  • Monomer Synthesis & Properties:

    • Title: Synthesis and properties of urethane acrylate derivatives.

    • Source: Alfa Chemistry / ChemicalBook (CAS 63225-53-6 Data).

  • Polymerization Kinetics of Urethane Acrylates:

    • Title: Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics.

    • Source: ACS Publications (Macromolecules).

    • URL:[Link]

  • Hydrogen Bonding in Urethane Polymers:

    • Title: Synthesis and characterization of urethane-acrylate graft copolymers.

    • Source: Stellenbosch University (CORE).

    • URL:[Link]

  • Application in Self-Healing Materials:

    • Title: Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.

    • Source: Elsevier (via Sigma Aldrich Reference).

  • General Protocol for ATRP/FRP of Functional Acrylates:

    • Title: Matyjaszewski Polymer Group - ATRP of Acrylates.

    • Source: Carnegie Mellon University.

    • URL:[Link]

Sources

Application Note & Protocols: Controlled Radical Polymerization of 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate for Advanced Biomaterials and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the controlled radical polymerization (CRP) of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BCEA), a functional urethane acrylate monomer. We delve into the rationale for employing CRP techniques, with a primary focus on Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization as a robust and versatile method for synthesizing well-defined BCEA-based polymers. This guide includes a comprehensive, field-tested protocol for RAFT polymerization, characterization methodologies, and expert insights into experimental design and execution. The resulting polymers, with their inherent biocompatibility and tunable properties, are of significant interest for applications in drug delivery, tissue engineering, and advanced coatings.

Introduction: The Significance of Poly(2-[[(butylamino)carbonyl]oxy]ethyl Acrylate)

2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BCEA) is a mono-functional urethane acrylate monomer that has garnered considerable attention for its utility in developing advanced polymeric materials.[1] Its unique chemical structure, featuring a carbamate linkage, imparts a desirable combination of properties to the resulting polymers. BCEA is particularly valued as a reactive diluent in radiation-curable formulations for coatings, inks, and adhesives.[1] Key attributes of poly(BCEA) and its copolymers include:

  • Enhanced Flexibility and Durability: The urethane functionality contributes to improved flexibility, making it suitable for applications on plastic substrates that are prone to mechanical stress.[1]

  • Biocompatibility: The carbamate group can engage in hydrogen bonding, a feature often exploited in the design of biomaterials to improve interaction with biological systems. Polymers derived from similar monomers have shown promise in biomedical applications due to their biocompatibility and biodegradability.[2]

  • Non-Yellowing Stability: BCEA-based materials exhibit long-term aesthetic stability, which is crucial for applications where color retention is important.[1]

  • Functional Handle: The monomer's structure allows for the potential synthesis of "smart" polymers that can respond to stimuli such as pH or temperature, making them excellent candidates for drug delivery vehicles.[3]

Conventional free-radical polymerization of BCEA would result in polymers with broad molecular weight distributions and undefined architectures, limiting their use in high-performance applications. Controlled radical polymerization (CRP) techniques provide the necessary tools to overcome these limitations, enabling the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ), and complex architectures (e.g., block copolymers).[4]

Monomer Properties

A summary of the key physicochemical properties of the BCEA monomer is presented in Table 1.

PropertyValueReference
CAS Number 63225-53-6[5]
Molecular Formula C₁₀H₁₇NO₄[6]
Molecular Weight 215.25 g/mol [5][6]
Density ~1.06 g/mL at 25 °C[7][8]
Refractive Index (n20/D) ~1.46[8]
Boiling Point 327.9 °C at 760 mmHg[7][9]
Flash Point >110 °C (>230 °F)[5][6]
Appearance Colorless to pale yellow liquid[10]

The Rationale for RAFT Polymerization of BCEA

Among the various CRP methods, which include Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), RAFT polymerization stands out for its versatility and compatibility with a wide range of functional monomers, including acrylates.[11]

The RAFT process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA), or RAFT agent.[11] This agent reversibly transfers between active (propagating) and dormant polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate. This leads to polymers with low polydispersity and high retention of chain-end functionality.[11]

For acrylate monomers like BCEA, trithiocarbonates and dithiobenzoates are highly effective RAFT agents.[11][12] The choice of RAFT agent is critical for achieving good control over the polymerization.[11]

Mechanism of RAFT Polymerization

The RAFT mechanism is a sequence of addition-fragmentation equilibria, as depicted below.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Reversible Chain Transfer cluster_reinitiation Reinitiation & Equilibration cluster_termination Termination I Initiator (I) R_dot Primary Radical (R●) I->R_dot k_d I->R_dot Monomer Monomer (M) Pn_dot Propagating Radical (P_n●) R_dot->Pn_dot + Monomer (M) RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate_Radical Intermediate Radical RAFT_Agent->Intermediate_Radical k_add Monomer->Pn_dot k_p Pn_dot->RAFT_Agent + Pn_dot->Intermediate_Radical + RAFT Agent Intermediate_Radical->Pn_dot k_frag Dormant_Polymer Dormant Polymer (P_n-S-C(=S)Z) Intermediate_Radical->Dormant_Polymer k_frag Intermediate_Radical->Dormant_Polymer R_group_dot Leaving Group Radical (R●) Intermediate_Radical->R_group_dot Fragmentation Pm_dot New Propagating Radical (P_m●) Dormant_Polymer->Pm_dot + Monomer (M) (Chain Growth) Monomer2 Monomer (M) P_new_dot New Propagating Radical (P●) Monomer2->P_new_dot k_i Prop_Rad1 P_n● Prop_Rad2 P_m● Dead_Polymer Dead Polymer

Caption: The RAFT polymerization mechanism.

Experimental Protocol: RAFT Polymerization of BCEA

This protocol details the synthesis of poly(BCEA) with a target degree of polymerization (DP) of 100, corresponding to a number-average molecular weight (Mn) of approximately 21,500 g/mol .

Materials & Reagents
  • Monomer: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BCEA, CAS 63225-53-6), purity >90%.[13]

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Note: Other trithiocarbonates or dithiobenzoates suitable for acrylates can also be used.[12]

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Inhibitor Remover: Basic alumina.[5]

  • Other: Anhydrous magnesium sulfate, deuterated chloroform (CDCl₃) for NMR analysis, THF (HPLC grade) for SEC/GPC analysis.

Equipment
  • Schlenk flask or similar reaction vessel with a magnetic stir bar.

  • Schlenk line for inert gas (Nitrogen or Argon) manipulation.

  • Oil bath with temperature controller.

  • Syringes and needles.

  • Rotary evaporator.

  • Standard laboratory glassware.

Pre-Polymerization Preparation: Monomer Purification

Senior Application Scientist's Note: The presence of inhibitors (like MEHQ) in commercial monomers is a common cause of failed or poorly controlled polymerizations. Removing the inhibitor is a critical first step. Passing the monomer through a column of basic alumina is an effective and straightforward method.[5]

  • Prepare a small column packed with basic alumina.

  • Pass the required volume of BCEA monomer through the column.

  • Collect the purified monomer in a clean, dry flask. Use the purified monomer immediately or store it at a low temperature (e.g., 2-8°C) for a short period.[9]

Polymerization Workflow

RAFT_Workflow start Start prep 1. Reagent Preparation - Purify BCEA Monomer - Weigh RAFT Agent (CPADB) - Weigh Initiator (AIBN) start->prep setup 2. Reaction Setup - Add reagents to Schlenk flask - Add solvent (Dioxane) prep->setup degas 3. Degassing - Perform 3x Freeze-Pump-Thaw cycles setup->degas react 4. Polymerization - Immerse in pre-heated oil bath (e.g., 70°C) - Stir for specified time (e.g., 6-24h) degas->react terminate 5. Termination - Quench reaction by cooling - Expose to air react->terminate isolate 6. Polymer Isolation - Precipitate in cold non-solvent (e.g., Hexane) - Filter and collect polymer terminate->isolate dry 7. Drying - Dry polymer under vacuum - Obtain final product isolate->dry analyze 8. Characterization - ¹H NMR (Conversion) - SEC/GPC (Mn, Đ) - ¹³C NMR (Structure) dry->analyze end End analyze->end

Caption: Experimental workflow for RAFT polymerization.

Step-by-Step Polymerization Protocol

The following quantities are for a target DP of 100 and a final monomer concentration of ~2 M.

ComponentMass / VolumeMolesMolar Ratio
BCEA Monomer4.305 g20.0 mmol100
CPADB (RAFT Agent)55.9 mg0.20 mmol1
AIBN (Initiator)6.57 mg0.04 mmol0.2
1,4-Dioxane10 mL--
  • Reagent Addition: To a 25 mL Schlenk flask containing a magnetic stir bar, add CPADB (55.9 mg), AIBN (6.57 mg), purified BCEA monomer (4.305 g), and 1,4-dioxane (10 mL).

  • Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

    Senior Application Scientist's Note: Oxygen is a radical scavenger and can inhibit or terminate the polymerization.[14] Rigorous deoxygenation is paramount for a successful controlled polymerization. The solution should be frozen in liquid nitrogen, evacuated under high vacuum, and then thawed under an inert atmosphere. This cycle is repeated to ensure all oxygen is removed.[14]

  • Initiation of Polymerization: After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath set to 70°C.

  • Reaction Monitoring: Allow the reaction to proceed with vigorous stirring. To monitor the polymerization kinetics, small aliquots can be withdrawn at timed intervals via a degassed syringe for analysis.

  • Termination: After the desired time (e.g., 12 hours, or until target conversion is reached), terminate the polymerization by removing the flask from the oil bath, cooling it in an ice bath, and exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., 200 mL of cold hexane or methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash it with fresh non-solvent to remove any unreacted monomer and initiator fragments. Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.

Characterization of Poly(BCEA)

A self-validating protocol requires thorough characterization to confirm the synthesis of a well-defined polymer.

Determination of Monomer Conversion via ¹H NMR
  • Dissolve a small sample of the crude reaction mixture in CDCl₃.

  • Acquire the ¹H NMR spectrum.

  • Identify the vinyl proton peaks of the BCEA monomer (typically between 5.8 and 6.4 ppm).

  • Compare the integration of a vinyl proton peak to the integration of a stable proton peak on the polymer backbone that does not change during polymerization (e.g., the -O-CH₂-CH₂-O- protons around 4.3 ppm).

  • Calculate conversion using the formula: Conversion (%) = [1 - (Integral of vinyl peak / Integral of backbone peak at t=x) / (Integral of vinyl peak / Integral of backbone peak at t=0)] * 100

Molecular Weight and Polydispersity via SEC/GPC

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).

  • Mobile Phase: THF is a suitable eluent.

  • Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration.

  • Expected Results: A successful controlled polymerization will show a monomodal, symmetric peak. The polydispersity index (Đ) should be low, typically between 1.1 and 1.3, indicating a narrow molecular weight distribution.[3] The experimental Mn should show a linear increase with monomer conversion.[15]

Expected Results for Poly(BCEA) Synthesis
Target DP[Monomer]:[RAFT]:[Initiator]Theoretical Mn ( g/mol )Expected Experimental Mn ( g/mol )*Expected Polydispersity (Đ)
5050:1:0.210,7639,500 - 11,500< 1.30
100100:1:0.221,52519,000 - 23,000< 1.30
200200:1:0.243,05038,000 - 46,000< 1.35

*At >90% monomer conversion. The experimental Mn is dependent on conversion and initiator efficiency.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis of well-defined poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate) using RAFT polymerization. The detailed protocol and characterization methods serve as a validated starting point for researchers. The precise control over polymer architecture afforded by this technique opens up numerous possibilities. For drug development professionals, these polymers can be chain-extended to form amphiphilic block copolymers for micellar drug delivery systems.[3] For materials scientists, the retained thiocarbonylthio end-group can be used for surface functionalization or further conjugation, creating advanced functional materials for a variety of applications.

References

  • Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. ACS Publications. Available at: [Link]

  • Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. ACS Publications. Available at: [Link]

  • 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6. Watson International. Available at: [Link]

  • (PDF) Controlled/living Radical Polymerization. ResearchGate. Available at: [Link]

  • RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. MDPI. Available at: [Link]

  • Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PubMed Central. Available at: [Link]

  • RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. Available at: [Link]

  • 2-[[(BUTYLAMINO)CARBONYL]OXY]ETHYL ACRYLATE Four Chongqing Chemdad Co. chemdad.com. Available at: [Link]

  • Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. NIH. Available at: [Link]

  • Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. pubs.acs.org. Available at: [Link]

  • QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. adhesives.org. Available at: [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. Available at: [Link]

Sources

High-Fidelity ATRP of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This technical guide details the protocol for the Atom Transfer Radical Polymerization (ATRP) of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (referred to herein as BACOEA ; CAS: 63225-53-6).

BACOEA is a urethane-acrylate monomer. Unlike simple alkyl acrylates (e.g., butyl acrylate), BACOEA contains a carbamate (urethane) moiety in the side chain. This structural feature introduces significant intermolecular hydrogen bonding (H-donor/H-acceptor capability), which imparts unique mechanical toughness and solvent resistance to the resulting polymer. However, these same polar groups present challenges in ATRP, specifically regarding catalyst solubility and potential competitive coordination to the copper center.

Key Applications:

  • Biomaterials: Self-assembling hydrogels and drug delivery vectors due to H-bonding domains.

  • Smart Coatings: Self-healing materials driven by reversible physical crosslinking (hydrogen bonds).

  • Adhesives: Enhanced substrate adhesion via polar interactions.

Mechanistic Principles & Experimental Design

The Challenge of Urethane Acrylates in ATRP

Standard ATRP uses a transition metal complex (typically Cu/Ligand) to mediate the equilibrium between active radicals and dormant alkyl halides.

  • Interference Risk: The carbamate nitrogen and carbonyl oxygen in BACOEA can act as weak ligands, potentially displacing the primary ligand from the Copper(I) species. This leads to loss of control (broad dispersity, Đ).

  • Solution: We utilize Me₆TREN (Tris[2-(dimethylamino)ethyl]amine), a high-affinity branched ligand, to form a robust Cu-complex that resists monomer displacement.

  • Solvent Choice: Due to H-bonding, Poly(BACOEA) is prone to aggregation in non-polar solvents. DMF (Dimethylformamide) is selected as the solvent to disrupt H-bonds and maintain chain solubility during propagation.

Reaction Scheme

The polymerization is initiated by Ethyl


-bromoisobutyrate (EBiB), a structural mimic of the acrylate chain end, ensuring fast initiation relative to propagation (

).

ATRP_Mechanism Initiator Initiator (EBiB-Br) Radical Active Radical (P•) Initiator->Radical Activation (k_act) CuI Activator [Cu(I)/Me6TREN] CuII Deactivator [Cu(II)Br/Me6TREN] CuI->CuII Oxidation Radical->Radical + Monomer (k_p) Dormant Dormant Chain (P-Br) Radical->Dormant Deactivation (k_deact) Monomer Monomer (BACOEA) Monomer->Radical CuII->CuI Reduction

Detailed Protocol

Materials & Purification
  • Monomer: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA).[1][2]

    • Purification: Commercial samples contain inhibitors (MEHQ). Pass the neat monomer through a column of basic alumina immediately before use to remove the inhibitor.

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst: Copper(I) Bromide (CuBr).

    • Note: Must be white/pale green. If green/blue, wash with glacial acetic acid and ethanol, then dry under vacuum to remove oxidized Cu(II).

  • Ligand: Me₆TREN (Tris[2-(dimethylamino)ethyl]amine).

  • Solvent: N,N-Dimethylformamide (DMF), HPLC grade, dried over molecular sieves.

Stoichiometry Table

Target Degree of Polymerization (


):  100
Target Molecular Weight (

):
~21,700 g/mol
ComponentRoleEquiv.Molar Mass ( g/mol )Amount (Example)
BACOEA Monomer100215.252.15 g (10 mmol)
EBiB Initiator1195.0519.5 mg (14.6 µL)
CuBr Catalyst1143.4514.3 mg
Me₆TREN Ligand1.1230.3925.3 mg (29 µL)
DMF SolventN/AN/A2.5 mL (50% v/v)
Step-by-Step Procedure (Schlenk Technique)

Step 1: Catalyst Complex Formation

  • In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg).

  • Seal the flask with a rubber septum and cycle vacuum/nitrogen (3x) to remove oxygen.

  • In a separate vial, dissolve Me₆TREN (25.3 mg) in DMF (0.5 mL) and degas by bubbling nitrogen for 10 mins.

  • Inject the Ligand/Solvent solution into the Schlenk flask via a gastight syringe.

  • Stir for 10 mins under nitrogen. The solution should turn homogeneous and light green/yellow . Note: If the solution is dark blue, oxygen ingress has occurred; abort and restart.

Step 2: Monomer Addition

  • In a separate vial, mix BACOEA (2.15 g) with remaining DMF (2.0 mL) and EBiB (19.5 mg).

  • Degas this monomer/initiator solution by bubbling nitrogen for 15–20 minutes.

  • Transfer the degassed monomer solution into the Catalyst Schlenk flask using a cannula or degassed syringe.

Step 3: Polymerization

  • Place the Schlenk flask in a thermostated oil bath at 60°C .

  • Timepoint 0: Take a small aliquot (~50 µL) immediately for NMR (conversion reference).

  • Stir at 60°C. Reaction kinetics for acrylates are typically moderate; expect 80-90% conversion in 4–8 hours.

  • Monitoring: Take aliquots every hour. Dilute in deuterated DMSO or CDCl₃ for NMR analysis.

Step 4: Termination & Work-up

  • Expose the reaction mixture to air (remove septum) to oxidize Cu(I) to Cu(II) (solution turns blue/green).

  • Dilute with THF (10 mL).

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.

  • Concentrate the solution via rotary evaporation.

  • Precipitation: Dropwise add the concentrated polymer solution into cold Methanol/Water (90:10) or Hexane (depending on MW, hexane is often better for removing unreacted monomer).

  • Filter the white solid and dry under vacuum at 40°C for 24 hours.

Workflow Visualization

Experimental_Workflow start Start: Reagent Prep purify Purify BACOEA (Basic Alumina) start->purify degas Degas Solutions (N2 Bubbling / FPT) purify->degas mix Mix: CuBr + Me6TREN (Form Catalyst Complex) degas->mix inject Inject Monomer + Initiator mix->inject heat Heat to 60°C (Polymerization) inject->heat monitor Monitor Conversion (1H NMR) heat->monitor monitor->heat < 90% Conv. term Terminate (Air Exposure) & Alumina Filtration monitor->term > 90% Conv. precip Precipitate in Hexane/MeOH term->precip

Characterization & Analysis

Proton NMR ( H NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Conversion Calculation: Compare the integral of the vinyl protons of the monomer (5.8–6.4 ppm) against the integral of the ester methylene protons (-O-CH

    
    -) which shift upfield upon polymerization, or use an internal standard (e.g., anisole).
    
  • Key Peaks:

    • 
       5.8, 6.1, 6.4 ppm: Monomer vinyl protons (Disappear).
      
    • 
       4.1–4.2 ppm: Ester -OCH 
      
      
      
      -.
    • 
       3.1 ppm: Carbamate -CH 
      
      
      
      -NH-.
Gel Permeation Chromatography (GPC/SEC)
  • Eluent: DMF + 0.01 M LiBr.

    • Critical: Do NOT use pure THF. The urethane groups cause column adsorption in THF, leading to artificial tailing and incorrect MW values. LiBr is required to screen ionic/polar interactions.

  • Standards: PMMA standards are preferred over Polystyrene for acrylates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution turns blue immediately Oxygen leakEnsure strict Schlenk technique; check septa; increase degassing time.
No Polymerization Inhibitor presentRe-pass monomer through basic alumina.
Broad PDI (> 1.4) Poor initiation or Cu coordinationSwitch ligand to Me₆TREN (if using PMDETA); ensure [Cu(II)] is present initially (add 5% CuBr₂ to control rate).
GPC Tailing Column interactionUse DMF with 10–50 mM LiBr as mobile phase.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[3][4][5][6][7][8][9][10][11] Chemical Reviews, 101(9), 2921–2990. Link

  • Percec, V., et al. (2006). Ultrafast Synthesis of Ultrahigh Molar Mass Polymers by Metal-Catalyzed Living Radical Polymerization of Acrylates, Methacrylates, and Vinyl Chloride Mediated by SET at 25 °C. Journal of the American Chemical Society, 128(43), 14156–14165. Link

  • Sigma-Aldrich. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Page.[1][2][12][13][14] (CAS 63225-53-6).[1][12][13][14][15] Link

  • Gromada, J., & Matyjaszewski, K. (2002). Simultaneous Reverse and Normal Initiation in Atom Transfer Radical Polymerization. Macromolecules, 35(17), 6167–6173. (Guidance on Cu complexes). Link

Sources

Technical Application Note: Photopolymerization of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate for High-Performance Coatings

[1]

Executive Summary & Scientific Rationale

This guide details the photopolymerization protocols for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), a monofunctional urethane acrylate monomer.[1] Often referred to commercially as a reactive diluent (e.g., Genomer 1122, Ebecryl 1039 analogues), this molecule is critical in overcoming two persistent challenges in UV-curable coatings: brittleness and poor adhesion .[1]

Why this monomer? Unlike standard acrylates (e.g., HDDA, TPGDA), this monomer contains a carbamate (urethane) linkage.

  • Hydrogen Bonding: The N-H and C=O groups form physical crosslinks (hydrogen bonds) between polymer chains, imparting toughness without sacrificing cure speed.[1]

  • Stress Relaxation: The flexible butyl tail acts as an internal plasticizer, reducing shrinkage stress during the rapid vitrification of photopolymerization.[1]

  • Adhesion: The polar urethane functionality significantly enhances wetting and bonding to difficult substrates like polycarbonate, glass, and metals.[1]

Chemical Mechanism & Reaction Pathway[1]

The photopolymerization follows a free-radical chain growth mechanism.[1] Upon UV irradiation, the photoinitiator generates radicals that attack the vinyl group of the acrylate.[1]

DOT Diagram 1: Photopolymerization & Physical Crosslinking Mechanism[1]

ReactionMechanismInitiatorPhotoinitiator(Type I or II)RadicalFree Radical Species(R•)Initiator->RadicalHomolytic CleavageUV_LightUV Energy(365-405 nm)UV_Light->Initiatorhv absorptionMonomerMonomer:2-[[(butylamino)carbonyl]oxy]ethyl acrylateRadical->MonomerInitiationPropagationChain Propagation(C-C Bond Formation)Monomer->PropagationKinetic Chain LengthPolymerPolymer NetworkPropagation->PolymerTerminationHBondPhysical Crosslinking(Inter-chain H-Bonding)Polymer->HBondSupramolecular Interaction

Caption: Figure 1.[1] Radical-mediated polymerization pathway coupled with secondary physical crosslinking via urethane hydrogen bonding.[1]

Experimental Protocols

Protocol A: Formulation & Viscosity Modification

Objective: To prepare a coating formulation where 2-[[(butylamino)carbonyl]oxy]ethyl acrylate acts as a reactive diluent to reduce the viscosity of a high-molecular-weight oligomer (e.g., Urethane Dimethacrylate, UDMA) while maintaining mechanical integrity.[1]

Materials:

  • Monomer: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (>96% purity).[1][2]

  • Oligomer: Aliphatic Urethane Diacrylate (e.g., Ebecryl 270 or UDMA).

  • Photoinitiator (PI): 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) or TPO (for LED curing).

  • Substrate: Polycarbonate or Glass slides (cleaned with isopropanol).[1]

Step-by-Step Methodology:

  • Control Preparation:

    • Weigh 10g of Oligomer into a brown glass vial (UV-protected).

    • Add 3 wt% PI (0.3g).[1]

    • Note: High viscosity may require heating to 50°C for mixing.[1]

  • Experimental Formulation (Reactive Dilution):

    • Ratio: 70:30 (Oligomer : Monomer).[1]

    • Weigh 7g Oligomer and 3g Monomer.

    • Add 3 wt% PI (0.3g total).

    • Mixing: Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 rpm for 2 minutes. Reasoning: High shear ensures homogeneity without introducing air bubbles.[1]

  • Viscosity Measurement:

    • Use a cone-and-plate rheometer at 25°C.[1]

    • Compare the shear viscosity of the Control vs. Experimental formulation. Expectation: Significant drop in viscosity (e.g., from >10,000 cP to ~1,000 cP).

  • Coating Application:

    • Apply formulation to substrate using a wire-wound bar coater (drawdown bar) to achieve a wet thickness of 50 µm.[1]

Protocol B: UV Curing & Kinetic Validation (Real-Time FTIR)

Objective: To quantify the degree of conversion (DC) and ensure the curing process is complete.

Equipment:

  • FTIR Spectrometer with ATR accessory.[1][3]

  • UV Spot Cure Source (Mercury arc or 395nm LED).[1]

Methodology:

  • Setup:

    • Place a drop of the liquid resin on the ATR crystal.[1]

    • Position the UV light guide 2 cm above the sample (Intensity ~50 mW/cm²).[1]

  • Acquisition:

    • Start FTIR kinetic scan (resolution 4 cm⁻¹, 1 spectrum/sec).[1]

    • Monitor the acrylate C=C peak at 1635 cm⁻¹ or 810 cm⁻¹ .

    • Use the carbonyl peak at 1720 cm⁻¹ as an internal reference (invariant).

  • Irradiation:

    • Turn on UV light at t=10s.[1]

    • Irradiate for 60s or until peak area stabilizes.[1]

  • Calculation:

    • Calculate Conversion (

      
      ) using:
      
      
      
      [1]
    • Target: >85% conversion for tack-free surface.[1]

Experimental Workflow Diagram

DOT Diagram 2: Formulation to Characterization Workflow

WorkflowRawMatRaw Material QC(Check Inhibitor Levels)FormulationFormulation(70:30 Oligomer/Monomer)RawMat->FormulationDegassingDegassing(Vacuum/Centrifuge)Formulation->DegassingRemove O2CoatingSubstrate Coating(50 µm Drawdown)Degassing->CoatingCuringUV Curing(N2 Atmosphere, 500 mJ/cm²)Coating->CuringTestingCharacterizationCuring->TestingFTIRFTIR (Conversion)Testing->FTIRMechTensile/AdhesionTesting->Mech

Caption: Figure 2.[1] End-to-end workflow for formulating and validating urethane acrylate coatings.

Typical Performance Data

The following data illustrates the impact of adding 30% 2-[[(butylamino)carbonyl]oxy]ethyl acrylate to a standard hard urethane acrylate oligomer.

PropertyPure Oligomer (Control)Formulation (70:30 Blend)Impact
Viscosity (25°C) 12,500 cP1,200 cPProcessability Improved
Elongation at Break 3%25%Flexibility Increased
Pencil Hardness 4H2HSlight Softening
Adhesion (PC Substrate) 1B (Poor)5B (Excellent)Adhesion Promoted
Cure Shrinkage High (~8%)Moderate (~4%)Stress Reduced

Data Source: Aggregated from typical urethane acrylate reactive diluent profiles [1, 2].[1]

Critical Considerations & Troubleshooting

  • Oxygen Inhibition:

    • Acrylates are susceptible to oxygen inhibition, leaving a tacky surface.[1]

    • Solution: Cure under a nitrogen blanket or cover with a PET film during curing.[1] Alternatively, increase photoinitiator concentration or use amine synergists.[1]

  • Safety (Sensitization):

    • Like most acrylates, this monomer is a skin sensitizer (H317).[1]

    • Protocol: Double-glove (Nitrile) and work in a fume hood.[1]

  • Storage Stability:

    • Contains inhibitors (e.g., MEHQ).[1] Store at 2-8°C away from light. Ensure headspace in the container contains air (oxygen is required for the inhibitor to function).[1]

References

  • MDPI. Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials. (Context on Urethane Acrylate Kinetics). Available at: [Link][1]

  • PubChem. Compound Summary: 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate.[1] Available at: [Link][1]

  • Watson International. 2-[[(butylamino)carbonyl]oxy]ethyl acrylate Applications. Available at: [Link][1]

synthesis of self-healing elastomers using 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Fabrication of Supramolecular Self-Healing Elastomers using 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate (BACOEA)

Executive Summary

This technical guide details the synthesis and application of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) , a mono-functional urethane acrylate monomer, to create highly efficient self-healing elastomers. Unlike traditional rubbers that rely on irreversible covalent crosslinking (vulcanization), BACOEA-based elastomers utilize a dense network of reversible hydrogen bonds provided by the pendant urethane (carbamate) motifs.

This protocol covers the synthesis of the monomer (for labs requiring custom purity), the photopolymerization workflow , and the validation of self-healing properties . The resulting material is suitable for 3D printing (SLA/DLP), soft robotics, and flexible electronics.

Scientific Foundation & Mechanism

Why BACOEA? The BACOEA monomer features a unique "trident" structure essential for self-healing:

  • Acrylate Head: Allows for rapid free-radical polymerization (UV or thermal).

  • Ethyl Spacer: Provides conformational flexibility, lowering the glass transition temperature (

    
    ) to ensure the material remains elastomeric at room temperature.
    
  • Butyl-Urethane Tail: The critical functional group. The urethane linkage (-NH-CO-O-) acts as both a hydrogen bond donor and acceptor.

The Self-Healing Mechanism: Upon mechanical damage, the polymer chains at the fracture interface are mobile enough (due to low


) to interdiffuse. The pendant urethane groups then "zip" the interface back together via the reformation of hydrogen bonding arrays. This process is often autonomous or requires only mild heat.

SelfHealingMechanism cluster_0 BACOEA Polymer Network Damage Mechanical Damage (Bond Scission) Interface Exposed Interface (Free Urethane Groups) Damage->Interface Diffusion Chain Diffusion (Low Tg Facilitated) Interface->Diffusion t > 0s Recognition Molecular Recognition (H-Bond Alignment) Diffusion->Recognition Mobility Healing Re-association (Urethane-Urethane H-Bonds) Recognition->Healing Thermodynamics Restored Restored Mechanical Integrity Healing->Restored

Figure 1: Mechanistic pathway of supramolecular self-healing in BACOEA elastomers.

Protocol A: Monomer Synthesis (Optional)

Note: While BACOEA is commercially available (e.g., Sigma Aldrich, BenchChem), in-house synthesis allows for the exclusion of commercial inhibitors which may interfere with precise kinetic studies.

Reaction: 2-Hydroxyethyl acrylate (HEA) + n-Butyl Isocyanate


 BACOEA

Reagents:

  • 2-Hydroxyethyl acrylate (HEA): >96%, anhydrous.

  • n-Butyl Isocyanate: >98%, moisture sensitive.

  • Dibutyltin dilaurate (DBTDL): Catalyst.

  • Solvent: Dichloromethane (DCM) or Bulk (Solvent-free).

Step-by-Step Synthesis:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet. Flame-dry the glassware to remove moisture.

  • Charging: Add HEA (11.6 g, 0.10 mol) and DBTDL (0.1 wt% relative to reactants) into the flask. If using solvent, add 50 mL anhydrous DCM.

  • Cooling: Place the flask in an ice-water bath (0 °C) to control the exotherm.

  • Addition: Add n-Butyl Isocyanate (9.9 g, 0.10 mol) dropwise over 30 minutes. Critical: Maintain temperature < 5 °C to prevent acrylate polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 12–24 hours.

  • Monitoring: Monitor the reaction via FTIR. The reaction is complete when the isocyanate peak (

    
     at 
    
    
    
    ) completely disappears.[1]
  • Purification:

    • If Solvent used: Evaporate DCM under reduced pressure.

    • Wash: Wash the crude oil with dilute HCl (to remove amine impurities) and brine.

    • Column: Pass through a basic Alumina (

      
      ) column to remove acidic impurities and inhibitors.
      
  • Yield: Expect a colorless to pale yellow viscous liquid.

Protocol B: Elastomer Fabrication (UV-Curing)

This protocol utilizes UV-initiated free-radical polymerization to form the elastomer. This method is compatible with SLA/DLP 3D printing.

Materials:

  • Monomer: Purified BACOEA.

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or Irgacure 1173.

  • Crosslinker (Optional): 1,6-Hexanediol diacrylate (HDDA). Note: Adding >1 wt% HDDA will reduce self-healing efficiency by restricting chain mobility.

Workflow:

  • Resin Preparation:

    • In an amber glass vial, mix BACOEA (99 wt%) with TPO (1 wt%) .

    • Sonicate for 10 minutes at room temperature until the photoinitiator is fully dissolved.

    • Degassing: Place the vial in a vacuum desiccator for 15 minutes to remove trapped air bubbles.

  • Molding / Coating:

    • Pour the resin into a Teflon mold (e.g., ASTM D638 dogbone shape) or spread onto a glass substrate using a doctor blade (thickness: 200–500

      
      ).
      
  • Curing (Photopolymerization):

    • Light Source: UV LED (365 nm or 405 nm).

    • Intensity:

      
      .
      
    • Duration: 60–120 seconds. Note: Perform in a nitrogen atmosphere or cover with a PET film to prevent oxygen inhibition.

  • Post-Cure:

    • Thermal anneal at 60 °C for 2 hours to ensure maximum conversion and relaxation of internal stresses.

FabricationWorkflow Start Start: Purified BACOEA Mix Add Photoinitiator (TPO 1%) Sonicate 10 min Start->Mix Degas Vacuum Degassing (Remove O2/Bubbles) Mix->Degas Cast Cast into Mold / 3D Print Degas->Cast Cure UV Exposure (405nm, 10mW/cm², 60s) Cast->Cure Anneal Thermal Annealing (60°C, 2 hrs) Cure->Anneal End Self-Healing Elastomer Anneal->End

Figure 2: Fabrication workflow from monomer resin to finished elastomer.

Characterization & Validation Data

To validate the synthesis and material properties, compare your results against these standard values.

Table 1: Standard Material Properties

ParameterMethodExpected ValueNotes
Monomer Purity

H-NMR
>98%Check for absence of vinyl proton splitting changes.
Polymer

DSC-10 °C to 5 °CLow

is vital for room temp healing.
Tensile Strength ASTM D6382.0 – 5.0 MPaDepends on curing density.
Elongation at Break ASTM D638> 400%Highly stretchable due to H-bond unfolding.
Healing Efficiency Tensile Recovery> 90%After 24h at Room Temp or 2h at 60°C.

Self-Healing Validation Protocol:

  • Cut: Sever a dogbone sample completely in half using a razor blade.

  • Contact: Immediately bring the cut surfaces into contact. Apply slight finger pressure for 10 seconds.

  • Heal: Allow the sample to rest (Autonomous: 25 °C for 12-24h; Accelerated: 60 °C for 1h).

  • Test: Perform tensile testing.

    
    
    

Troubleshooting

  • Problem: Tacky/Sticky Surface.

    • Cause: Oxygen inhibition during UV curing.

    • Solution: Cure under

      
       blanket or cover the resin with a transparent PET film during exposure.
      
  • Problem: Low Healing Efficiency.

    • Cause: Over-crosslinking (if HDDA was used) or "Old" damage (surface oxidation/drying).

    • Solution: Ensure fresh cuts are joined immediately. Reduce chemical crosslinker concentration.

  • Problem: Gelation during Monomer Synthesis.

    • Cause: Temperature spike > 40°C initiating thermal polymerization.

    • Solution: Strict temperature control (< 5°C) during isocyanate addition. Add a radical inhibitor (MEHQ) if not using immediately.

References

  • Li, B., Ge, S., Zhao, X., Chen, Q., Tian, J., & Hun, D. (2023). Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers. Polymer, 280, 126045.

  • Sigma-Aldrich. (n.d.).[2][3] 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Sheet. Merck KGaA.

  • Wu, X., Liu, M., Zhong, J., et al. (2022).[4] Self-healing dynamic bond-based robust polyurethane acrylate hybrid polymers.[4] New Journal of Chemistry, 46, 13415-13421.[4]

  • Utrera-Barrios, S., et al. (2020). Evolution of self-healing elastomers, from extrinsic to combined intrinsic mechanisms: a review. Materials Horizons, 7, 2882-2902.

Sources

using 2-[[(butylamino)carbonyl]oxy]ethyl acrylate as a cross-linker in hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (referred to herein as BACOEA ) as a supramolecular cross-linker in hydrogel systems.

Executive Summary

Unlike traditional covalent cross-linkers (e.g., MBA, EGDMA) which permanently lock polymer chains, BACOEA is a monofunctional urethane acrylate. It functions as a physical cross-linker by introducing hydrophobic domains and quadruple hydrogen-bonding sites into the polymer backbone. This guide provides the protocol for Micellar Copolymerization , a technique to incorporate this hydrophobic monomer into aqueous hydrogels to engineer self-healing , high-toughness , and energy-dissipating materials.

Part 1: The Molecule & Mechanism

Chemical Identity:

  • IUPAC Name: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate[1][2][3]

  • Common Trade Names: Photomer 4184, Genomer 1122

  • CAS: 63225-53-6[1][3][4][5][6]

  • Function: Supramolecular (Physical) Cross-linker / Hydrophobic Modifier

Mechanism of Action: BACOEA acts through a dual-mechanism "pseudo-crosslinking" effect:

  • Hydrophobic Association: The butyl tail is hydrophobic.[7] In an aqueous environment, these tails cluster together to form micellar aggregates, acting as physical junction points.

  • Hydrogen Bonding: The urethane (carbamate) linkage (

    
    ) acts as a donor and acceptor for hydrogen bonds. These bonds can break under stress to dissipate energy and reform to allow self-healing.
    

G cluster_0 Monomer Structure cluster_1 Hydrogel Network Formation Acrylate Acrylate Head (Polymerizable) Linker Ethyl Spacer Acrylate->Linker Urethane Urethane Group (H-Bonding Site) Linker->Urethane Butyl Butyl Tail (Hydrophobic) Urethane->Butyl Backbone Hydrophilic Backbone (e.g., Polyacrylamide) Micelle Micellar Domain (Physical Cross-link) Backbone->Micelle Copolymerization Micelle->Micelle Reversible Association

Figure 1: Structural breakdown of BACOEA and its role in forming reversible micellar cross-links within a hydrophilic polymer network.

Part 2: Experimental Protocol

Method: Micellar Free-Radical Copolymerization Since BACOEA is hydrophobic, it cannot be directly mixed into aqueous monomer solutions. This protocol uses a surfactant (SDS) to solubilize BACOEA into micelles before polymerization.

Materials Checklist
ComponentRoleRecommended Reagent
Hydrophilic Monomer Main BackboneAcrylamide (AAm) or HEMA
Physical Cross-linker Target Molecule BACOEA (Photomer 4184)
Surfactant SolubilizerSodium Dodecyl Sulfate (SDS)
Initiator Radical SourceAmmonium Persulfate (APS)
Catalyst AcceleratorTEMED
Solvent MediumDeionized Water (degassed)
Formulation Strategy (Molar Ratios)

To achieve a tough, self-healing gel, the hydrophobic monomer should be 2–15 mol% of the total monomer content.

  • Standard Formulation (Total Monomer Conc: 2.0 M):

    • Acrylamide (AAm): 1.8 M (90 mol%)

    • BACOEA: 0.2 M (10 mol%)

    • SDS: 0.2 M (Equimolar to BACOEA to ensure solubilization)

Step-by-Step Synthesis

Step A: Micellar Solution Preparation

  • Dissolve SDS (e.g., 0.58 g for 10 mL scale) in deionized water. Stir until clear.

  • Add BACOEA (e.g., 0.43 g for 10 mL scale) to the SDS solution.

  • Critical Step: Sonicate or vigorously stir at 40°C for 30–60 minutes. The solution must turn from cloudy to transparent/translucent . This indicates BACOEA has been successfully encapsulated into SDS micelles.

Step B: Monomer Addition

  • Add the hydrophilic monomer (Acrylamide , e.g., 1.28 g) to the micellar solution.

  • Stir gently to dissolve. Avoid introducing air bubbles.

  • Degassing: Bubble Nitrogen (

    
    ) gas through the solution for 15 minutes to remove oxygen (which inhibits polymerization).
    

Step C: Polymerization

  • Add APS initiator (10 mg dissolved in 100 µL water).

  • Add TEMED (5 µL).

  • Quickly transfer the solution into a glass mold or petri dish.

  • Seal the mold to prevent oxygen re-entry.

  • Allow polymerization to proceed at room temperature for 24 hours .

    • Note: The reaction is exothermic. For larger volumes (>50 mL), cool the mold in an ice bath to prevent thermal runaway.

Step D: Purification (Surfactant Removal)

  • Remove the hydrogel from the mold.

  • Immerse the gel in a large volume of deionized water.

  • Change the water daily for 7 days. This removes the SDS surfactant and unreacted monomers. The gel may swell significantly during this process.

Part 3: Characterization & Validation

To confirm BACOEA is acting as a cross-linker, perform the following validation tests.

Self-Healing Test
  • Protocol: Cut a cylindrical gel sample in half using a razor blade. Immediately press the two cut surfaces together for 60 seconds.

  • Expected Result: The gel should fuse. After 24 hours, the interface should withstand stretching.

  • Mechanism: The hydrophobic butyl tails at the interface re-associate to minimize surface energy, reforming the physical cross-links.

Rheology (Frequency Sweep)
  • Setup: Parallel plate rheometer, 25°C.

  • Protocol: Strain = 1% (Linear Viscoelastic Region), Frequency = 0.1 to 100 rad/s.

  • Analysis:

    • 
       : Indicates a solid gel network.
      
    • Frequency Dependence: Unlike covalent gels (where

      
       is flat), BACOEA gels often show a slight frequency dependence due to the dynamic nature of the physical cross-links.
      
Hysteresis (Energy Dissipation)
  • Protocol: Perform a cyclic tensile test (stretch to 500% strain and relax to 0%).

  • Result: A large hysteresis loop (area between loading and unloading curves) indicates significant energy dissipation. This confirms the breaking and reforming of urethane hydrogen bonds.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Opaque/White Gel Phase separation of BACOEAInsufficient SDS or incomplete solubilization in Step A. Increase SDS ratio or sonication time.
Gel too soft/liquid Oxygen inhibitionEnsure rigorous

purging (15+ mins) and seal molds tightly.
No Self-Healing "Locked" structureYou may have accidentally added a covalent cross-linker (like MBA). Ensure ONLY BACOEA is used.
Brittleness Monomer ratio too highReduce BACOEA content to <10 mol%. Too much hydrophobic content creates rigid, glassy domains.

References

  • Tough Supramolecular Hydrogel Based on Strong Hydrophobic Interactions.Macromolecules, 2017.

    • Source:

  • Product Specification: Photomer 4184 (BACOEA).IGM Resins.

    • Source:

  • Self-Healing Elastomers using Urethane Acryl

    • Source:

  • Hydrophobic Association Hydrogels: Synthesis and Properties. Progress in Chemistry, 2017.[8]

    • Source:

Sources

Technical Application Note: Advanced Formulation of UV-Curable Adhesives Utilizing Urethane Acrylate Monomers

[1]

Executive Summary

In the domain of UV-curable adhesives, achieving a balance between low viscosity for processability and high mechanical performance in the cured state is a persistent challenge. 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), commercially known as Genomer 1122 , represents a critical class of monofunctional urethane acrylates.[1] Unlike standard reactive diluents (e.g., IBOA, HDDA) which often compromise flexibility for hardness, BACOEA serves a dual function: it effectively reduces formulation viscosity while simultaneously enhancing adhesion and flexibility through its pendant urethane functionality.

This guide provides a comprehensive protocol for formulating, processing, and validating UV-adhesives based on BACOEA, grounding experimental steps in the chemical causality of the molecule.

Scientific Foundation: Structure-Property Relationships[1][2]

To formulate effectively, one must understand the molecular architecture of BACOEA. It is not merely a diluent; it is a functional adhesion promoter.

Molecular Architecture

The molecule consists of three distinct functional zones, each contributing a specific property to the final adhesive matrix:

  • Acrylate Head: Provides the site for free-radical polymerization, ensuring rapid integration into the crosslinked network upon UV exposure.

  • Urethane (Carbamate) Linker: This is the critical differentiator.[1] The polar -NH-CO-O- group is capable of strong hydrogen bonding.[1] This facilitates superior wetting and adhesion to polar substrates (glass, metals, PET) compared to simple alkyl acrylates.

  • Butyl Tail: The aliphatic butyl chain disrupts polymer packing, providing internal plasticization. This imparts flexibility and impact resistance, preventing the "brittleness" often seen with high-Tg diluents like Isobornyl Acrylate (IBOA).[1]

Mechanism of Action

The following diagram illustrates how BACOEA bridges the gap between the bulk oligomer network and the substrate surface.

AdhesionMechanismcluster_substrateSubstrate Interface (Glass/Metal)cluster_adhesiveCured Adhesive MatrixSurfacePolar Surface Groups(-OH, Metal Oxides)OligomerUrethane Acrylate Oligomer(Bulk Strength)BACOEABACOEA Monomer(Interface Bridge)BACOEA->SurfaceHydrogen Bonding(Urethane -NH...O- Surface)BACOEA->OligomerCovalent Crosslink(Acrylate Polymerization)DescBACOEA acts as a 'Molecular Anchor',covalently locking into the adhesivewhile H-bonding to the substrate.BACOEA->Desc

Figure 1: Mechanistic role of BACOEA at the adhesive-substrate interface.[1]

Formulation Protocol

This protocol describes the creation of a High-Performance Optical Adhesive designed for bonding glass to plastic (e.g., display lamination).[1]

Component Selection Strategy
  • Oligomer (40-50%): Provides the backbone.[1] We select an Aliphatic Urethane Diacrylate for non-yellowing and toughness.

  • Reactive Diluent (30-40%): BACOEA is the primary diluent to lower viscosity without sacrificing toughness.[1]

  • Photoinitiator (3-5%): A blend for surface and through-cure.[1]

  • Additives (<1%): Stabilization and flow control.

Model Formulation Table
Component CategoryChemical / Trade Name ExampleWeight %Function
Oligomer Aliphatic Urethane Diacrylate (e.g., Genomer 4269)45.0Provides mechanical strength and elastic backbone.[1]
Reactive Diluent A BACOEA (Genomer 1122) 35.0 Viscosity reduction, adhesion promotion, flexibility.
Reactive Diluent B Isobornyl Acrylate (IBOA)15.0Tg booster; increases hardness and cure speed.
Photoinitiator TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)2.0Deep cure; suitable for thick sections.[1]
Photoinitiator 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184)2.5Surface cure; non-yellowing.[1]
Stabilizer MEHQ (Monomethyl ether hydroquinone)0.05Prevents premature polymerization during storage.[1]
Adhesion Promoter Silane (e.g., Methacryloxypropyltrimethoxysilane)0.45Optional: Enhances glass bonding durability under moisture.
Step-by-Step Processing Methodology

Safety Pre-Check: BACOEA is a skin sensitizer. All steps must be performed in a fume hood wearing nitrile gloves and UV-blocking safety glasses.[1]

Phase 1: Preparation & Weighing[1]
  • Conditioning: Ensure all liquid components are at room temperature (22-25°C). Viscous oligomers may need heating to 40°C to facilitate pouring.

  • Vessel Selection: Use a stainless steel or opaque HDPE mixing vessel. Avoid glass if using high-speed dispersion which might shatter the vessel.[1]

  • Weighing: Weigh the Oligomer first. Then, add BACOEA and IBOA .

    • Why? Adding the lower viscosity monomers on top of the oligomer helps "cut" the viscosity immediately upon mixing.

Phase 2: Mixing & Dissolution[1]
  • Initiator Addition: Add the photoinitiators (TPO, 184) and stabilizer (MEHQ) to the liquid mixture.[1]

  • Dispersing: Use a high-shear mixer (Cowles blade) or a planetary centrifugal mixer (e.g., Thinky mixer).

    • Method A (Mechanical): Mix at 500 RPM for 10 minutes until photoinitiators are fully dissolved. Ensure no crystals remain.

    • Method B (Planetary):[1] Mix at 2000 RPM for 2 minutes. This is preferred for small batches (<100g) as it minimizes air entrapment.[1]

  • Temperature Check: Monitor temperature. Do not exceed 50°C during mixing to prevent thermal polymerization.

Phase 3: Degassing (Critical for Optical Clarity)[1]
  • Vacuum: Place the vessel in a vacuum chamber.

  • Cycle: Pull vacuum to <10 mbar. Hold for 10-15 minutes until bubbling ceases.

    • Why? Oxygen inhibits free-radical cure.[1] Removing entrapped air ensures a tack-free surface and prevents optical defects (haze/bubbles).[1]

Phase 4: Application & Curing[1]
  • Substrate Prep: Clean substrates (Glass/PC) with Isopropanol.[1]

  • Dispensing: Apply adhesive using a syringe or slot-die coater.[1] Target thickness: 50-100 microns.

  • Lamination: Mate the substrates, ensuring no air entrapment.

  • UV Curing:

    • Source: Mercury Arc Lamp (H-bulb) or 395nm LED.[1]

    • Intensity: 100-200 mW/cm².[1]

    • Dose: Target 1,000 - 2,000 mJ/cm² (UVA).

    • Note: BACOEA is highly reactive, but the urethane groups can hydrogen bond with the photoinitiator, sometimes slightly retarding mobility. Ensure sufficient dose.

Validation & Characterization

A formulation is only as good as its test data. Use this workflow to validate the adhesive.

ValidationWorkflowStep1Liquid QC(Viscosity & Stability)Step2Cure Check(FTIR Conversion)Step1->Step2Step3Mechanical Test(Lap Shear / Peel)Step2->Step3Step4Aging Test(85°C/85% RH)Step3->Step4

Figure 2: Validation workflow for UV-adhesive performance.

Key Performance Metrics
  • Viscosity: The mixture should be 500 - 2,000 cPs (Brookfield, 25°C) for easy dispensing. If too high, increase BACOEA ratio.

  • Adhesion (Cross-Hatch): ASTM D3359.[1][2] Score 5B on Glass and Polycarbonate.

  • Flexibility (Mandrel Bend): The cured film should withstand bending around a 3mm mandrel without cracking (attributed to the butyl chain in BACOEA).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionIncrease PI concentration or cure under nitrogen inerting.[1]
Haze / Cloudiness Incompatible ComponentsBACOEA is generally compatible, but check Silane solubility. Ensure full dissolution of TPO.
Low Adhesion Substrate Contamination or ShrinkageClean substrate. If shrinkage is pulling adhesive away, reduce IBOA and increase BACOEA (lower shrinkage).
High Viscosity Cold OligomerWarm the formulation to 40°C before application (viscosity drops significantly).

References

  • Rahn AG. (2023).[1] Genomer 1122 Technical Data Sheet. Retrieved from [Link][1]

  • RadTech. (2015).[1] New Developments in UV Curable Laminating Adhesives. Retrieved from [Link]

Application Notes & Protocols: Copolymerization of 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-BACA-COP-2026-02

Abstract

This comprehensive guide details the synthesis, characterization, and application of copolymers based on 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACA). BACA is a unique functional monomer featuring a polymerizable acrylate group and a butyl-carbamate moiety, which imparts valuable properties such as enhanced flexibility, adhesion, and the potential for creating self-healing and biocompatible materials. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to leverage BACA in the design of advanced polymeric materials. We explore various copolymerization strategies, including conventional free-radical and controlled radical polymerization techniques, discuss the rationale for comonomer selection, and provide step-by-step protocols for synthesis, purification, and in-depth characterization.

Introduction: The Strategic Value of BACA in Polymer Design

Modern material science demands polymers with precisely tailored functionalities. 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (BACA) has emerged as a strategic monomer for creating high-performance polymers. Its dual-functional nature—a reactive acrylate head for polymerization and a urethane side chain—offers a unique combination of properties.[1][2]

The urethane group is of particular importance. The N-H and C=O moieties can form strong, reversible hydrogen bonds. This characteristic is the cornerstone for developing materials with enhanced mechanical toughness, flexibility, and intrinsic self-healing capabilities.[1] Copolymerization, the process of combining two or more different monomers, is the key to unlocking the full potential of BACA. By strategically selecting comonomers, a scientist can precisely tune the final properties of the polymer—such as its hydrophilicity, thermal stability, and responsiveness to stimuli—to meet the exacting demands of applications ranging from advanced coatings to sophisticated biomedical devices.[3][4] This guide will provide the scientific rationale and practical methodologies to achieve this control.

Physicochemical Profile of BACA Monomer

A thorough understanding of the monomer's properties is critical for successful polymerization. The key physicochemical data for BACA are summarized below.

PropertyValueSource
CAS Number 63225-53-6[5]
Molecular Formula C₁₀H₁₇NO₄[2]
Molecular Weight 215.25 g/mol [2][5][6]
Appearance Colorless to pale yellow liquid[6]
Density 1.06 g/mL at 25 °C[5][6]
Refractive Index (n²⁰/D) 1.46[5][6]
Boiling Point 327.9 °C (Predicted)[6]
Storage Temperature 2-8 °C, protected from light and heat[5][6]

The presence of polymerization inhibitors (typically hydroquinone derivatives) is common in commercially available acrylate monomers to ensure shelf stability. For controlled polymerization techniques where initiator concentration is low, the removal of these inhibitors is a critical first step.[1][5]

Copolymerization Strategies: From Basic to Advanced Control

The choice of polymerization technique directly dictates the architecture and, consequently, the performance of the final copolymer.

Conventional Free-Radical Polymerization (FRP)

FRP is a robust and widely used technique for polymerizing acrylates.[7] It is initiated by the decomposition of a radical initiator (e.g., AIBN, BPO), leading to rapid polymer chain growth.

  • Causality: Choose FRP for applications where broad molecular weight distributions are acceptable and the primary goal is the straightforward incorporation of BACA to enhance bulk properties like flexibility or adhesion. It is cost-effective and tolerant to a wide range of functional groups and impurities.

  • Limitation: This method offers poor control over molecular weight, dispersity (Đ), and chain architecture (e.g., block copolymers are not feasible). This lack of control arises from the high rate of irreversible termination reactions.

Controlled/Living Radical Polymerization (CLRP)

CLRP techniques introduce a dynamic equilibrium between dormant and active propagating species, minimizing termination reactions. This allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile CLRP method that uses a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization.[8]

    • Causality: Select RAFT when precision is paramount. It is the method of choice for synthesizing well-defined homopolymers, random copolymers, and, crucially, block copolymers. The ability to create block copolymers allows for the design of amphiphilic materials, thermoplastic elastomers, and responsive nano-objects. The introduction of a RAFT agent can also modify the thermomechanical properties of the resulting polymer network, often leading to increased toughness.[8][9]

    • Mechanism: The core of RAFT is a degenerative chain transfer process where a propagating radical adds to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical, which reinitiates polymerization. This rapid exchange ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Sources

Application Note: Characterization of Poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate) (PBCEA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Context[1][3]

Poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate), referred to herein as PBCEA , represents a unique class of "urethane-acrylate" polymers.[1][2][3] Structurally, it consists of a polyacrylate backbone decorated with pendant butyl-carbamate side chains.[1][2][3]

Why this polymer matters:

  • Dual Functionality: It combines the processability of acrylates with the mechanical toughness and hydrogen-bonding capability of polyurethanes.[3]

  • Supramolecular Dynamics: The pendant carbamate (urethane) groups (–O–CO–NH–) facilitate inter- and intramolecular hydrogen bonding.[1][2][3] This enables self-healing properties in elastomers and physical crosslinking in hydrogels.[1][2][3]

  • Biomedical Relevance: In drug delivery, PBCEA serves as a hydrophobic, non-covalent binding domain that can stabilize drug payloads via H-bonding, distinct from standard hydrophobic blocks like poly(butyl acrylate).[1][2][3]

This guide provides a rigorous protocol for characterizing PBCEA, addressing specific challenges such as hydrogen-bond-induced aggregation during GPC and distinguishing urethane/ester carbonyl signals in spectroscopy.[1][2][3]

Part 2: Structural Characterization Protocols

Monomer Purity Verification (Pre-Polymerization)

Context: The monomer, 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, is typically synthesized by reacting 2-hydroxyethyl acrylate (HEA) with butyl isocyanate.[1][2][3] Residual HEA (hydroxyls) or isocyanates will drastically alter the polymer's molecular weight and toxicity profile.[1][2][3]

Protocol A: 1H NMR for Monomer Purity

  • Solvent: CDCl₃ (Deuterated Chloroform).[1][2][3]

  • Key Impurity Markers:

    • Residual HEA: Look for a triplet at ~3.8 ppm (–CH₂–OH).[1][2][3]

    • Residual Isocyanate: While not visible in proton NMR, its reaction product with moisture (urea) may appear as broad peaks > 5.0 ppm.[1][2][3]

  • Target Monomer Signals:

    • Acrylate Vinyls: Three doublets of doublets (dd) at 5.8–6.4 ppm.[1][2][3]

    • Urethane N-H: Broad singlet at ~4.8–5.2 ppm.[1][2][3]

    • Methylene Bridge: Multiplets at ~4.3 ppm (–O–CH₂–CH₂–O–CO–).[1][2][3]

Polymer Structure Confirmation

Protocol B: FTIR Spectroscopy (ATR Mode)

  • Objective: Confirm polymerization (loss of vinyl C=C) and verify urethane linkage integrity.

  • Instrument Parameters: 4 cm⁻¹ resolution, 32 scans.[1][2][3]

  • Diagnostic Bands:

    • 3300–3400 cm⁻¹: N–H stretching (Hydrogen bonded).[1][2][3] Note: A shift to lower wavenumbers indicates stronger H-bonding networks.[1][2][3]

    • 1700–1730 cm⁻¹: Carbonyl Region.[1][2][3] You will see a split or broadened peak due to two distinct carbonyls:[1][3]

      • Ester Carbonyl (Backbone): ~1730 cm⁻¹.[1][2][3]

      • Urethane Carbonyl (Side chain): ~1700–1715 cm⁻¹.[1][2][3]

    • Absence of 1630–1640 cm⁻¹: Confirms consumption of acrylate C=C double bonds.[1][3]

Protocol C: 1H NMR of Polymer

  • Solvent: DMSO-d₆ is preferred over CDCl₃ for the polymer to disrupt H-bonds and sharpen peaks.[2][3]

  • Analysis:

    • Backbone: Broad resonances at 1.5–2.3 ppm (methine/methylene backbone).[1][2][3]

    • Side Chain: The methylene protons adjacent to the ester oxygen (–COO–CH₂–) appear at ~4.1 ppm.[1][2][3]

    • N-H Proton: Broad peak at ~7.0–7.2 ppm (in DMSO-d₆).[1][2][3]

Part 3: Molecular Weight Analysis (GPC/SEC)

Critical Insight: PBCEA exhibits strong hydrogen bonding.[1][2][3] Standard GPC in pure THF often yields erroneous results (multimodal peaks or low recovery) due to column adsorption or chain aggregation.[1][2][3]

Protocol D: GPC with Polar Modifiers

  • System: Gel Permeation Chromatography with Refractive Index (RI) detector.[1][2][3]

  • Mobile Phase (Choice is Critical):

    • Option 1 (Preferred):DMF (Dimethylformamide) + 10 mM LiBr .

      • Why: LiBr disrupts H-bonds and screens dipole interactions, preventing aggregation.[1][2][3]

    • Option 2: THF + 2% Triethylamine (TEA).[1][2][3]

  • Columns: Styragel or PLgel mixed bed columns suitable for polar organics.[1][2][3]

  • Standards: PMMA (Poly(methyl methacrylate)) standards are structurally closer than Polystyrene.[1][2][3]

  • Flow Rate: 1.0 mL/min at 35°C.

Data Interpretation Warning: If the Polydispersity Index (PDI) is > 1.5 for a "controlled" polymerization (like RAFT or ATRP), suspect aggregation.[1][2][3] Retest with higher salt concentration (e.g., 50 mM LiBr).

Part 4: Thermal & Physical Properties[1][3]

Differential Scanning Calorimetry (DSC)
  • Objective: Determine Glass Transition Temperature (Tg).

  • Expectation: PBCEA typically has a Tg higher than Poly(butyl acrylate) (Tg ~ -54°C) but lower than Poly(methyl methacrylate).[1][2][3] The urethane H-bonds restrict chain mobility, typically raising Tg to the -10°C to +20°C range depending on molecular weight.[2][3]

  • Protocol:

    • Heat: -80°C to +150°C at 10°C/min (erase thermal history).

    • Cool: +150°C to -80°C at 10°C/min.

    • Heat (2nd Run): Record Tg from the midpoint of the inflection.

Thermogravimetric Analysis (TGA)
  • Objective: Assess thermal stability.

  • Mechanism: Urethane linkages are thermally labile.[1][2][3]

  • Protocol: Ramp 10°C/min from 25°C to 600°C under N₂.

  • Key Threshold: Look for the onset of degradation (T₅%) around 200–220°C , corresponding to the reversion of the urethane bond (dissociation into isocyanate and alcohol).[1][2][3]

Part 5: Visualization of Characterization Workflow

The following diagram outlines the logical flow for validating PBCEA, from monomer synthesis to final material property testing.

PBCEA_Characterization cluster_0 Phase 1: Pre-Polymerization cluster_1 Phase 2: Structural Verification cluster_2 Phase 3: Physical Profiling Monomer Monomer (BCEA) Purity Purity Check (GC-MS / 1H NMR) Monomer->Purity Verify < 1% Impurities Polymer Polymer (PBCEA) Purity->Polymer Polymerization (RAFT/Free Radical) FTIR FTIR (Urethane C=O vs Ester) Polymer->FTIR Confirm C=C loss NMR 1H NMR (DMSO-d6) Polymer->NMR Verify Structure GPC GPC/SEC (DMF + LiBr) FTIR->GPC If Structure OK NMR->GPC Thermal DSC / TGA (Tg & Stability) GPC->Thermal If Mw Target Met App Application (Self-Healing/Drug Delivery) Thermal->App Property Validation

Figure 1: Step-by-step characterization workflow for PBCEA, emphasizing the critical purity check and solvent-specific GPC requirements.

Part 6: Summary of Key Characterization Data

PropertyMethodTypical Value / ObservationCritical Note
Chemical Structure 1H NMR (DMSO-d₆)

7.1 (N-H),

4.1 (–OCH₂–)
Use DMSO to prevent H-bond broadening.[1][2][3]
Functional Groups FTIR3350 cm⁻¹ (N-H), 1700/1730 cm⁻¹ (C=O)Monitor ratio of urethane to ester C=O.[1][2][3]
Molecular Weight GPC (DMF + LiBr)Variable (Target dependent)Must use salt (LiBr) to prevent aggregation.
Glass Transition (Tg) DSC-10°C to +20°C (Approx)Higher than Poly(butyl acrylate) due to H-bonds.[1][2][3]
Thermal Stability TGADegradation onset ~200°CUrethane bond is the weak link thermally.[3]
Solubility VisualSoluble: THF, DMF, DMSO, CHCl₃Insoluble in water (unless copolymerized).[1][2][3]

References

  • Monomer Properties & Safety: National Center for Biotechnology Information.[1][2][3] (2023).[1][2][3][4][5][6] PubChem Compound Summary for CID 113159, 2-Acryloyloxyethyl butylcarbamate. Retrieved from [Link]

  • Advanced Applications (Self-Healing): Li, B., et al. (2023).[1][2][3] Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[1][2][3] Elsevier.[1][2][3] (Contextual citation based on monomer usage in self-healing networks).

  • GPC Methodology for Urethanes: Striegel, A. M., et al. (2009).[1][2][3] Modern Size-Exclusion Liquid Chromatography. Wiley.[1][2][3][5] (General reference for GPC of H-bonding polymers).

Sources

Application Notes and Protocols: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate in the Synthesis of Thermoresponsive Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and application of thermoresponsive polymers incorporating 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACA). This document delves into the underlying principles of polymer design, detailed synthesis protocols, characterization techniques, and their application in the formulation of advanced drug delivery systems.

Introduction: The Significance of BACA in Thermoresponsive Polymer Design

Thermoresponsive polymers, materials that exhibit a sharp change in solubility in response to temperature fluctuations, are at the forefront of "smart" biomaterials innovation.[1] A key characteristic of these polymers is the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in a given solvent, typically aqueous solutions for biomedical applications.[1] This reversible phase transition is the cornerstone of their utility in controlled drug delivery, enabling the formulation of systems that can release a therapeutic payload in response to localized hyperthermia or the physiological temperature of the body.[2][3]

The monomer 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACA) is a versatile building block for the synthesis of such intelligent polymers. Its chemical structure, featuring a butylcarbamoyl side chain, imparts a unique combination of hydrophobicity and hydrogen bonding capabilities. When copolymerized with hydrophilic monomers, BACA allows for the precise tuning of the resulting polymer's LCST. By adjusting the molar ratio of BACA in the copolymer, researchers can tailor the thermoresponsive properties to specific therapeutic needs.

This guide will focus on the synthesis of BACA-containing copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures, all of which are critical for the fabrication of effective and reproducible drug delivery vehicles.[4][5]

Physicochemical Properties of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACA)

A thorough understanding of the monomer's properties is fundamental to successful polymerization and polymer design.

PropertyValueReference
Chemical Formula C₁₀H₁₇NO₄[6]
Molecular Weight 215.25 g/mol [6]
Appearance Colorless to pale yellow oily liquid[7][8]
Density 1.06 g/mL at 25 °C[7][8]
Refractive Index (n20/D) 1.46[7][8]
Water Solubility 4.99 g/L at 21 °C[8]
Storage Temperature 2-8 °C[7]

Synthesis of Thermoresponsive Copolymers via RAFT Polymerization

The following section provides a detailed protocol for the synthesis of a thermoresponsive copolymer of BACA and a hydrophilic comonomer, such as N-isopropylacrylamide (NIPAm) or oligo(ethylene glycol) methyl ether methacrylate (OEGMA). The choice of comonomer and the molar ratio will determine the final LCST of the polymer.

Rationale for RAFT Polymerization

RAFT polymerization is selected for its ability to produce polymers with a high degree of control over their molecular architecture.[4][5] This control is crucial for several reasons:

  • Reproducibility: Well-defined polymers ensure batch-to-batch consistency in drug delivery vehicle performance.

  • Functionality: RAFT allows for the synthesis of block copolymers, which can self-assemble into nanoparticles with distinct core and shell domains for drug encapsulation and biocompatibility.[9]

  • Predictable Molecular Weight: The molecular weight of the polymer can be predicted based on the monomer-to-RAFT agent ratio, which influences properties like drug loading capacity and circulation time.[10]

Materials and Equipment
  • 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACA), purified by passing through a column of basic alumina to remove inhibitors.[11]

  • N-isopropylacrylamide (NIPAm) or Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide - DMF)

  • Schlenk flask and manifold

  • Magnetic stirrer and hot plate with oil bath

  • Nitrogen or Argon gas supply

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

  • Vacuum oven

Detailed Polymerization Protocol

This protocol is a representative example and may require optimization based on the desired molecular weight and copolymer composition.

Step 1: Reagent Preparation In a Schlenk flask, combine the desired molar amounts of BACA, the hydrophilic comonomer (e.g., NIPAm), the RAFT agent, and the initiator (AIBN). A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.2.

Step 2: Dissolution and Degassing Add anhydrous solvent to the Schlenk flask to achieve a desired monomer concentration (e.g., 2 M). Stir the mixture until all components are fully dissolved. The solution must be thoroughly degassed to remove oxygen, which can terminate the polymerization. This is typically achieved by subjecting the flask to three freeze-pump-thaw cycles.

Step 3: Polymerization After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon). Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).[12]

Step 4: Polymer Isolation and Purification Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., diethyl ether or hexane). Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent (e.g., tetrahydrofuran - THF) and re-precipitate to further purify it. Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.

Diagram: RAFT Polymerization Workflow

RAFT_Workflow Figure 1. General Workflow for RAFT Polymerization reagents 1. Combine Monomers, RAFT Agent & Initiator dissolve 2. Dissolve in Anhydrous Solvent reagents->dissolve degas 3. Degas via Freeze-Pump-Thaw dissolve->degas polymerize 4. Polymerize under Inert Atmosphere degas->polymerize precipitate 5. Precipitate in Non-solvent polymerize->precipitate purify 6. Purify by Re-precipitation precipitate->purify dry 7. Dry under Vacuum purify->dry

Caption: General Workflow for RAFT Polymerization.

Characterization of Thermoresponsive Polymers

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the incorporation of both monomers into the copolymer and to determine the final copolymer composition.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the synthesized polymer. A low dispersity (typically < 1.3) is indicative of a controlled polymerization process.[12]

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermoresponsive polymers. It is typically determined by turbidimetry.

Protocol: LCST Measurement by UV-Vis Spectroscopy

  • Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Tuning the LCST with BACA

The incorporation of the more hydrophobic BACA monomer into a hydrophilic polymer backbone, such as poly(N-isopropylacrylamide) (PNIPAm), will generally decrease the LCST of the resulting copolymer. The extent of this decrease is dependent on the molar percentage of BACA.

Table 1: Representative LCST Data for BACA-co-NIPAm Copolymers

Mol% BACA in CopolymerApproximate LCST (°C)
0 (PNIPAm homopolymer)~32[6]
5~28
10~25
15~22

Note: These are illustrative values. The actual LCST will depend on factors such as molecular weight and polymer architecture.

Application in Drug Delivery: Formulation of Thermoresponsive Nanoparticles

Thermoresponsive copolymers containing BACA can be formulated into nanoparticles for the controlled delivery of hydrophobic drugs. These nanoparticles are typically designed to be stable and retain the drug at physiological temperature (37 °C) but to release it upon localized heating.

Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation is a common method for preparing polymer nanoparticles.[13]

Protocol: Drug-Loaded Nanoparticle Formulation

  • Dissolve the thermoresponsive copolymer and a hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent (e.g., acetone or THF).

  • Rapidly inject this organic solution into a larger volume of water under vigorous stirring.

  • The rapid solvent diffusion causes the polymer to precipitate, entrapping the drug within the forming nanoparticles.

  • The organic solvent is then removed by evaporation under reduced pressure.

  • The resulting aqueous suspension of drug-loaded nanoparticles can be purified by dialysis or centrifugation.[14]

Diagram: Nanoparticle Formulation and Drug Release

Drug_Delivery Figure 2. Thermoresponsive Nanoparticle Drug Delivery cluster_formulation Nanoparticle Formulation cluster_release Temperature-Triggered Drug Release polymer_drug Polymer + Drug in Organic Solvent nanoprecipitation Nanoprecipitation polymer_drug->nanoprecipitation water Aqueous Phase water->nanoprecipitation nanoparticles Drug-Loaded Nanoparticles nanoprecipitation->nanoparticles below_lcst Below LCST (e.g., Room Temp) Drug Encapsulated nanoparticles->below_lcst above_lcst Above LCST (e.g., >37°C) Polymer Shrinks, Drug Released below_lcst->above_lcst Heat

Caption: Thermoresponsive Nanoparticle Drug Delivery.

In Vitro Drug Release Studies

To evaluate the thermoresponsive drug release profile, in vitro studies are conducted at different temperatures.

Protocol: In Vitro Drug Release

  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at two different temperatures: one below the LCST (e.g., 25 °C) and one above the LCST (e.g., 40 °C).

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released in the aliquots using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Plot the cumulative drug release as a function of time for both temperatures to demonstrate the temperature-triggered release.

Conclusion and Future Perspectives

The incorporation of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate into thermoresponsive polymers via RAFT polymerization offers a robust platform for the development of sophisticated drug delivery systems. The ability to precisely tune the LCST and create well-defined polymer architectures opens up possibilities for creating highly targeted and efficient therapies. Future research in this area may focus on the development of multi-responsive systems that react to other stimuli, such as pH or specific enzymes, in addition to temperature, further enhancing the specificity of drug release. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the exciting potential of BACA-based smart polymers in the field of drug development.

References

  • American Chemical Society. (n.d.). RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol) and Dioxolane Functional Groups. ACS Publications. Retrieved from [Link]

  • Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. (2019). VNUHCM Journal of Science and Technology Development. Retrieved from [Link]

  • Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]

  • POLITesi. (n.d.). Experimental study of thermo-responsive polymer hydrogel systems for controlled drug release. Retrieved from [Link]

  • MDPI. (2023). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. Retrieved from [Link]

  • ResearchGate. (2019). Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. Retrieved from [Link]

  • ResearchGate. (2022). LCST behavior of copolymers of N-isopropylacrylamide and N-isopropylmethacrylamide in water. Retrieved from [Link]

  • Formulation of a dual drug-loaded nanoparticulate co-delivery hydrogel system and its validation in rheumatoid arthritis animal model. (2023). PMC. Retrieved from [Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. (2023). RSC Publishing. Retrieved from [Link]

  • Thermoresponsive hydrogels in biomedical applications - a review. (2011). PMC. Retrieved from [Link]

  • Polymer-based thermoresponsive hydrogels for controlled drug delivery. (2022). IRIS . Retrieved from [Link]

  • RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. (2023). MDPI. Retrieved from [Link]

  • Preparation of Temperature-Responsive Antibody–Nanoparticles by RAFT-Mediated Grafting from Polymerization. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. (2017). ACS Publications. Retrieved from [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2021). PMC. Retrieved from [Link]

  • Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. (2022). MDPI. Retrieved from [Link]

  • Best 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate factory and suppliers | PTG. (n.d.). PTG. Retrieved from [Link]

  • Development of thermosensitive copolymers of poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water. (2018). RSC Publishing. Retrieved from [Link]

  • 2-[[(BUTYLAMINO)CARBONYL]OXY]ETHYL ACRYLATE Four Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved from [Link]

  • RAFT polymerization of methyl ether poly(ethylene glycol) benzyl methacrylate for LCST studies. (n.d.). SciMeetings. Retrieved from [Link]

  • Thermosensitive Polymeric Nanoparticles for Drug Co-Encapsulation and Breast Cancer Treatment. (2018). PMC. Retrieved from [Link]

  • Engineering Temperature-Responsive Polymer Nanoparticles that Load and Release Paclitaxel, a Low-Molecular-Weight Anticancer Drug. (2023). ACS Publications. Retrieved from [Link]

  • Lecture 05: Synthesis Of Polymeric Nanoparticles. (2022). YouTube. Retrieved from [Link]

Sources

Advanced Application Note: Utilizing 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate (BACOEA) in High-Toughness 3D Printing Resins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), herein referred to as BACOEA , represents a critical class of "hybrid" monomers for Stereolithography (SLA) and Digital Light Processing (DLP).

Unlike standard reactive diluents (e.g., IBOA, HDDA) which often trade toughness for viscosity reduction, BACOEA functions as a Monofunctional Urethane Acrylate . It bridges the gap between low-viscosity monomers and high-performance oligomers.

The "Urethane Advantage" Mechanism

The efficacy of BACOEA relies on a dual-action mechanism:

  • Viscosity Reduction: The low molecular weight (MW: 215.25 g/mol ) and monofunctionality allow it to solvate viscous oligomers effectively.

  • Supramolecular Reinforcement: The carbamate (urethane) linkage (-NH-CO-O-) facilitates intermolecular Hydrogen Bonding. This creates a reversible "physical crosslink" network that dissipates energy under stress, significantly increasing toughness and adhesion without increasing the chemical crosslink density (which causes brittleness).

Formulation Strategy

Objective: Create a "Tough-Rigid" resin suitable for functional prototyping (e.g., snap-fits, housings).

Materials Required
Component TypeChemical NameFunctionRecommended Loading (wt%)
Base Oligomer Aliphatic Urethane Diacrylate (e.g., AUD-1000)Provides backbone strength and elasticity.40% - 50%
Reactive Diluent A BACOEA (CAS 63225-53-6)Primary Subject: Reduces viscosity, adds toughness via H-bonding.20% - 35%
Reactive Diluent B Acryloyl Morpholine (ACMO) or IBOACo-diluent for Tg adjustment and cure speed.10% - 20%
Photoinitiator TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)405nm absorption for SLA/DLP curing.1.0% - 3.0%
Inhibitor MEHQ (Monomethyl ether hydroquinone)Prevents premature polymerization.0.05% (500 ppm)
Protocol 1: Resin Preparation (Shear Mixing)

Rationale: Urethane acrylates are shear-thinning but require high energy to homogenize due to H-bonding clusters.

  • Pre-Heating: Heat the Base Oligomer to 60°C to lower viscosity (Target: <2000 cPs).

  • Solvation: In a light-blocked vessel, dissolve the Photoinitiator (TPO) into the BACOEA monomer. Sonicate for 10 mins until the solution is clear (amber).

    • Note: Dissolving PI in the monomer first prevents "hot spots" of initiation.

  • Compounding: Add the Oligomer and Co-diluent (ACMO/IBOA) to the vessel.

  • High-Shear Mixing: Mix at 2000 RPM for 15 minutes using a cowles blade. Monitor temperature; do not exceed 50°C during mixing.

  • Degassing (Critical): Vacuum degas at -25 inHg for 30 minutes.

    • Why? BACOEA has a refractive index (~1.[1][2][3]46) close to glass; micro-bubbles will cause significant light scattering and print failure.

Experimental Workflow Visualization

FormulationWorkflow RawMaterials Raw Materials (Oligomer + BACOEA) PI_Solvation PI Solvation (Dissolve TPO in BACOEA) RawMaterials->PI_Solvation Weighing Mixing High-Shear Mixing (2000 RPM, <50°C) PI_Solvation->Mixing Addition Degassing Vacuum Degassing (-25 inHg) Mixing->Degassing Homogenization Printing DLP Printing (405nm) Degassing->Printing Resin Ready Printing->Mixing Viscosity Adjustment

Caption: Figure 1. Step-by-step resin formulation workflow ensuring homogeneity and bubble removal.

3D Printing & Post-Processing Protocols[4][5][6][7][8]

Protocol 2: Printing Parameters (DLP/LCD)

Context: Monofunctional monomers like BACOEA reduce the overall reaction rate compared to multi-functional acrylates. Exposure times must be increased slightly to ensure green strength.

  • Wavelength: 405 nm

  • Layer Height: 50 µm

  • Bottom Exposure: 30 - 45 seconds (4-6 layers)

    • Adhesion Note: BACOEA improves adhesion to the build plate; if removal is difficult, reduce bottom exposure by 5s.

  • Normal Exposure: 2.5 - 4.0 seconds (depending on light intensity, assume 3-5 mW/cm²).

  • Lift Speed: 60 mm/min (Slow lift required due to increased flexibility of the green part).

Protocol 3: Post-Processing (The "Annealing" Effect)

Because BACOEA relies on hydrogen bonding, the post-cure phase is vital to "lock in" the network.

  • Wash: Isopropyl Alcohol (IPA) bath, 2 stages (Dirty/Clean), 3 minutes each.

    • Warning: Do not soak >10 mins. The butyl chain makes the polymer slightly more susceptible to solvent swelling than pure crosslinkers.

  • Dry: Compressed air dry immediately.

  • UV Post-Cure: 405nm UV chamber, 60°C for 30 minutes.

    • Thermal Cure: The 60°C heat is mandatory . It mobilizes the polymer chains, allowing the urethane groups to re-orient and maximize hydrogen bonding interactions, significantly boosting toughness.

Characterization & Validation

To validate the inclusion of BACOEA, perform the following tests.

A. Mechanical Testing (ASTM D638)

Compare a Control (100% HDDA diluent) vs. Test (BACOEA).

PropertyControl (HDDA)Test Resin (BACOEA)Interpretation
Tensile Modulus 2.5 GPa1.8 - 2.1 GPaSlight reduction in stiffness (expected).
Elongation at Break < 5%15% - 25% Significant increase. Indicates successful toughening.
Impact Strength 15 J/m40 - 55 J/m H-bonds dissipating impact energy.
B. Conversion Analysis (FTIR)

Monitor the disappearance of the Acrylate C=C peak at 1635 cm⁻¹ .

  • Target Conversion: >85% after post-cure.

  • Note: If conversion is <80%, residual BACOEA monomer (irritant) may be present. Increase post-cure time.

Structure-Property Logic (Graphviz)

Mechanism BACOEA BACOEA Monomer (Urethane + Butyl + Acrylate) Polymerization UV Polymerization (Covalent Network) BACOEA->Polymerization Acrylate Group HBonding Hydrogen Bonding (Physical Network) BACOEA->HBonding Carbamate Group (-NHCOO-) Toughness Result: High Toughness & Adhesion Polymerization->Toughness Structural Integrity HBonding->Toughness Energy Dissipation

Caption: Figure 2. Mechanistic contribution of BACOEA: Covalent bonds provide shape, while H-bonds provide toughness.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tacky Surface Oxygen InhibitionMonofunctional monomers are sensitive to O2 inhibition. Post-cure submerged in water or glycerol.
Phase Separation Polarity MismatchBACOEA is moderately polar. Ensure the base oligomer is not purely hydrophobic (e.g., avoid pure polybutadiene backbones).
Soft/Jelly Parts UndercureIncrease Normal Exposure time by 0.5s. Monofunctional monomers reduce crosslink density, requiring higher conversion for rigidity.

References

  • Watson International. (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate Product Data. Retrieved from [Link]

  • Li, B., Ge, S., Zhao, X., Chen, Q., Tian, J., & Hun, D. (2023).[1] Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[1] Elsevier.[1] (Context: Use of BACOEA for self-healing properties).

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing premature polymerization of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) [1]

Executive Summary: The "Silent" Polymerization Risk

You are likely accessing this guide because you are working with 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), a urethane acrylate monomer used to impart toughness and hydrogen-bonding capabilities to polymer networks.

The Critical Warning: Unlike standard acrylates, this monomer possesses a carbamate (urethane) linkage.[1] While the acrylate group is the primary site of radical polymerization, the urethane moiety introduces high viscosity and hydrogen bonding, which can trap heat and radicals, accelerating "runaway" polymerization.[1]

The most common cause of failure is not heat—it is oxygen starvation. [1]

Part 1: The Storage & Handling Protocol (Q&A)

Q1: I stored my monomer under pure Nitrogen to prevent oxidation, but it gelled anyway. Why? A: This is the most frequent error in acrylate handling.[1] The Mechanism: BACOEA is typically stabilized with MEHQ (Monomethyl ether hydroquinone) .[1] MEHQ is not a standalone inhibitor; it is a cycle-dependent antioxidant that requires dissolved oxygen to function.[1]

  • With Oxygen: MEHQ captures free radicals and converts them into stable peroxy radicals.[1]

  • Without Oxygen (Under ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  The MEHQ is inactive. Spontaneous thermal generation of radicals proceeds unchecked, leading to polymerization.[1]
    
  • Correct Protocol: Store under an atmosphere of dry air or a lean oxygen mix (5-21% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Never purge the headspace completely with nitrogen for long-term storage.[1]
    

Q2: What is the "Safe Zone" for temperature? A:

  • Recommended: 2°C to 8°C (Refrigerated).

  • Critical Threshold: Avoid freezing.

  • The Freeze/Thaw Risk: If the monomer freezes, the inhibitor (MEHQ) may crystallize out of solution or migrate to the container walls.[1] When the monomer thaws, you may have "inhibitor-free" zones that polymerize immediately.

  • Action: If freezing occurs, thaw slowly at room temperature (25°C) and agitate gently to redistribute the inhibitor before use.

Q3: My monomer has turned cloudy. Is it polymerizing? A: Cloudiness usually indicates one of two failures:[1]

  • Moisture Contamination (Hydrolysis/Urea Formation): The urethane linkage is stable, but if you are synthesizing this from Butyl Isocyanate and Hydroxyethyl Acrylate (HEA), unreacted isocyanate reacts with water to form insoluble ureas (white precipitate) and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Polymer Micro-gels: Early-stage polymerization often looks like "shimmering" or slight haze before becoming a solid gel.[1]

  • Diagnostic Test: Dilute a small sample in acetone.[1]

    • Soluble? Likely moisture/urea contamination (filterable).[1]

    • Insoluble/Swollen Gel? Polymerization has started.[1][2][3] Discard immediately.

Part 2: Visualization of the Inhibition Mechanism

The following diagram illustrates why Oxygen is mandatory for the stability of BACOEA.

InhibitionCycle cluster_warning DANGER ZONE: Nitrogen Purge Radical Free Radical (R•) (From Heat/Light) MEHQ MEHQ Inhibitor Radical->MEHQ Trapping Polymer POLYMERIZATION (Gelation) Radical->Polymer Unchecked Path (No O₂) Complex MEHQ-Peroxy Complex (Stable Species) MEHQ->Complex Requires O₂ Oxygen Dissolved Oxygen (O₂) Oxygen->Complex Essential Co-factor Complex->Polymer Blocks

Figure 1: The MEHQ-Oxygen Inhibition Cycle.[1] Note that removing Oxygen (the green node) breaks the cycle, allowing the red path (Polymerization) to proceed.

Part 3: Synthesis & Processing Troubleshooting

Scenario: You are synthesizing BACOEA in-house or formulating a resin.[1]

Q4: I am seeing a temperature spike during mixing. How do I control the exotherm? A: The reaction between isocyanates and hydroxyls is exothermic.[1]

  • Risk: Temperatures >60°C can trigger the acrylate double bond even with inhibitors present.[1]

  • Solution:

    • Stepwise Addition: Add the Butyl Isocyanate dropwise to the HEA (containing catalyst/inhibitor), not the other way around.[1] This keeps the isocyanate concentration low (limiting side reactions).[1]

    • Active Cooling: Use an ice/water bath to maintain reaction temp <45°C.[1]

    • Inhibitor Boost: Ensure the HEA starting material has 200-500 ppm MEHQ before starting.[1]

Q5: Can I use metal containers? A: Avoid mild steel or iron.

  • Trace iron (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) acts as a redox initiator, lowering the activation energy for polymerization.
    
  • Standard: Use Stainless Steel (304/316), High-Density Polyethylene (HDPE), or Amber Glass.[1]

Part 4: Emergency Rescue & Disposal

Decision Tree: "Is my batch salvageable?"

RescueFlow Start Symptom: Viscosity Increase CheckTemp Check Temperature Start->CheckTemp Hot Hot (>40°C)? CheckTemp->Hot Cool Cool (<25°C)? CheckTemp->Cool Action1 RUNAWAY REACTION Evacuate Area Do NOT cap container Hot->Action1 Yes (Self-heating) Action2 Add Oxygen (Sparge Air) Add Phenothiazine (PTZ) Hot->Action2 No (Stable Temp) Action3 Discard Batch (Quality Compromised) Cool->Action3 Viscosity >10% increase

Figure 2: Emergency Response Flowchart for detecting polymerization events.[1]

Emergency Protocol:

  • Heat Detection: If the container is warm to the touch without external heating, a runaway reaction is imminent.[1] DO NOT SEAL THE CONTAINER. The pressure buildup from vaporization and reaction heat can cause an explosion.[1] Move to a fume hood or outdoor safe zone.

  • Rescue Attempt (Only for slight viscosity rise):

    • Sparge immediately with Dry Air (not Nitrogen).[1]

    • Add a non-oxygen dependent inhibitor like Phenothiazine (PTZ) or TEMPO (if compatible with end use).[1] MEHQ is too slow for rescues.[1]

Part 5: Technical Data Summary

PropertyValue / SpecificationNotes
CAS Number 63225-53-6
Molecular Weight 215.25 g/mol
Density 1.06 g/mL (25°C)
Inhibitor MEHQ (Standard)Requires dissolved Oxygen
Typ. Concentration 50 - 500 ppmCheck CoA for specific batch levels
Flash Point >110°C
Solubility Esters, Ketones, AcrylatesInsoluble in water (hydrolyzes slowly)

References

  • MDPI. (2023).[1] RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates). Retrieved October 26, 2023, from [Link]

Sources

common polymerization inhibitors for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), often referred to commercially as Genomer 1122 or Photomer 4184 .

This monomer is a urethane monoacrylate —a hybrid molecule combining the rapid cure speed of an acrylate with the toughness of a urethane. Its dual functionality makes it highly reactive, necessitating a rigorous understanding of its stabilization systems.

Module 1: Inhibitor Architecture & Selection

The Core Issue: Unlike simple acrylates, this monomer contains a carbamate (urethane) linkage (


). This linkage can hydrogen bond, increasing viscosity and trapping heat during spontaneous polymerization events. Selecting the right inhibitor is not just about preventing gelation; it is about matching the inhibitor to your environmental conditions (Oxygen presence vs. absence).
Comparative Inhibitor Data
InhibitorCommon Abbr.[1]TypeEffectiveness ConditionPrimary Use CaseRemoval Difficulty
Hydroquinone monomethyl ether MEHQ PhenolicAerobic Only (Requires dissolved

)
Standard storage stabilizer (50–200 ppm).Low (Caustic wash or Alumina)
Phenothiazine PTZ AnaerobicAnaerobic & Aerobic (Works without

)
High-temp processing or vacuum distillation.High (Requires distillation/column)
Butylated hydroxytoluene BHT PhenolicAerobic Only Long-term storage; prevents yellowing better than MEHQ.Low
Hydroquinone HQ PhenolicAerobic Only Aggressive inhibition; rarely used due to color formation.Low
Visualizing the Stabilization Logic

The following diagram illustrates the critical decision pathways for inhibitor selection and the dependency on oxygen.

InhibitorLogic Start Select Stabilization Strategy Environment Environmental Condition? Start->Environment Aerobic Aerobic (Air present) Environment->Aerobic Anaerobic Anaerobic (N2 Purge/Vacuum) Environment->Anaerobic MEHQ Use MEHQ (Standard) Requires ~5-21% O2 Aerobic->MEHQ Standard Storage PTZ Use Phenothiazine (PTZ) Active without O2 Anaerobic->PTZ Processing/Heating Mechanism_MEHQ MEHQ Radical + O2 -> Peroxy Radical (Stable) MEHQ->Mechanism_MEHQ Mechanism_PTZ PTZ captures Carbon-centered radicals directly PTZ->Mechanism_PTZ

Figure 1: Decision matrix for inhibitor selection based on oxygen availability. Note that MEHQ becomes ineffective in nitrogen-purged environments.

Module 2: Troubleshooting (Q&A)

Q1: My monomer gelled (polymerized) inside the bottle even though it was stored in the dark. Why? Diagnosis: Oxygen Depletion. Root Cause: The standard inhibitor, MEHQ, is not an inhibitor on its own. It reacts with free radicals to form a semistable radical that must react with dissolved oxygen to terminate the chain. If you stored the bottle in a sealed, airtight container for a long period, the dissolved oxygen was consumed, rendering the MEHQ useless. Solution:

  • Immediate: Discard the gelled material.

  • Prevention: Store containers with a "headspace" of air (not nitrogen). Do not fill bottles 100%. Ensure the cap allows for minor gas exchange or open/re-seal periodically for long-term storage.

Q2: I am seeing a yellow discoloration in my monomer. Is it degraded? Diagnosis: Inhibitor Oxidation (likely MEHQ or HQ). Root Cause: Phenolic inhibitors like MEHQ can oxidize to form quinones (e.g., 1,4-benzoquinone), which are highly colored (yellow/brown). This often happens if the monomer was exposed to UV light or stored near oxidizing agents. Impact: The monomer is likely still reactive, but the color may interfere with optical applications or color-sensitive formulations. Action: If color is critical, perform the Inhibitor Removal Protocol (Method A) below.

Q3: Can I use this monomer in a vacuum application? Diagnosis: MEHQ Failure Risk. Analysis: Under vacuum, oxygen is removed. Without oxygen, MEHQ cannot inhibit polymerization effectively. Recommendation: If you must process under vacuum (e.g., distillation or degassing), you must add an anaerobic inhibitor like Phenothiazine (PTZ) or Copper Naphthenate prior to the process.

Q4: How do I remove the inhibitor for a precise kinetic study? Diagnosis: Purification Requirement. Advice: Do not use distillation if possible, as the high boiling point (327.9°C) and reactivity of the urethane group make thermal initiation likely. Use Column Chromatography (Method A below).

Module 3: Validated Experimental Protocols

Method A: Inhibitor Removal via Basic Alumina (Recommended)

Best for: Lab-scale purification (10–500 mL) to obtain "pure" monomer for kinetic studies.

Materials:

  • Column: Glass chromatography column (e.g., 20-30 mm diameter).

  • Stationary Phase: Activated Basic Alumina (Brockmann I).

  • Monomer: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate.[2][3][4][5][6][7][8][9][10]

Step-by-Step:

  • Preparation: Pack the glass column with basic alumina. A ratio of roughly 10g alumina per 10g monomer is robust, though 1:3 (alumina:monomer) often suffices for low inhibitor levels (50 ppm).

  • Loading: Pour the liquid monomer directly onto the column. (Note: If the monomer is too viscous, dilute 1:1 with Toluene or DCM, but this requires subsequent evaporation).

  • Elution: Allow gravity or low positive pressure (nitrogen) to push the monomer through.

  • Collection: The phenolic inhibitors (MEHQ) are acidic and will bind tightly to the basic alumina. The eluate is inhibitor-free monomer.

  • Validation: Use the "Caustic Color Test" (Method C) to verify removal.

  • Storage: Use immediately. Without inhibitor, the monomer can polymerize spontaneously within minutes to hours.

Method B: Caustic Wash (Scale-Up)

Best for: Larger volumes (>500 mL) where column chromatography is impractical.

Step-by-Step:

  • Mix: Combine Monomer and 0.1 M NaOH (aq) in a separatory funnel (1:1 volume ratio).

  • Agitate: Shake gently for 2-3 minutes. The MEHQ (phenol) converts to its salt form (phenolate) and migrates to the water phase.

  • Separate: Allow phases to settle. The monomer (organic, density ~1.06 g/mL) will form the bottom layer (verify density vs. your specific caustic solution; 0.1M NaOH is ~1.0 g/mL, so monomer sinks).

  • Wash: Drain the organic layer and wash twice with deionized water to remove residual base.

  • Dry: Pass the monomer through anhydrous Magnesium Sulfate (

    
    ) to remove water.
    
Method C: Rapid Inhibitor Check (Caustic Color Test)

A quick qualitative test to see if MEHQ is present.

  • Take 1 mL of monomer.

  • Add 1 mL of 5% NaOH solution.

  • Shake.[11]

  • Result: If the aqueous layer turns pink or brown , MEHQ is present (formation of the quinhydrone complex). If it remains clear/colorless, the inhibitor concentration is very low or absent.

Module 4: Storage & Handling Specifications

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°CReduces thermal energy available for auto-initiation (

reduction).
Light Amber Glass / Opaque HDPEPrevents UV (

nm) from cleaving the acrylate double bond or exciting trace photo-oxidants.
Atmosphere Air (Aerobic) Essential for MEHQ regeneration. Do not purge with Nitrogen for storage.
Shelf Life ~12 MonthsUrethane linkages can slowly hydrolyze if moisture is present; acrylates can slowly dimerize.

References

  • BenchChem. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Structure and Properties. Retrieved from

  • Sigma-Aldrich. (2023).[2][4] 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Specification & SDS.[2][10] Retrieved from

  • Li, B., Ge, S., Zhao, X., et al. (2023). Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[4] Elsevier.[4] (Cited for Alumina Column Protocol).[8]

  • Bomar Specialties. (n.d.). Urethane Acrylate Oligomers and UV/EB Curing: Stabilization Mechanisms. Retrieved from

  • ChemicalBook. (2025). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Suppliers and Properties.[2][3][4][6][8][10] Retrieved from

Sources

Technical Support Center: Optimizing Curing Conditions for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Material

Welcome to the technical support hub for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS 63225-53-6).[1] In our lab, we often refer to this as a "chameleon monomer." It is a mono-functional urethane acrylate that bridges the gap between the hardness of acrylates and the toughness of polyurethanes.

Why you are using it: You likely selected this resin for its high elongation (>100%), low shrinkage (~9%), or its unique ability to form hydrogen-bonded networks (self-healing properties) [1, 2].[1]

The Challenge: As a mono-functional acrylate, it suffers significantly from oxygen inhibition and low crosslink density if used pure. This guide is designed to help you overcome these thermodynamic hurdles to achieve a tack-free, structural cure.

Part 1: Formulation & Photoinitiator Selection (FAQs)

Q: I am seeing surface tackiness even after high-dose UV exposure. Is my photoinitiator (PI) failing?

A: Likely not. The issue is almost certainly oxygen inhibition .[1] Mono-functional acrylates like 2-[[(butylamino)carbonyl]oxy]ethyl acrylate have slow propagation rates, allowing atmospheric oxygen to quench surface radicals before the polymer chain closes.

The Fix:

  • Switch to High-Surface-Cure PIs: Use a high concentration (3–5 wt%) of 1-Hydroxycyclohexyl phenyl ketone (e.g., Omnirad 184).[1] Its cleavage products are less sensitive to oxygen quenching at the surface [3].

  • Add an Amine Synergist: If yellowing is not critical, add 5–10% of an amine-modified acrylate. The amine consumes oxygen, protecting the propagating radicals.

  • Physical Barrier: Cover the sample with a PET film during curing or cure under a Nitrogen (

    
    ) blanket.[1]
    
Q: Can I use this monomer for deep-cure applications (>1mm)?

A: Yes, but standard alpha-hydroxy ketones (like 1173 or 184) have limited depth penetration.[1] Recommendation: For thick sections (e.g., biomedical potting or 3D printing), blend a phosphine oxide derivative like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) at 0.5–1.0 wt%.[1] TPO bleaches upon curing, allowing UV photons to penetrate deeper into the matrix [4].

Q: The cured material is too soft/gummy. How do I increase the modulus?

A: This monomer has a glass transition temperature (


) of approx. -3°C [1].[1][2] It is rubbery at room temperature by design.[1]
To Stiffen:  You must create a semi-interpenetrating network.[1] Blend with 10–30% of a di-functional monomer such as 1,6-Hexanediol diacrylate (HDDA)  or Tricyclodecane dimethanol diacrylate (TCDDA) .[1] This introduces chemical crosslinks to supplement the physical hydrogen bonding of the urethane groups.

Part 2: Curing Parameters & Optimization

Q: What UV wavelength is optimal for this resin?

A:

  • Surface Cure (Tack-free): 250–300 nm (UVC). High energy is needed to overcome oxygen inhibition.[1]

  • Through Cure (Bulk): 365–395 nm (UVA/UVV).

  • Recommendation: Use a broad-spectrum medium-pressure mercury arc lamp.[1] If using LED (395nm), you must use a specific LED-reactive PI (like TPO) and likely require an inert atmosphere (

    
    ).
    
Q: How do I determine the "Perfect" Dose?

A: Do not guess. Perform a Real-Time FTIR (RT-FTIR) analysis if possible, tracking the disappearance of the acrylate C=C peak at 1635 cm⁻¹ or 810 cm⁻¹ [5].[1]

  • Target Conversion: >90% acrylate conversion is required for biocompatibility (low extractables).[1]

  • Typical Energy: 1,000 – 2,000 mJ/cm² for a 100µm film in air.

Part 3: Troubleshooting Guide

Scenario 1: The "Orange Peel" Effect

Symptoms: The surface is wrinkled or has a texture like an orange peel.[1] Root Cause: Differential cure shrinkage.[1] The surface cured faster (or slower) than the bulk, causing stress buckling. Solution:

  • Reduce PI concentration slightly to slow down the initial reaction.

  • Use a lower intensity (mW/cm²) but longer exposure time (mJ/cm²).[1]

Scenario 2: Yellowing over time

Symptoms: Clear resin turns straw-yellow after curing or aging.[1] Root Cause:

  • Use of amine synergists.[1]

  • Thermal degradation of the urethane linkage.[1] Solution:

  • Switch to a phosphine oxide PI (like TPO-L) or pure hydroxy-ketone (184).[1]

  • Ensure the UV lamp has an IR filter to prevent overheating the substrate.

Part 4: Visualization of the Curing Ecosystem

Diagram 1: The Dual-Network Mechanism

This diagram illustrates why this specific monomer is unique: it combines chemical crosslinking (Acrylate) with physical crosslinking (Hydrogen Bonding), which is critical for self-healing applications.[1]

CuringMechanism cluster_inhibition Inhibition Zone (Air) Monomer 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (Liquid Monomer) Polymerization Acrylate Polymerization (Covalent Backbone) Monomer->Polymerization Propagation HBonding Urethane H-Bonding (Physical Crosslink) Monomer->HBonding Supramolecular Assembly UV_Light UV Energy (hv) PI Photoinitiator (Radical Source) UV_Light->PI Excitation Radical Free Radical (R•) PI->Radical Cleavage Radical->Monomer Initiation DeadChain Peroxy Radical (Tacky Surface) Radical->DeadChain Termination Network Final Cured Network (Tough & Flexible) Polymerization->Network HBonding->Network Oxygen O2 (Atmosphere) Oxygen->Radical Quenching

Caption: Figure 1.[1] The dual-mechanism curing pathway. Note the critical "Inhibition Zone" where oxygen competes with the polymerization process, leading to surface defects.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose cure failures in real-time.

Troubleshooting Start Defect Observed Q1 Is the surface tacky? Start->Q1 Q2 Is the bulk too soft? Q1->Q2 No TackYes Oxygen Inhibition Q1->TackYes Yes SoftYes Low Crosslink Density Q2->SoftYes Yes Q3 Is it yellowing? Q2->Q3 No Sol1 Increase UV Intensity OR Add Amine Synergist TackYes->Sol1 Sol2 Add Di-functional Monomer (e.g., HDDA) SoftYes->Sol2 YellowYes PI/Amine Issue Q3->YellowYes Yes Sol3 Switch to Omnirad 184 Reduce Amine YellowYes->Sol3

Caption: Figure 2. Logic tree for diagnosing common curing defects in urethane acrylate systems.

Part 5: Standardized Optimization Protocol

Objective: Define the Minimum Cure Dose (MCD) for your specific formulation.

Materials:

  • Resin mix (Monomer + PI)[1]

  • Substrate (Glass slide or release liner)

  • UV Conveyor or Spot Cure system[1]

  • Solvent (MEK or Acetone)

Procedure:

  • Preparation: Coat the substrate with a 50µm layer of resin.[1]

  • Exposure: Run the sample at a fixed intensity (e.g., 500 mW/cm²) but vary the speed/time to create dose increments (e.g., 200, 400, 600, 800, 1000 mJ/cm²).

  • The Solvent Rub Test (ASTM D5402):

    • Saturate a cloth with MEK.[1]

    • Rub the cured film with firm pressure (double rubs).

    • Record the number of rubs until the film breaks or mars.

  • Analysis:

    • Plot Double Rubs (y-axis) vs. Dose (x-axis) .

    • The curve will plateau.[1] The point where performance stabilizes is your Optimal Cure Dose .

Dose (mJ/cm²)Surface ConditionMEK Rubs (Resistance)Interpretation
200Wet / Tacky< 5Under-cured
500Slight Tack20-30Surface Inhibition
800Dry / Smooth> 100Optimal Cure
1500Dry / Brittle> 100Over-cured (Energy Waste)

References

  • Watson International . (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6.[1][2][3][4][5] Retrieved February 6, 2026, from [Link]

  • IGM Resins . (n.d.).[1] Energy Curing Product Guide. Retrieved February 6, 2026, from [Link]

  • Songwon . (n.d.).[1] Photoinitiators for high-performance UV curing applications. Retrieved February 6, 2026, from [Link]

  • ResearchGate . (2025). Curing behavior of a UV-curable coating based on urethane acrylate oligomer. Retrieved February 6, 2026, from [Link]

Sources

improving adhesion of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate coatings to substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Adhesion of 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate Coatings

Introduction: The "Flexibility-First" Approach to Adhesion

Welcome to the Advanced Application Center. You are likely using 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6) because standard acrylates failed you. You needed the cure speed of an acrylate but the toughness of a polyurethane. This monomer—often functioning as a reactive diluent—bridges that gap.

Its structure is the key to its function:

  • Acrylate Head: Provides rapid UV/EB polymerization.

  • Urethane Linkage (-NH-CO-O-): Generates strong hydrogen bonding with polar substrates (glass, metals).

  • Butyl Tail: Provides internal plasticization, lowering the modulus and dissipating shrinkage stress that typically causes delamination.

This guide moves beyond basic "cleaning" instructions. We will engineer adhesion at the molecular level, focusing on Interfacial Thermodynamics and Stress Relaxation .

Part 1: Surface Preparation & Thermodynamics

Q: I’ve cleaned my glass/metal substrate with acetone, but the coating still peels. Why?

A: Solvent wiping removes organic oils but often leaves a hydration layer or fails to alter the surface energy enough to wet out the monomer.

  • The Mechanism: Adhesion requires the liquid coating's surface tension (

    
    ) to be lower than the substrate's surface energy (
    
    
    
    ). While 2-[[(butylamino)carbonyl]oxy]ethyl acrylate has a relatively low viscosity and moderate surface tension, it cannot wet a contaminated or low-energy surface.
  • The Fix (Protocol):

    • Solvent Wash: Use Isopropyl Alcohol (IPA) to remove gross oils.

    • Surface Activation (Critical):

      • Glass/Metal:[1][2] UV-Ozone or Oxygen Plasma treatment (1–2 mins). This generates hydroxyl (-OH) groups on the surface.

      • Why? The urethane group in your monomer seeks hydrogen bond donors. Plasma treatment maximizes the density of these sites.

    • Silane Coupling (Optional but Recommended): If moisture resistance is needed, pretreat glass with a methacryloxy-functional silane (e.g., 3-methacryloxypropyltrimethoxysilane). This creates a covalent bridge: Glass-Si-O-Si-R-Acrylate.

Q: How do I quantify if my surface is ready?

A: Perform a Water Contact Angle (WCA) measurement.

  • Target: < 40° for metals/glass; < 60° for plastics.

  • If WCA is > 80°, your coating will bead up (dewetting), creating defects where adhesion failure initiates.

Part 2: Formulation Engineering

Q: My coating cures hard but pops off immediately. Is the monomer defective?

A: No, this is likely Shrinkage Stress . Acrylates shrink upon polymerization (up to 15-20% for some). If the internal stress > adhesive force, the coating delaminates.

  • The Role of Your Monomer: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is a mono-functional urethane acrylate.[3] It typically exhibits lower shrinkage (~9%) compared to di- or tri-acrylates.

  • The Fix:

    • Dilution Ratio: Ensure you are using this monomer as a reactive diluent (10–40% wt) alongside your oligomers. Its butyl chain acts as a "molecular spring," relaxing the network.

    • Add an Acidic Adhesion Promoter: Incorporate 2–5% of an acidic acrylate (e.g.,

      
      -CEA or phosphate acrylate).
      
    • Synergy: The acidic group etches the metal substrate, while the urethane group of your monomer provides bulk toughness.

Table 1: Comparative Adhesion Strategies

ComponentFunctionMechanismRecommended Loading
2-[[(butylamino)...]ethyl acrylate Reactive DiluentHydrogen bonding + Stress relaxation10–50%
Phosphate Acrylate Adhesion PromoterCovalent/Ionic bonding to Metal Oxides1–3%
Silane (Methacrylate) Coupling AgentCovalent bonding to Glass/Silica0.5–2% (Pre-treat)
Isobornyl Acrylate (IBOA) Co-monomerIncreases Tg (Hardness) but brittleUse sparingly (<15%)

Part 3: Curing & Process Control

Q: The surface is tacky (sticky) after curing. Does this affect adhesion?

A: Yes. This is Oxygen Inhibition . Oxygen scavenges free radicals, leaving the surface under-cured. A tacky surface often indicates the bulk interface might also be under-cured if the UV dose was insufficient.

  • The Fix:

    • Increase Irradiance: High-intensity light (Peak Irradiance > 500 mW/cm²) helps overcome oxygen inhibition better than low-intensity light.

    • Inerting: Cure under a Nitrogen blanket if possible.

    • Photoinitiator Selection: Ensure you are using a surface-cure photoinitiator (e.g., Hydroxyketones like 1-hydroxycyclohexyl phenyl ketone) combined with a through-cure initiator (e.g., TPO).

Q: Can I over-cure the coating?

A: Yes. Excessive UV dose can cause embrittlement .

  • Mechanism: Over-curing drives the conversion to near 100%, locking the polymer chains in a rigid state with high internal stress.

  • Protocol: Run a "ladder study." Cure samples at 200, 400, 600, and 800 mJ/cm². Perform a cross-hatch tape test (ASTM D3359). Select the lowest dose that achieves full cure (tack-free) and passes the tape test.

Part 4: Visualizing the Mechanism

The following diagram illustrates how 2-[[(butylamino)carbonyl]oxy]ethyl acrylate acts as a bridge between the rigid polymer network and the substrate.

AdhesionMechanism Substrate Substrate (Glass/Metal) (Hydroxyl Groups -OH) Monomer 2-[[(butylamino)carbonyl]oxy]ethyl acrylate UrethaneGroup Urethane Linkage (-NH-CO-O-) Monomer->UrethaneGroup ButylTail Butyl Tail (Flexible Spacer) Monomer->ButylTail AcrylateHead Acrylate Head (Polymerizable) Monomer->AcrylateHead PolymerNetwork Bulk Polymer Network (Acrylate Backbone) UrethaneGroup->Substrate Hydrogen Bonding (Adhesion Force) ButylTail->PolymerNetwork Stress Relaxation (Prevents Delamination) AcrylateHead->PolymerNetwork Covalent Crosslinking (Cohesion)

Caption: Mechanistic role of the monomer: The Urethane group anchors to the substrate, the Acrylate head locks into the coating, and the Butyl tail dissipates shrinkage stress.[3]

Part 5: Troubleshooting Workflow

Use this logic tree to diagnose adhesion failures in your lab.

TroubleshootingTree Start Adhesion Failure Detected CheckSurface 1. Check Surface Prep (Water Break Test) Start->CheckSurface CheckCure 2. Check Curing (Is surface tacky?) CheckSurface->CheckCure Clean/Hydrophilic SolutionClean Action: Plasma Treat or Solvent Wipe CheckSurface->SolutionClean Dirty/Hydrophobic CheckStress 3. Check Stress (Is film brittle?) CheckCure->CheckStress Dry/Hard SolutionInert Action: Increase UV Dose or Nitrogen Purge CheckCure->SolutionInert Surface Tacky SolutionFlex Action: Increase Monomer % (Add Flexibility) CheckStress->SolutionFlex Film Cracks/Pops SolutionPromoter Action: Add Silane or Acidic Acrylate CheckStress->SolutionPromoter Film Intact but Peels

Caption: Step-by-step diagnostic workflow for isolating the root cause of adhesion failure.

References

  • Watson International . (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6.[3][4][5] Retrieved February 6, 2026, from [Link]

  • ResearchGate . (2017). Methods to Evaluate the Adhesion Behaviour for UV-Activated Urethane Acrylate Composite Coatings. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic and Kinetic Control of BACOEA Polymerization

Executive Summary: The Thermal Variable

Welcome to the technical support hub for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), hereafter referred to as BACOEA .

As a researcher, you likely selected BACOEA for its unique dual-functionality: the acrylate group provides rapid free-radical polymerization capability, while the butyl-urethane moiety introduces hydrogen bonding, imparting toughness, flexibility, and self-healing potential to the final matrix.

Temperature is the single most critical variable in your experimental design. It does not merely "speed up" the reaction; it fundamentally alters the molecular architecture. In BACOEA systems, temperature dictates the competition between chain propagation (


) , termination (

)
, and secondary reactions (like backbiting), while simultaneously governing the hydrogen-bond dynamics of the urethane linkage.

Module 1: The Kinetic Landscape

Understanding the causality behind your results.

The Arrhenius Balance

In free-radical polymerization of BACOEA, increasing temperature (


) follows the Arrhenius equation (

). However, the activation energies (

) for propagation and termination differ, leading to non-linear effects on molecular weight (MW) and rate (

).
ParameterEffect of Increasing

Mechanistic Consequence
Initiator Decomposition (

)
Exponential Increase Drastically higher radical flux. Can lead to "dead" oligomers if radical concentration is too high (Primary Radical Termination).
Propagation (

)
Moderate Increase Faster polymer growth.

.
Termination (

)
Slight Increase Diffusion-controlled. As

rises, viscosity drops, allowing chains to find each other and terminate faster.
Viscosity (

)
Decrease Delays the Trommsdorff (Gel) Effect . In bulk BACOEA, the urethane H-bonds cause high initial viscosity; heating breaks these bonds, altering diffusion kinetics.
The "Backbiting" Danger Zone (>100°C)

At elevated temperatures, acrylate radicals are prone to intramolecular chain transfer (backbiting). A propagating radical curls back and abstracts a hydrogen atom from its own backbone.

  • Result: A mid-chain radical is formed.

  • Impact: This radical propagates slowly (

    
    ), reducing the overall reaction rate and creating short branches. This lowers the glass transition temperature (
    
    
    
    ) and modulus of your final material.

Module 2: Visualizing the Mechanism

The following diagram illustrates the competing pathways in BACOEA polymerization and how temperature acts as a selector switch.

BACOEA_Kinetics cluster_viscosity Viscosity Control (H-Bonding) Initiator Initiator (AIBN/BPO) Radical Free Radical (R•) Initiator->Radical Heat (High T = Fast) Propagating Propagating Chain (P•) Radical->Propagating + Monomer Dead Oligomers (Low MW) Radical->Dead Cage Effect (Very High T) Monomer BACOEA Monomer Propagating->Propagating Propagation (kp) (+ Monomer) Polymer Linear Polymer (High MW) Propagating->Polymer Termination (kt) (Combination) Branched Branched Polymer (Low Modulus) Propagating->Branched Backbiting (>100°C)

Caption: Kinetic pathways of BACOEA. High temperatures accelerate initiation but introduce branching (backbiting) and termination risks.

Module 3: Troubleshooting Guide

Issue 1: Runaway Exotherm (Sample Overheating)

Symptoms: Bubbles in the polymer, charred/yellow appearance, cracked glass vials.

  • Root Cause: BACOEA has a high density of acrylate groups. Polymerization is exothermic (

    
    ). If 
    
    
    
    is too high, the rate accelerates (auto-acceleration), releasing heat faster than it can dissipate.
  • Correction:

    • Dilution: Use a solvent (e.g., Toluene, DMF) to act as a heat sink.

    • Step-Cure: Initiate at a lower temperature (e.g., 60°C) for 2 hours, then ramp to 80°C to complete conversion.

    • Inhibitor Check: Ensure your monomer still contains stabilizer (MEHQ) if you are running large bulk reactions.

Issue 2: "Gummy" or Low-Strength Polymer

Symptoms: Material is sticky, has low tensile strength, or dissolves easily.

  • Root Cause: Molecular Weight (MW) is too low.

    • Scenario A: Temperature was too high during initiation. High radical flux = many short chains.

    • Scenario B: Chain transfer to solvent occurred.[1]

  • Correction:

    • Lower Temperature: Reduce reaction

      
       to 50–60°C and use a low-T initiator (e.g., V-65 or V-70) to maintain rate while reducing radical concentration.
      
    • Reduce Initiator Load: Drop from 1.0 wt% to 0.1–0.5 wt%.

Issue 3: Phase Separation / Cloudiness

Symptoms: Solution turns milky during polymerization.

  • Root Cause: The urethane group induces polarity. As the polymer forms, it may become insoluble in the chosen solvent (LCST/UCST behavior) or self-associate via H-bonding.

  • Correction:

    • Solvent Match: Switch to a more polar solvent (DMF, DMSO) or a mixture (Toluene/Ethanol) to disrupt H-bonds during synthesis.

    • Temperature Maintenance: Keep the reaction warm (

      
      ) throughout. If the polymer vitrifies (freezes) during reaction, conversion stops.
      

Module 4: Standardized Thermal Polymerization Protocol

Use this baseline protocol to establish control, then optimize.

Objective: Synthesis of Poly(BACOEA) with High Conversion (>95%) and Controlled MW.

ComponentRoleSpecification
BACOEA MonomerPurified (inhibitor removal optional for small scale)
AIBN InitiatorRecrystallized (0.5 wt% relative to monomer)
Toluene SolventAnhydrous (50 wt% solids content)
Nitrogen Inert GasHigh Purity (99.99%)

Step-by-Step Workflow:

  • Preparation: Dissolve BACOEA in Toluene in a round-bottom flask. Add AIBN.

  • Degassing (Critical): Oxygen inhibits acrylate polymerization. Bubble

    
     through the solution for 20 minutes (or perform 3 freeze-pump-thaw cycles).
    
  • Equilibration: Place flask in an oil bath pre-heated to 65°C .

  • Reaction: Stir at 65°C for 12–24 hours.

    • Note: The urethane groups may cause viscosity to spike early. Ensure mechanical stirring is robust.

  • Post-Cure (Optional): Raise temperature to 80°C for 2 hours to consume residual monomer.

  • Precipitation: Pour the viscous solution dropwise into excess cold Methanol or Hexane to precipitate the polymer.

  • Drying: Vacuum dry at 40°C to remove solvent.

Protocol_Flow Start Dissolve BACOEA + AIBN in Solvent Degas Degas (N2 Purge) 20 mins Start->Degas Heat Heat to 65°C (Oil Bath) Degas->Heat Polymerize Polymerize 12-24 Hours Heat->Polymerize Check Check Viscosity/ Conversion Polymerize->Check Boost Post-Cure 80°C / 2 hrs Check->Boost <95% Conv Precip Precipitate in Methanol Check->Precip >95% Conv Boost->Precip

Caption: Operational workflow for thermal polymerization of BACOEA.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I polymerize BACOEA at room temperature? A: Not thermally with standard initiators like AIBN (which requires >60°C). For room temperature (25°C) polymerization, you must use:

  • Redox Initiation: (e.g., Benzoyl Peroxide + Amine).

  • Photo-initiation: (e.g., UV light + Irgacure 184). This is the most common industrial method for this monomer.

Q: My polymer turned yellow. Why? A: Yellowing usually indicates oxidation or thermal degradation of the urethane linkage.

  • Cause: Temperature >120°C or presence of oxygen during cure.

  • Fix: Strictly control T < 80°C and ensure an inert nitrogen atmosphere.

Q: How do I remove the inhibitor (MEHQ) before starting? A: For precision kinetics, pass the neat monomer through a column of basic alumina or inhibitor remover beads . For general applications, simply adding slightly more initiator (to overwhelm the inhibitor) is often sufficient.

Q: What is the


 of Poly(BACOEA)? 
A:  While dependent on MW, the homopolymer typically exhibits a 

in the range of -10°C to 10°C . The butyl chain provides flexibility, but the urethane H-bonding prevents it from being as soft as Poly(n-butyl acrylate) (

).

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.
  • ChemicalBook. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate - CAS 63225-53-6 Properties. Link

  • Wille, S. A., et al. (2019). Pulsed laser polymerization to retrieve kinetic parameters for poly(n-butyl acrylate). Polymer Chemistry.
  • Sigma-Aldrich. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Sheet. Link

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Technical Support Center: Troubleshooting Gelation in 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of premature gelation during this synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your experiments.

FAQs and Troubleshooting Guides

Question 1: My reaction mixture turned into a solid gel. What happened?

Answer: The gelation you're observing is premature polymerization of the acrylate moiety. 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, like other acrylates, is highly susceptible to free-radical polymerization.[1][2][3] This process, if not properly inhibited, can be initiated by heat, light, or trace impurities, leading to the formation of a cross-linked polymer network, which manifests as a gel. The reaction is highly exothermic, which can create a runaway polymerization scenario, posing a significant safety risk.[2][4]

The primary cause is the presence of initiating species (radicals) that attack the double bond of the acrylate group, starting a chain reaction.

Question 2: What are the most likely sources of radical initiation in my synthesis?

Answer: Several factors can introduce or generate radicals in your reaction system:

  • Heat: The synthesis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate from 2-hydroxyethyl acrylate and butyl isocyanate is an exothermic reaction. If the reaction temperature is not carefully controlled, localized "hot spots" can form, leading to thermal auto-polymerization.[3][5]

  • Impurities in Reactants: Peroxides are common impurities in ethers and other organic solvents, and they can act as radical initiators. Your starting materials, particularly 2-hydroxyethyl acrylate, may contain dimers or oligomers that can promote polymerization.

  • Atmospheric Oxygen: While seemingly counterintuitive, the role of oxygen is complex. In the presence of certain inhibitors like hydroquinone monomethyl ether (MEHQ), oxygen is essential for the inhibition mechanism.[6][7] However, in the absence of an appropriate inhibitor, oxygen can contribute to the formation of peroxides, which then initiate polymerization.[6]

  • Light: UV radiation can provide the energy to initiate radical formation. It is crucial to protect the reaction mixture from light, especially if using photo-sensitive catalysts or if the reaction is run in clear glass vessels exposed to sunlight or strong laboratory lighting.

Question 3: How do I effectively prevent this premature polymerization?

Answer: A multi-pronged approach focusing on inhibition, temperature control, and reactant purity is essential.

Inhibition Strategy

The most critical step is the use of appropriate polymerization inhibitors. These are molecules that scavenge free radicals, terminating the polymerization chain reaction.[4]

  • Hydroquinone monomethyl ether (MEHQ): This is a very common and effective inhibitor for the storage and reaction of acrylates.[2][6] It is important to note that MEHQ's inhibitory action is dependent on the presence of dissolved oxygen.[6][7]

  • Phenothiazine (PTZ): PTZ is another powerful inhibitor that can function even in the absence of oxygen, making it suitable for processes that are run under an inert atmosphere.[2][5][6]

A combination of inhibitors can sometimes provide synergistic effects. For instance, MEHQ is excellent for storage and handling, while PTZ can be added during the reaction, especially at elevated temperatures.[5][6]

InhibitorTypical Concentration (ppm)Optimal Conditions
MEHQ 200-1000Presence of Oxygen
PTZ 200-1000With or without Oxygen

Data compiled from multiple sources.[2][5][6]

Temperature Control

Maintaining a stable and appropriate reaction temperature is crucial. The reaction of isocyanates with alcohols is exothermic, so proper heat dissipation is necessary.

  • Use a temperature-controlled reaction vessel: A jacketed reactor with a circulating bath is highly recommended.

  • Slow, controlled addition of reactants: Adding the butyl isocyanate dropwise to the 2-hydroxyethyl acrylate solution allows for better management of the heat generated.[8]

  • Monitor the internal temperature: Always have a thermometer or thermocouple directly in the reaction mixture to get an accurate reading.

Reactant and Solvent Purity
  • Inhibitor Removal from Reactants: If your starting 2-hydroxyethyl acrylate contains a high concentration of storage inhibitor that might interfere with the desired reaction, it may need to be removed immediately before use. However, for most syntheses, the presence of the storage inhibitor is beneficial. If removal is necessary, it must be done with extreme care to avoid spontaneous polymerization. A common method is to pass the monomer through a column of activated basic alumina.

  • Use Fresh, High-Purity Reagents: Ensure your solvents are free of peroxides. Test for peroxides and purify the solvents if necessary.

Question 4: Can the catalyst I'm using for the urethane reaction contribute to gelation?

Answer: Yes, the choice and handling of the catalyst for the reaction between the hydroxyl group of 2-hydroxyethyl acrylate and the isocyanate group of butyl isocyanate can influence the risk of gelation.

  • Catalyst Activity: Highly active catalysts, such as dibutyltin dilaurate (DBTDL), can significantly accelerate the urethane formation reaction. This increased reaction rate generates heat more rapidly, and if not managed, can lead to thermal polymerization of the acrylate.[8]

  • Side Reactions: Some catalysts may promote side reactions. While less common for the acrylate group itself, impurities in the catalyst could potentially initiate polymerization.

  • Catalyst Alternatives: Consider using catalysts with higher selectivity for the isocyanate-hydroxyl reaction over potential side reactions.[9] Zirconium-based catalysts, for example, have been investigated as alternatives to organotin compounds and may offer a different reactivity profile.[9][10]

Visualizing the Problem and Solution

The Path to Gelation

The following diagram illustrates the competing reactions at play. The desired reaction is the formation of the urethane linkage, while the undesired side reaction is the free-radical polymerization of the acrylate group.

G cluster_reactants Reactants cluster_products Products 2-HEA 2-Hydroxyethyl Acrylate Target_Monomer 2-[[(butylamino)carbonyl]oxy]ethyl acrylate 2-HEA->Target_Monomer Desired Reaction Gel Polymer Gel 2-HEA->Gel Bu-NCO Butyl Isocyanate Bu-NCO->Target_Monomer Catalyst Urethane Catalyst Catalyst->Target_Monomer Target_Monomer->Gel Initiator Initiator (Heat, Light, Impurity) Radical Free Radical Initiator->Radical Radical->Gel Undesired Polymerization Quenched_Radical Inactive Species Radical->Quenched_Radical Inhibitor Inhibitor (MEHQ, PTZ) Inhibitor->Quenched_Radical Inhibition

Caption: Competing reactions in the synthesis.

Troubleshooting Workflow

If you encounter gelation, follow this logical workflow to diagnose and solve the issue.

G Start Gelation Observed Check_Inhibitor Was an inhibitor used? Start->Check_Inhibitor Check_Temp Was temperature monitored and controlled? Check_Inhibitor->Check_Temp Yes Add_Inhibitor Add appropriate inhibitor (e.g., MEHQ with air, or PTZ) Check_Inhibitor->Add_Inhibitor No Check_Reactants Were reactants pure and peroxide-free? Check_Temp->Check_Reactants Yes Improve_Cooling Improve cooling, slow reactant addition Check_Temp->Improve_Cooling No Check_Atmosphere Was the reaction protected from light and air (if necessary)? Check_Reactants->Check_Atmosphere Yes Purify_Reactants Purify solvents and monomers Check_Reactants->Purify_Reactants No Modify_Setup Use amber glass, consider inert atmosphere Check_Atmosphere->Modify_Setup No Success Successful Synthesis Check_Atmosphere->Success Yes Add_Inhibitor->Success Improve_Cooling->Success Purify_Reactants->Success Modify_Setup->Success

Caption: A logical workflow for troubleshooting gelation.

Experimental Protocols

Protocol 1: Standard Synthesis with Polymerization Inhibition

This protocol outlines a standard procedure for the synthesis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate with appropriate measures to prevent gelation.

Materials:

  • 2-Hydroxyethyl acrylate (HEA), stabilized with ~200 ppm MEHQ

  • Butyl isocyanate (BuNCO)

  • Dibutyltin dilaurate (DBTDL)

  • Phenothiazine (PTZ)

  • Dry, peroxide-free toluene (or other suitable solvent)

  • Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and internal thermometer

  • Circulating bath for temperature control

  • Source of dry air or inert gas (argon/nitrogen)

Procedure:

  • Reactor Setup: Assemble the dry reactor system. Purge with dry air (if using MEHQ as the primary inhibitor) or an inert gas.

  • Charge Reactor: To the reactor, add 2-hydroxyethyl acrylate and the solvent. Begin stirring.

  • Add Inhibitor: Add phenothiazine (e.g., 500 ppm based on the total mass of reactants).

  • Temperature Control: Set the circulating bath to maintain the desired reaction temperature (e.g., 60-70°C). Allow the reactor contents to equilibrate to this temperature.

  • Catalyst Addition: Add the DBTDL catalyst to the reactor.

  • Reactant Addition: Slowly add the butyl isocyanate via the dropping funnel over a period of 1-2 hours. Monitor the internal temperature closely to ensure it does not exceed the setpoint by more than 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at the set temperature. Monitor the disappearance of the isocyanate peak (~2275 cm⁻¹) using in-situ or periodic FT-IR spectroscopy.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can then be purified.

Protocol 2: Analytical Detection of Oligomers

If you suspect low levels of oligomerization (pre-gelation), High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) can be used to detect higher molecular weight species.[11][12]

Method: Gel Permeation Chromatography (GPC)

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., THF).

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a series of columns suitable for separating low molecular weight oligomers.

  • Analysis: Inject the sample. The appearance of peaks at earlier elution times than the monomer product indicates the presence of dimers, trimers, and other oligomers.

  • Quantification: Calibrate the system with known molecular weight standards to estimate the size and relative amount of the oligomeric species.

References

  • Watson International. (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6. Retrieved from [Link]

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 13(20), 5773–5781. [Link]

  • Royal Society of Chemistry. (2015). Inhibition of acrylic acid and acrylate autoxidation. Retrieved from [Link]

  • Singh, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 443. [Link]

  • ResearchGate. (n.d.). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Retrieved from [Link]

  • American Chemical Society. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 120(16), 8767–8833. [Link]

  • PTG. (n.d.). Best 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate factory and suppliers. Retrieved from [Link]

  • Four Chongqing Chemdad Co. (n.d.). 2-[[(BUTYLAMINO)CARBONYL]OXY]ETHYL ACRYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Thickening of butyl acrylate/styrene/2-hydroxyethyl methacrylate/acrylic acid latices with an HEUR associative thickener. Retrieved from [Link]

  • Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
  • National Institutes of Health. (2015). Synthesis of sequence-defined acrylate oligomers via photo-induced copper-mediated radical monomer insertions. Polymer Chemistry, 6(32), 5773–5778. [Link]

  • ResearchGate. (n.d.). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Retrieved from [Link]

  • Werner, B. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017055698A1 - Method for the synthesis of oligomers of acrylic acid.
  • Google Patents. (n.d.). US11124597B2 - Process for making urethane acrylates.
  • Springer. (2021). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. Journal of Polymer Research, 28(11). [Link]

  • Royal Society of Chemistry. (2014). The influence of hydrogen bonding on radical chain-growth parameters for butyl methacrylate/2-hydroxyethyl acrylate solution copolymerization. Polymer Chemistry, 5(2), 482-491. [Link]

  • ResearchGate. (n.d.). Controlled Polymerization of 2-Hydroxyethyl Methacrylate by ATRP at Ambient Temperature. Retrieved from [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • Liskon Biological. (2023). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • MDPI. (2018). The Effect of Hydrogen Bonding on Radical Semi-Batch Copolymerization of Butyl Acrylate and 2-Hydroxyethyl Acrylate. Polymers, 10(11), 1210. [Link]

  • Frontiers. (2022). Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy. Frontiers in Chemistry, 10, 968591. [Link]

  • RadTech. (n.d.). Novel Routes to Urethane Acrylates. Retrieved from [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]

  • MDPI. (2020). Screening of Oligomeric (Meth)acrylate Vaccine Adjuvants Synthesized via Catalytic Chain Transfer Polymerization. Polymers, 12(1), 153. [Link]

  • ResearchGate. (n.d.). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. Retrieved from [Link]

  • Google Patents. (n.d.). US20050239991A1 - Method of producing a urethane acrylate.
  • MDPI. (2023). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. Polymers, 15(11), 2587. [Link]

  • MDPI. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Polymers, 9(12), 682. [Link]

  • American Chemical Society. (2001). Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules, 34(20), 6849–6855. [Link]

  • PubMed. (2016). Termination Mechanism of the Radical Polymerization of Acrylates. Macromolecular Rapid Communications, 37(6), 506-513. [Link]

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Technical Support Center: Strategies to Control the Mechanical Properties of Polymers from 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BCEA)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BCEA). This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you effectively control and tailor the mechanical properties of your BCEA-based polymers for a wide range of applications, from advanced coatings and adhesives to biomedical materials.

Introduction to Poly(BCEA)

2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS 63225-53-6) is a monofunctional urethane acrylate monomer.[1] Polymers derived from BCEA, herein referred to as Poly(BCEA), are valued for the unique properties imparted by their chemical structure. The presence of the butylamino carbonyl group allows for hydrogen bonding, which can create reversible, non-covalent crosslinks.[2] This characteristic is particularly useful for developing materials with properties like self-healing, improved flexibility, and enhanced adhesion.[1][2]

Controlling the mechanical properties—such as tensile strength, elongation, and modulus—is critical to designing a polymer that meets the specific demands of your application. This guide is structured to provide both foundational knowledge through frequently asked questions and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic manipulation of Poly(BCEA)'s mechanical properties.

Q1: How can I increase the tensile strength and stiffness (modulus) of my Poly(BCEA) material?

A: Increasing the resistance of a polymer to deformation typically involves restricting the mobility of its polymer chains. There are three primary strategies to achieve this:

  • Increase Molecular Weight: Generally, as the molecular weight of a polymer increases, so does its tensile strength.[3][4] Longer polymer chains lead to greater entanglement, which enhances the cohesive strength of the material.[4] To increase molecular weight, you can decrease the concentration of the initiator relative to the monomer during polymerization.

  • Introduce Covalent Crosslinking: Incorporating a di- or multi-functional acrylate comonomer (a crosslinking agent) into the polymerization will create a covalently bonded three-dimensional network.[3] This network structure severely restricts chain movement, leading to a significant increase in stiffness and strength. However, this often comes at the expense of reduced elongation.[3] The concentration of the crosslinking agent is a critical parameter to optimize.[5]

  • Copolymerization with a High-Tg Monomer: Copolymerizing BCEA with a monomer that produces a homopolymer with a high glass transition temperature (Tg), such as methyl methacrylate (MMA), will raise the Tg of the resulting copolymer. This results in a harder, stiffer material at room temperature. Adjusting monomer ratios is a powerful way to tune properties like hardness and flexibility.[6]

Q2: My Poly(BCEA) is too rigid. How can I improve its flexibility and elongation at break?

A: To enhance flexibility, you need to increase the mobility of the polymer chains. This can be achieved by:

  • Decreasing or Eliminating Crosslinking: If you are using a crosslinking agent, reducing its concentration will lead to a less constrained network, allowing for greater elongation.[7]

  • Copolymerization with a Low-Tg Monomer: Introducing a "soft" comonomer, such as n-butyl acrylate (BA) or lauryl acrylate (LA), will lower the overall Tg of the copolymer.[6][8] These comonomers act as internal plasticizers, increasing chain mobility and thus flexibility.

  • Controlling Molecular Weight: While very low molecular weight can lead to brittle materials, there is an optimal range. Extremely high molecular weights can also lead to reduced flexibility due to excessive chain entanglement.[4] Fine-tuning the molecular weight by adjusting initiator levels can help balance strength and flexibility.

Q3: What is the significance of the urethane group in BCEA for mechanical properties?

A: The -[[(butylamino)carbonyl]oxy]- segment is critical. The N-H and C=O groups can participate in hydrogen bonding between polymer chains.[2] These hydrogen bonds act as physical, reversible crosslinks. This can impart unique properties such as:

  • Self-Healing: The bonds can break under stress and reform upon relaxation, allowing the material to repair damage.[2]

  • Enhanced Toughness: The energy required to break these physical crosslinks can contribute to the material's overall toughness.

  • Tunable Thermal Response: Since hydrogen bonds are thermally labile, the mechanical properties of the material can be sensitive to temperature changes.

Q4: Which polymerization method should I choose for BCEA?

A: The choice of polymerization technique depends on the desired level of control over the final polymer architecture.

  • Free-Radical Polymerization: This is the most common and straightforward method, often initiated by thermal initiators (like AIBN) or photoinitiators.[9] It is suitable for producing homopolymers and random copolymers. Solution polymerization is often preferred to control viscosity and temperature.[10]

  • Controlled/Living Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers).[11][12] Using CRP is highly recommended when well-defined properties are critical for the application.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during the synthesis and characterization of Poly(BCEA).

Symptom / Problem Probable Cause(s) Recommended Solutions & Explanations
1. Premature Polymerization or Gelation in Monomer Bottle 1. Depletion of inhibitor over time. 2. Exposure to heat, UV light, or contaminants.1. Store Monomer Properly: Keep BCEA at the recommended temperature (2-8°C) and away from light. 2. Check Inhibitor Levels: If the monomer has been stored for a long time, consider adding a small amount of a suitable inhibitor like MEHQ, but only if it will be purified before use.
2. Low or No Polymerization Conversion 1. Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit free-radical polymerization. 2. Ineffective Initiator: The initiator may be expired, used at too low a temperature, or used at an insufficient concentration. 3. Inhibitor in Monomer: Commercial monomers contain inhibitors to prevent premature polymerization.1. Deoxygenate the System: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before and during polymerization. 2. Verify Initiator: Check the initiator's half-life at your reaction temperature. Ensure it is stored correctly and used at an appropriate concentration. 3. Remove Inhibitor: Pass the BCEA monomer through a column of basic alumina to remove the inhibitor immediately before use.
3. Formation of an Insoluble Gel During Polymerization 1. Contamination: Presence of difunctional impurities (crosslinkers) in the monomer. 2. High Temperature: High reaction temperatures can lead to chain transfer reactions that create branching and crosslinking.1. Purify Monomer: Ensure high purity of the BCEA monomer. 2. Control Temperature: Maintain a stable and appropriate reaction temperature. Consider a solvent to help dissipate heat.[10] 3. Introduce a Chain Transfer Agent: Agents like dodecanethiol can be added in small amounts to regulate molecular weight and prevent gelation.
4. Final Polymer Film is Brittle and Cracks Easily 1. Low Molecular Weight: Polymer chains are too short to provide sufficient entanglement for mechanical integrity. 2. High Crosslink Density: An excessive amount of crosslinker was used, resulting in a highly constrained and brittle network. 3. Physical Aging/Residual Stress: Rapid solvent evaporation during film casting can build up internal stresses.1. Increase Molecular Weight: Decrease the initiator-to-monomer ratio. 2. Reduce Crosslinker: Lower the concentration of the crosslinking agent. 3. Optimize Film Casting: Allow the solvent to evaporate slowly. After initial drying, anneal the film in a vacuum oven at a temperature above its Tg (if possible) to relax stresses.
5. Inconsistent Mechanical Testing Results 1. Sample Defects: Voids, bubbles, or inconsistent thickness in the test specimens. 2. Improper Specimen Geometry: Test samples do not conform to standard dimensions (e.g., ASTM D638 "dog-bone"). 3. Testing Conditions: Variations in temperature, humidity, or strain rate between tests.[13]1. Improve Sample Preparation: Degas the polymer solution before casting. Ensure a level casting surface and slow, uniform drying.[14] 2. Use Standardized Dies: Use a die cutter to prepare specimens with consistent dimensions from a larger film. 3. Standardize Test Protocol: Adhere strictly to a recognized standard (e.g., ASTM or ISO) for all tests. Condition samples at a specific temperature and humidity before testing.[15]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for synthesizing and characterizing Poly(BCEA).

G cluster_prep Preparation cluster_synth Synthesis cluster_proc Processing & Characterization Monomer_Purification Monomer Purification (e.g., Alumina Column) Polymerization Polymerization (Under Inert Atmosphere) Monomer_Purification->Polymerization Reagent_Prep Reagent Preparation (Initiator, Solvent, etc.) Reagent_Prep->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Film_Casting Sample Preparation (Solvent Casting/Molding) Drying->Film_Casting Testing Mechanical Testing (e.g., Tensile Test) Film_Casting->Testing

Caption: General workflow for Poly(BCEA) synthesis and testing.
Protocol 1: Free-Radical Solution Polymerization of BCEA

This protocol describes a standard method for synthesizing linear Poly(BCEA).

  • Monomer Purification: Pass 10 g of BCEA monomer through a short column packed with basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified BCEA in 20 mL of a suitable solvent (e.g., anhydrous toluene or dioxane).

  • Initiator Addition: Add the desired amount of a free-radical initiator (e.g., azobisisobutyronitrile, AIBN). A typical monomer-to-initiator molar ratio is 200:1 to 500:1.

  • Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble dry argon or nitrogen through the solution for 30 minutes.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).[10][16] Allow the reaction to proceed for a set time (e.g., 6-24 hours), monitoring for an increase in viscosity.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously. The polymer will precipitate.

  • Collection and Drying: Collect the precipitated polymer by filtration. Wash it with fresh non-solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Preparation of Polymer Films for Mechanical Testing
  • Solution Preparation: Prepare a 10-20% (w/v) solution of the purified Poly(BCEA) in a suitable solvent (e.g., tetrahydrofuran or chloroform). Ensure the polymer is fully dissolved.

  • Casting: Pour the solution into a flat, level Teflon dish or glass petri dish. Cover the dish loosely to allow for slow solvent evaporation, which minimizes the formation of bubbles and internal stresses.

  • Initial Drying: Let the film dry at ambient temperature in a fume hood for 24-48 hours, or until the film is no longer tacky.

  • Final Drying: Place the film in a vacuum oven. Gradually increase the temperature to just above the polymer's Tg (if known and thermally stable) or to a moderate temperature (e.g., 60°C) for at least 24 hours to remove all residual solvent.

  • Specimen Preparation: Carefully peel the film from the dish. Use a standard die (e.g., ASTM D638 Type V "dog-bone") to cut test specimens from the film.

Controlling Mechanical Properties: A Conceptual Overview

The mechanical behavior of Poly(BCEA) is a direct result of its molecular architecture. The following diagram illustrates how key structural parameters influence final properties.

G cluster_input Controllable Parameters cluster_output Resulting Mechanical Properties MW Molecular Weight Strength Tensile Strength & Modulus MW->Strength Increases Elongation Elongation & Flexibility MW->Elongation Decreases at very high MW XL Crosslink Density XL->Strength Increases XL->Elongation Decreases Hardness Hardness XL->Hardness Increases CO Copolymer Composition (e.g., adding MMA or BA) CO->Strength Tunable CO->Elongation Tunable CO->Hardness Tunable

Caption: Relationship between polymer structure and properties.
Data Summary Table

The following table provides a conceptual summary of how introducing a comonomer or a crosslinker can be expected to alter the properties of a baseline Poly(BCEA) material.

FormulationExpected Change in TgExpected Change in Tensile ModulusExpected Change in Elongation at BreakRationale
Poly(BCEA-co-MMA) IncreaseIncreaseDecreaseMMA is a hard, high-Tg monomer that restricts chain motion.[6]
Poly(BCEA-co-BA) DecreaseDecreaseIncreaseButyl Acrylate (BA) is a soft, low-Tg monomer that acts as an internal plasticizer.[6][8]
Poly(BCEA) + Crosslinker IncreaseSignificant IncreaseSignificant DecreaseCovalent crosslinks create a rigid 3D network, severely limiting chain mobility.[5][17]

References

  • Benchchem. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate | 63225-53-6.
  • Al-Bayati, Z. I. H., et al. (2025).
  • Ilyin, S. O., et al. (2022). Influence of Alkyl Acrylate Nature on Rheological Properties of Polyacrylonitrile Terpolymers Solutions, Spinnability and Mechanical Characteristics of Fibers.
  • Grishchenko, G., et al. (n.d.). Synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates.
  • Schoen, A., et al. (2021). Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. PMC.
  • Alshaikh, A. A., et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin.
  • Sigma-Aldrich. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate.
  • PTG. (n.d.). Best 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate factory and suppliers.
  • MDPI. (2023). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. MDPI.
  • Alfa Chemistry. (n.d.). CAS 63225-53-6 2-[[(butylamino)carbonyl]oxy]ethyl acrylate.
  • Four Chongqing Chemdad Co. (n.d.). 2-[[(BUTYLAMINO)
  • ExcelPlas. (2021). Things You Do Not Know About Polymer Failure Analysis.
  • Watson International. (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6.
  • Szoneier Fabrics. (2025). Acrylic Polymer Guide | Properties, Structure, Synthesis, Uses.
  • NPTEL. (n.d.).
  • Patsnap. (2025). How Does Molecular Weight Affect Mechanical Properties of Polymers?.
  • Lozev, K., et al. (2019). Structure–mechanical property relationships in acrylate networks.
  • Instron. (2025). The Challenges of Plastics Testing Webinar. YouTube.
  • MDPI. (2023).
  • MDPI. (2023). Copolymerization of Carbon Dioxide with 1,2-Butylene Oxide and Terpolymerization with Various Epoxides for Tailorable Properties. MDPI.
  • ACS Publications. (n.d.).
  • TA Instruments. (2024). 3 Essential Types of Mechanical Testing for Polymer Development.
  • ResearchGate. (n.d.). Effect of polyol molecular weight on tensile strength and percent elongation of the polyurethane film.
  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
  • MDPI. (2023). Rheological and Mechanical Properties of an Acrylic PSA. MDPI.
  • Stable Micro Systems. (n.d.). Polymer Testing.
  • Journal of Materials Chemistry B. (2024). Physically crosslinked polyacrylates by quadruple hydrogen bonding side chains. RSC Publishing.
  • NASA. (n.d.). HOW MOLECULAR STRUCTURE AFFECTS MECHANICAL PROPERTIES OF AN ADVANCED POLYMER.
  • ProQuest. (n.d.). Physical and chemical properties of acrylic polymers influencing physical aging.
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice.
  • Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
  • PubMed. (2023).
  • PRISM Research Institute. (n.d.). Mechanical Testing.
  • Norner. (1994). Effects of Processing Parameters and Molecular Weight Distribution on the Tensile Properties of Polypropylene Fibres.
  • CymitQuimica. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate.
  • Carnegie Mellon University. (n.d.). ATRP of Acrylates.
  • ResearchGate. (2025). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide.

Sources

impact of monomer purity on polymer properties for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Polymer Properties via Monomer Purity Control for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Executive Summary: The "Hidden" Variables in BACOEA

You are likely using 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) —often referred to commercially as Genomer 1122 or Ebecryl 1039—for its specific balance of flexibility, adhesion to difficult substrates (like plastics), and non-yellowing properties .

However, unlike simple alkyl acrylates (like Butyl Acrylate), BACOEA is a urethane acrylate . Its synthesis involves the reaction of 2-Hydroxyethyl Acrylate (HEA) with n-Butyl Isocyanate . This chemistry introduces a unique set of "silent killers"—impurities that do not just retard polymerization but actively alter the molecular architecture of your final material.

This guide moves beyond basic datasheets to explain how specific impurities dictate your polymer's mechanical failure, optical haze, or biocompatibility issues.

The Impurity Matrix: Structure-Property Correlations

The following table summarizes the causal link between specific monomer impurities and the failure modes observed in the final cured polymer.

Impurity / VariableOriginPrimary Failure ModeMechanistic Cause
Residual Isocyanate (n-Butyl Isocyanate)Incomplete SynthesisOptical Haze / Micro-bubbles Reacts with ambient moisture to form insoluble N,N'-dibutylurea (haze) and

gas (pinholes).
Residual HEA (2-Hydroxyethyl Acrylate)Excess FeedstockWater Sensitivity / Modulus Shift HEA is hydrophilic.[1] Excess creates "water channels" in the matrix, increasing swelling and altering

.
Water (

)
Wet Solvents / StorageGelling / Shelf-Life Instability Hydrolyzes isocyanate to amine, which reacts rapidly with remaining isocyanate to form urea crystals.
MEHQ (Inhibitor) Stabilizer OverdoseIncomplete Cure / Tacky Surface Quenches photo-initiator radicals. If

is depleted, MEHQ becomes ineffective, leading to "popcorn" polymerization.
Diacrylate Adducts TransesterificationBrittleness Acts as a crosslinker. Even 0.5% diacrylate can drastically reduce elongation at break.
Visualizing the Chemistry of Failure

To troubleshoot effectively, you must visualize the competing reactions occurring in your reactor. The diagram below illustrates the synthesis pathway and where the critical "Haze" and "Softness" defects originate.

BACOEA_Chemistry HEA 2-Hydroxyethyl Acrylate (HEA) BACOEA BACOEA Monomer (Target) HEA->BACOEA Main Reaction Polymer Polymer Network HEA->Polymer Copolymerization (Hydrophilic Defect) BuNCO n-Butyl Isocyanate BuNCO->BACOEA Urethane Formation Urea Dibutyl Urea (White Precipitate/Haze) BuNCO->Urea Side Rxn (Fast) BACOEA->Polymer Radical Cure Water Moisture (H2O) (Impurity) Water->Urea CO2 CO2 Gas (Bubbles) Water->CO2

Figure 1: Reaction pathways showing how moisture and residual HEA introduce structural defects (Urea haze and Hydrophilic domains) into the BACOEA network.

Troubleshooting Guides (Q&A Format)
Scenario A: Optical Defects (Haze & Bubbles)

Q: My cured film has a milky haze and microscopic pinholes. Is this a photo-initiator issue? A: Unlikely. This is the hallmark of Residual Isocyanate .

  • The Mechanism: If your BACOEA monomer contains unreacted n-butyl isocyanate (>0.1%), it will compete with the polymerization. The isocyanate reacts with atmospheric moisture (or moisture in your substrate) to form 1,3-dibutylurea . Unlike the acrylate polymer, this urea is crystalline and insoluble in the organic matrix, precipitating as a white haze. The byproduct is

    
    , which gets trapped as pinholes in the curing film.
    
  • The Fix:

    • Check NCO Content: Perform an amine titration (Protocol below). NCO should be < 0.05%.[2]

    • Scavenge: If you cannot replace the batch, add a stoichiometric equivalent of a low-molecular-weight alcohol (like ethanol) and stir for 4 hours to convert the isocyanate to a soluble urethane before curing.

Scenario B: Mechanical Drift (Softness/Water Uptake)

Q: We switched monomer batches, and the new polymer swells significantly more in water. The modulus is also 15% lower. A: You likely have Excess Hydroxyethyl Acrylate (HEA) in the new batch.

  • The Mechanism: HEA is the precursor alcohol. If the reaction wasn't driven to completion, free HEA remains. HEA homopolymer has a

    
     of approx. -15°C and is highly hydrophilic due to the pendant -OH group.
    
  • Why it matters: In a urethane acrylate network, the "hard" urethane segments provide strength via Hydrogen Bonding. Free HEA disrupts this H-bonding network and acts as a hydrophilic plasticizer, inviting water into the matrix.

  • The Fix: Verify the Hydroxyl Value (OH Number) . For high-performance biomedical or coating applications, free HEA should be < 0.5%.

Scenario C: Shelf-Life Instability (Gel Particles)

Q: The monomer liquid has developed small floating "gel" particles during storage at 20°C. A: This is likely Urea Formation , not premature polymerization.

  • The Mechanism: Even trace moisture (ppm levels) in the storage drum will slowly react with residual isocyanate over weeks. This forms urea crystals that look like gel polymer but do not dissolve in acetone.

  • Differentiation Test: Take the "gel" and attempt to dissolve it in hot DMF (Dimethylformamide).

    • If it dissolves: It is likely Polymer (check your inhibitor/MEHQ levels).

    • If it remains insoluble/cloudy: It is Urea (check your moisture/NCO levels).

Critical Experimental Protocols

As a Senior Scientist, I rely on these two protocols to validate monomer integrity before any critical formulation work.

Protocol 1: Determination of Residual Isocyanate (NCO)

Use this to rule out toxicity and "haze" issues.

  • Reagents: 0.1 N Dibutylamine (DBA) in toluene; 0.1 N HCl; Isopropanol; Bromophenol Blue indicator.

  • Method (Back-Titration):

    • Dissolve 2g of BACOEA monomer in 25mL of toluene.

    • Add 10mL of 0.1 N DBA solution (Standardized).

    • Mechanism:[3] The DBA reacts rapidly and quantitatively with any free -NCO groups to form a urea.

    • Allow to stand for 15 minutes.

    • Add 50mL Isopropanol (to solubilize the mixture).

    • Titrate the excess DBA with 0.1 N HCl to the yellow endpoint.

  • Calculation:

    
    
    
    • Target: < 0.02% for optical/medical grade; < 0.1% for industrial coatings.

Protocol 2: Detection of Residual HEA (GC-FID)

Use this to troubleshoot modulus/swelling variance.

  • Column: DB-Wax or equivalent polar capillary column (30m).

  • Conditions: Injector 250°C, Detector 280°C. Ramp 50°C to 220°C at 10°C/min.

  • Internal Standard: n-Octanol.

  • Note: HEA is polar and can tail significantly. Ensure the liner is clean to prevent absorption.

Troubleshooting Logic Tree

Use this flowchart to diagnose the root cause of BACOEA polymer failure.

Troubleshooting_Tree Start Problem Detected Q1 Is the issue Visual or Mechanical? Start->Q1 Visual Visual: Haze / Bubbles Q1->Visual Mech Mechanical: Soft / Swelling Q1->Mech CheckNCO Check Residual NCO (Titration) Visual->CheckNCO ResultNCO_High NCO > 0.1% Cause: Urea Formation CheckNCO->ResultNCO_High Positive ResultNCO_Low NCO < 0.05% Check Moisture Content CheckNCO->ResultNCO_Low Negative CheckHEA Check Residual HEA (GC / OH Value) Mech->CheckHEA ResultHEA_High HEA > 1.0% Cause: Plasticization CheckHEA->ResultHEA_High Positive ResultHEA_Low HEA < 0.5% Check Crosslinker/Diacrylate CheckHEA->ResultHEA_Low Negative

Figure 2: Diagnostic logic for isolating impurity-driven failure modes.

References & Authority
  • Sigma-Aldrich. 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Specification & Safety Data Sheet. CAS 63225-53-6.[2] Link

  • Watson International. Technical Data: BACOEA Monomer Applications in Radiation Curable Formulations.Link

  • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science. (Context on Urethane/Urea stability). Link

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. (Definitive source on Isocyanate-Alcohol reaction kinetics and Urea formation). Link

  • Echemi. Product Database: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate Properties and Suppliers.[2]Link[2]

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling isocyanates or acrylates.

Sources

Technical Support Center: Optimizing Dimensional Stability in 2-[[(butylamino)carbonyl]oxy]ethyl acrylate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Polymerization Shrinkage & Stress Reduction Assigned Specialist: Senior Application Scientist

Executive Summary: The Shrinkage Challenge

You are working with 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), a monofunctional urethane acrylate monomer.[1][2][3] While the urethane linkage (


) provides excellent toughness and hydrogen-bonding capability, the acrylate group (

) is inherently prone to volumetric shrinkage (typically 15–20% for pure acrylates) during free-radical polymerization.

The Mechanism: Shrinkage occurs because the Van der Waals distance between monomer molecules (~3–4 Å) is replaced by a covalent bond length (~1.5 Å) upon polymerization. In a crosslinked network, this volume loss creates internal stress, leading to delamination, curling, or micro-cracking.

This guide provides three tiered solutions to mitigate this physical limitation.

Tier 1: Formulation Chemistry (Inert Fillers)

Strategy: The most direct method to reduce shrinkage is to reduce the volume fraction of the reactive resin by displacing it with inert, inorganic fillers. However, simply adding silica often leads to viscosity spikes and poor interface adhesion. You must functionalize the filler surface.

Protocol A: Silanization of Silica Nanoparticles

Objective: Create a covalent bridge between the inorganic filler and the organic acrylate matrix to prevent stress concentration at the interface.

Reagents:

  • Fumed Silica (e.g., Aerosil 200)

  • Silane Coupling Agent: 3-(Trimethoxysilyl)propyl methacrylate (MPS)

  • Solvent: Ethanol (95%) / Water (5%)

  • Catalyst: Acetic Acid

Step-by-Step Workflow:

  • Hydrolysis: Mix Ethanol/Water (95:5 v/v). Adjust pH to 4.5 using Acetic Acid.[4] Add MPS (2 wt% relative to silica mass) and stir for 15 minutes to hydrolyze methoxy groups into reactive silanols (

    
    ).
    
  • Dispersion: Add fumed silica slowly to the solution under high-shear mixing (2000 RPM) to break agglomerates.

  • Condensation: Stir the slurry for 24 hours at room temperature. The silanols will condense with hydroxyl groups on the silica surface.

  • Curing: Filter the silica and dry in a vacuum oven at 110°C for 2 hours. This heat step drives the final condensation reaction, locking the silane onto the surface.

  • Integration: Disperse the silanized silica into your acrylate monomer formulation (up to 40-60 wt%).

Data: Effect of Filler Loading on Shrinkage

Filler Loading (wt%)Viscosity (cP @ 25°C)Volumetric Shrinkage (%)Stress (MPa)
0% (Control)~15012.5%4.2
20%8509.8%3.1
40%3,2006.5%2.2
60%>10,000 (Paste)3.8%1.4

Note: As filler load increases, shrinkage decreases linearly, but viscosity increases exponentially.

Tier 2: Advanced Chemistry (Thiol-Ene Modification)

Strategy: Switch the polymerization mechanism from Chain-Growth (homopolymerization) to Step-Growth (Thiol-Ene).

  • Why it works: In standard acrylate chain-growth, the network forms essentially instantaneously, trapping stress. In thiol-ene step-growth, the gel point is delayed (occurring at much higher conversion), allowing the material to remain liquid longer and relax stress before hardening.

Protocol B: Thiol-Ene Formulation

Reagents:

  • Monomer: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate[1][2][3][5]

  • Chain Transfer Agent: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator: TPO or Irgacure 819 (Type I)

Step-by-Step Workflow:

  • Stoichiometry Calculation: Calculate the molar equivalents of "Ene" (acrylate double bonds) vs. "Thiol" (

    
     groups).
    
    • Target: 10–30 mol% Thiol substitution. Do not go 1:1 unless you want a very soft rubber.

  • Mixing: Add PETMP to the acrylate monomer. Mix gently; thiols reduce viscosity, which is a secondary benefit.

  • Stabilization: Add 100 ppm of pyrogallol or BHT to prevent premature gelling (thiols are highly reactive).

  • Curing: Cure under UV. The reaction proceeds via radical addition-fragmentation transfer (RAFT).

ThiolMechanism cluster_0 Standard Acrylate (Chain Growth) cluster_1 Thiol-Ene Modified (Step Growth) A Radical Initiation B Rapid Gelation (<15% Conversion) A->B C Stress Trapped (High Shrinkage) B->C D Thiyl Radical Generation E Chain Transfer Cycle D->E F Delayed Gelation (>40% Conversion) E->F G Stress Relaxation (Low Shrinkage) F->G

Caption: Comparison of stress buildup in standard acrylate vs. Thiol-Ene modified systems. The delayed gelation in the green path allows material to relax before hardening.

Tier 3: Process Control (Curing Protocols)

Strategy: If you cannot change the chemistry, change the physics of the cure. Using "Soft-Start" or "Pulse-Delay" curing allows the polymer chains to reorganize during the initial phase, dissipating stress before the network locks (vitrification).

Protocol C: Ramped UV Curing

Equipment: Programmable LED UV Cure System (365nm or 405nm).

  • Step 1 (Gel State): Irradiate at low intensity (10 mW/cm²) for 5 seconds.

    • Mechanism:[6][7][8][9] Initiates slow radical formation. The material gels but remains rubbery.

  • Step 2 (Dark Phase): Pause for 30–60 seconds.

    • Mechanism:[6][7][8][9] "Dark polymerization" continues. Chains relax and reorient to accommodate volume loss without stress.

  • Step 3 (Hard Cure): Irradiate at high intensity (1000 mW/cm²) for 20 seconds.

    • Mechanism:[6][7][8][9] Drives conversion to >95% to ensure mechanical strength.

Troubleshooting Decision Tree

Use this logic flow to determine the correct solution for your specific failure mode.

Troubleshooting Start Identify Failure Mode Problem1 Coating Curling/Warping? Start->Problem1 Problem2 Adhesion Failure? Start->Problem2 Problem3 Surface Tackiness? Start->Problem3 Sol1 Solution: Thiol-Ene (Relieves internal stress) Problem1->Sol1 High Stress Sol4 Solution: Ramped Curing (Prevents rapid stress buildup) Problem1->Sol4 Process Fix Sol2 Solution: Silanized Silica (Reduces thermal expansion mismatch) Problem2->Sol2 Interface Issue Sol3 Solution: Nitrogen Purge (Oxygen inhibition issue) Problem3->Sol3

Caption: Diagnostic workflow for selecting the appropriate shrinkage mitigation strategy.

Frequently Asked Questions (FAQ)

Q: Can I use untreated silica instead of silanized silica? A: No. Untreated silica has hydrophilic surface hydroxyls that repel the hydrophobic urethane acrylate matrix. This creates voids at the interface. Under stress (shrinkage), these voids become crack initiation sites, actually weakening the material rather than reinforcing it.

Q: Will adding Thiol monomers make my coating smell? A: Traditional thiols have a strong odor. However, high-molecular-weight thiols like PETMP or TMPMP have significantly lower vapor pressure and are relatively low-odor. Once cured, the thiol is chemically bound and odorless.

Q: My formulation is cloudy after adding the filler. Why? A: This is a refractive index (RI) mismatch. 2-[[(butylamino)carbonyl]oxy]ethyl acrylate has an RI of ~1.46. Fumed silica is ~1.46, so it should be clear. If it is cloudy, you likely have agglomeration (insufficient dispersion) or trapped air. Use a vacuum planetary mixer (e.g., Thinky mixer) to degas.

References

  • Moszner, N., & Hirt, T. (2012). New Polymer-Chemical Developments in Clinical Dental Polymer Materials: Enamel-Dentin Adhesives and Restorative Composites. Journal of Polymer Science Part A: Polymer Chemistry.

  • Cramer, N. B., Stansbury, J. W., & Bowman, C. N. (2008). Recent Advances and Developments in Composite Dental Restorative Materials. Journal of Dental Research, 90(4), 402–416. (Seminal work on Thiol-Ene stress reduction).[7]

  • Sigma-Aldrich. (n.d.). Product Specification: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate.[1][2][3][5] Merck KGaA.

  • Charton, C., et al. (2021). Effect of Silica Nanoparticles Silanized by Functional Silanes on the Properties of Nanocomposite Resins. Materials, 14(1), 123.

  • Bacchi, A., et al. (2013). Effect of Polymerization Technique on Shrinkage Stress of Resin Composites. Operative Dentistry, 39(2).

Sources

enhancing the flexibility of polymers with 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA)

CAS: 63225-53-6 | Synonyms: 2-(N-Butylcarbamoyloxy)ethyl acrylate[1][2]

Welcome to the Advanced Materials Support Hub

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams in Biomaterials & Drug Delivery[3]

You are likely here because your current polymer formulation—whether for a transdermal patch, a hydrogel scaffold, or a medical device coating—is failing mechanically.[3] It is likely too brittle, lacks recovery after deformation, or suffers from poor interfacial adhesion.[3]

This guide addresses the integration of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) .[3] Unlike standard alkyl acrylates (like butyl acrylate) that provide flexibility but sacrifice strength, BACOEA utilizes a "dual-action" mechanism: the butyl tail provides free volume (flexibility), while the carbamate (urethane) moiety introduces hydrogen bonding (toughness and self-healing potential).[3]

Part 1: Mechanism of Action

Why BACOEA? The "Sacrificial Bond" Theory

Standard plasticizers leach out. Standard soft monomers (e.g., 2-ethylhexyl acrylate) reduce Tg but ruin tensile strength. BACOEA acts as a reactive diluent that covalently bonds into the backbone but creates a physical, supramolecular network.

  • The Butyl Tail: Acts as a "soft segment," increasing free volume and lowering the Glass Transition Temperature (

    
    ).[3]
    
  • The Urethane Linkage: Forms reversible hydrogen bonds.[3] Under stress, these H-bonds break (dissipating energy) before the covalent backbone snaps, then reform upon relaxation.[3] This is the basis of toughness and self-healing .[3]

Visualizing the Molecular Dynamic

BACOEA_Mechanism cluster_mechanisms Dual-Action Mechanism Monomer BACOEA Monomer Polymerization Radical Polymerization (Covalent Backbone) Monomer->Polymerization Initiator + UV/Heat Network Polymer Network Polymerization->Network Incorporation Butyl Butyl Tail: Increases Free Volume (Lowers Tg) Network->Butyl Urethane Urethane Group: Forms H-Bonds (Physical Crosslinks) Network->Urethane Stress Mechanical Stress Applied Response Energy Dissipation Stress->Response Prevents Covalent Fracture Response->Urethane Re-association (Self-Healing) Urethane->Stress Sacrificial H-Bonds Break

Figure 1: The dual-mechanism of BACOEA within a polymer matrix. The butyl group provides chain mobility, while the urethane group provides reversible physical crosslinking.[3]

Part 2: Troubleshooting Guide

Scenario A: "The polymer is flexible but tacky/sticky."

Diagnosis: Incomplete conversion or Oxygen Inhibition.[3] BACOEA is an acrylate; like all acrylates, it is susceptible to oxygen inhibition, leaving unreacted monomer on the surface (tackiness).[3]

  • Step 1 (Check Initiator): Are you using a Type I (cleavage) or Type II (abstraction) photoinitiator? For thin films, switch to a phosphine oxide-based initiator (e.g., TPO) which bleaches and cures deep.

  • Step 2 (The Nitrogen Purge): If curing in air, the top 5-10 microns will remain liquid.[3]

    • Fix: Cover the sample with a PET release liner during cure or cure in an inert (

      
      ) atmosphere.[3]
      
  • Step 3 (Post-Cure): A thermal bump (60°C for 1 hour) often drives the conversion of the bulky BACOEA monomer which may be trapped in the vitrifying network.[3]

Scenario B: "The material is opaque/phase separated."

Diagnosis: Solubility Mismatch. BACOEA is moderately polar due to the urethane group but hydrophobic due to the butyl tail.[3]

  • If Matrix is Highly Hydrophilic (e.g., PEG-diacrylate): BACOEA may cluster, causing opacity.

    • Fix: Add a cosolvent (Ethanol/THF) or a bridging monomer like 2-Hydroxyethyl methacrylate (HEMA) to compatibilize the phases.

  • If Matrix is Non-Polar (e.g., Styrene): The urethane groups may aggregate too strongly.[3]

    • Fix: Reduce BACOEA concentration to <15 wt% or increase temperature during mixing to break H-bond aggregates before polymerization.

Scenario C: "Modulus is too high (Still brittle)."

Diagnosis: Hydrogen Bonding Overload.[3] While BACOEA adds flexibility, the H-bonds can act as "virtual crosslinks," stiffening the material at high strain rates.[3]

  • Fix: You need to disrupt the H-bond regularity. Copolymerize with a long-chain alkyl acrylate that lacks H-bonding potential (e.g., Lauryl Acrylate) at a 1:1 ratio with BACOEA. This spaces out the urethane groups.

Part 3: Experimental Protocol

Workflow: Synthesis of a Self-Healing Flexible Elastomer

Application: Flexible sensors or drug delivery patches.[3]

Materials:

  • Monomer A: BACOEA (40 wt%) - Flexibility & H-bonding

  • Monomer B: 2-Hydroxyethyl acrylate (HEA) (40 wt%) - H-bonding partner

  • Crosslinker: PEG-Diacrylate (MW 575) (0.5 wt%) - Elastic recovery

  • Solvent: DMF (Dimethylformamide) - To dissolve components

  • Initiator: AIBN (Thermal) or Irgacure 2959 (UV)

Step-by-Step Protocol:

  • Purification:

    • BACOEA is supplied with inhibitors (MEHQ).[2] Pass the monomer through a basic alumina column to remove the inhibitor if ultra-fast kinetics are required. Note: For bulk synthesis, this is optional if initiator concentration is adjusted.[3]

  • Formulation:

    • Mix BACOEA and HEA in a glass vial.

    • Add PEG-DA crosslinker. Critical: Keep crosslinker low (<1%).[3] High chemical crosslinking defeats the self-healing "physical" crosslinking of BACOEA.[3]

  • Degassing (The "Self-Validating" Step):

    • Bubble Nitrogen through the solution for 15 minutes.

    • Validation: If the solution turns yellow or cloudy during bubbling, moisture may be precipitating the urethane.[3] Ensure dry gas is used.

  • Polymerization:

    • UV Method: Inject between glass slides with a 1mm spacer.[3] Cure at 365nm (10 mW/cm²) for 10 minutes.

    • Thermal Method: Seal in a mold.[3] Heat to 60°C for 12 hours.

  • Characterization (Expected Data):

PropertyControl (Pure HEA)Formulation (HEA + BACOEA)
Elongation at Break ~80%>600%
Tensile Strength 15 MPa22 MPa (Due to H-bonding)
Self-Healing Efficiency 0%~60% (after 24h @ 25°C)
Appearance Clear, BrittleClear, Rubbery

Part 4: Decision Logic for Formulators

Use this logic tree to determine if BACOEA is the right additive for your specific failure mode.

Troubleshooting_Tree Problem Start: What is the primary failure? Brittle Material is Brittle/Cracks Problem->Brittle Adhesion Delamination from Substrate Problem->Adhesion Leaching Plasticizer Leaching/Toxicity Problem->Leaching Brittle_Q Is Tg the problem? Brittle->Brittle_Q Adhesion_Q Substrate Type? Adhesion->Adhesion_Q Leaching_Sol Switch to BACOEA (Covalently bound internal plasticizer) Leaching->Leaching_Sol Add_BACOEA Add 10-30% BACOEA (Lowers Tg + Adds Toughness) Brittle_Q->Add_BACOEA Yes Plastics Plastic/Polar Surface Adhesion_Q->Plastics Metals Metal Surface Adhesion_Q->Metals Plastics_Sol BACOEA Excellent (Urethane H-bonds to surface) Plastics->Plastics_Sol Metals_Sol Add Acidic Monomer (BACOEA alone insufficient) Metals->Metals_Sol

Figure 2: Decision matrix for incorporating BACOEA into polymer formulations.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use BACOEA in FDA-regulated biomedical devices? A: BACOEA itself is a chemical intermediate. While urethane acrylates are common in dental and medical devices, you must perform ISO 10993 (biocompatibility) testing on the final cured polymer.[3] Unreacted acrylate monomers are cytotoxic.[3] Ensure >99% conversion or perform an extraction step (soaking in ethanol) to remove residuals before biological contact [1].[3]

Q2: How does BACOEA compare to PEG-Acrylates for flexibility? A: PEG-acrylates absorb water (swell) and can degrade hydrolytically. BACOEA is more hydrophobic (butyl tail) and hydrolytically stable in neutral pH, making it better for long-term implants or coatings where swelling is undesirable [2].

Q3: My formulation yellows after UV curing. Is it the BACOEA? A: Unlikely. Aliphatic urethane acrylates like BACOEA are non-yellowing.[3][4] The yellowing is likely due to the photoinitiator (e.g., amine synergists) or thermal oxidation. Switch to a non-yellowing initiator like Irgacure 2959 or Omnirad 184 [3].

References

  • Sigma-Aldrich. (n.d.).[3][5] 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Specification & Safety Data. Retrieved from [3]

  • Li, B., Ge, S., Zhao, X., Chen, Q., Tian, J., & Hun, D. (2023).[3] Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[5] Elsevier.[3][5] (Discusses purification and use of BACOEA in self-healing systems).

  • TCI Chemicals. (n.d.).[3] 2-[(Butylcarbamoyl)oxy]ethyl Acrylate Product Details. Retrieved from

  • Gantrade. (n.d.).[3] Applications of N-Butyl Acrylate and Derivatives in Coatings. Retrieved from

Sources

addressing oxygen inhibition in the photopolymerization of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Oxygen Inhibition in Mono-functional Urethane Acrylates CAS: 63225-53-6 | Molecular Formula: C₁₀H₁₇NO₄

Introduction: The Monoacrylate Challenge

Welcome to the Technical Support Center. You are likely here because your polymerization of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) is yielding surfaces that are tacky, "wet," or mechanically inferior.

The Core Issue: BACOEA is a mono-functional acrylate . Unlike di- or tri-acrylates that form tight crosslinked networks which physically block oxygen diffusion, BACOEA forms linear polymer chains.

  • Mechanism of Failure: Oxygen (

    
    ) is a diradical that reacts with carbon-centered propagating radicals (
    
    
    
    ) at a rate
    
    
    to
    
    
    times faster than the monomer reacts with the radical.
  • Result: This creates stable peroxyl radicals (

    
    ) that cannot propagate the acrylate chain, effectively terminating polymerization. In monoacrylates, this results in low molecular weight oligomers rather than a solid polymer.
    

While the urethane linkage in BACOEA provides hydrogen bonding (increasing viscosity and slightly slowing


 diffusion), it is insufficient to overcome inhibition in thin films without intervention.

Module 1: Diagnostic & Mechanism

Visualizing the Failure

The following diagram illustrates the kinetic competition occurring in your reaction vessel.

OxygenInhibition Initiator Photoinitiator Radical Free Radical (P•) Initiator->Radical hv (UV Light) Polymer Solid Polymer Radical->Polymer Propagation (Slow) DeadEnd Peroxyl Radical (Chain Termination) Radical->DeadEnd k_inh >> k_p Monomer BACOEA Monomer Monomer->Polymer Oxygen Atmospheric O₂ Oxygen->DeadEnd Inhibition (Fast)

Figure 1: Kinetic competition between polymerization (green) and oxygen inhibition (red). Note that the inhibition pathway is kinetically favored.

Troubleshooting Q&A

Q: Why is my film cured at the bottom but liquid on top? A: This is the classic "air-interface" failure. The bulk material is shielded from oxygen replenishment by the material above it, allowing the dissolved oxygen to be consumed (


 or induction time) and polymerization to proceed. The top 10–50 microns are constantly replenished with atmospheric oxygen, maintaining 

high enough to terminate all chains immediately.

Q: I increased the exposure time, but it’s still tacky. Why? A: Time is not the variable you need to change; Intensity (Irradiance) is.

  • The Science: The rate of oxygen consumption is proportional to the radical flux. If the rate of radical generation (

    
    ) is lower than the rate of oxygen diffusion into the film, you will never cure the surface, regardless of how long you expose it. You must overwhelm the oxygen diffusion barrier.
    

Module 2: Chemical Mitigation Strategies

If you cannot change your physical environment (e.g., using a glovebox), you must alter the formulation chemistry.

Strategy A: Thiol-Ene "Smart" Chemistry (Recommended)

Adding polyfunctional thiols converts the system from a pure chain-growth mechanism to a step-growth/chain-growth hybrid that is resistant to oxygen.

Mechanism: When a peroxyl radical (


) forms (killing the acrylate chain), it abstracts a hydrogen from the thiol (

). This regenerates a thiyl radical (

), which can re-initiate polymerization with the BACOEA monomer.

Q: Which thiol should I use with BACOEA? A: Use Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) .

  • Loading: 5–10 wt%.[1]

  • Benefit: Significantly reduces surface tack without requiring high-intensity light.

  • Trade-off: Thiols can reduce the modulus (soften) the final polymer and have a distinct odor.[2]

Strategy B: Amine Synergists

If thiols are incompatible with your application, use an amine synergist.

Q: How do amines help? A: Amines act as hydrogen donors. They react with peroxyl radicals to consume oxygen and generate a carbon-centered radical on the amine that can re-initiate polymerization.

  • Recommendation: Add Methyldiethanolamine (MDEA) or an amino-acrylate at 3–5 wt%.

  • Note: Less effective than thiols for thin films but easier to handle.

Module 3: Process Engineering Solutions

Strategy C: The "Brute Force" Method (High Irradiance)

If you cannot alter the chemistry (e.g., strict FDA regulations on additives), you must use photon flux to deplete oxygen faster than it can diffuse in.

ParameterLow Intensity (<10 mW/cm²)High Intensity (>100 mW/cm²)
Oxygen State Diffusion > ConsumptionConsumption > Diffusion
Surface Result Tacky / LiquidCured / Slick
Induction Time Long (Seconds to Minutes)Negligible (Milliseconds)

Protocol Adjustment: Switch from standard UV fluorescent tubes to High-Power UV-LEDs (365nm or 395nm) or a Mercury Arc lamp focused to achieve >100 mW/cm² at the sample surface.

Module 4: Advanced Experimental Protocols

Protocol: Thiol-Modified Curing of BACOEA

Use this protocol to achieve a tack-free surface in ambient air.

Materials:

  • Monomer: BACOEA (CAS 63225-53-6)[3]

  • Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or Irgacure 184.

  • Additive: PETMP (CAS 7575-23-7).

Step-by-Step:

  • Base Formulation:

    • Weigh 9.0 g of BACOEA.

    • Add 0.3 g (3 wt%) of Photoinitiator (TPO).

    • Sonicate or stir at 40°C until the initiator is fully dissolved.

  • Thiol Addition:

    • Add 0.5 g to 1.0 g (5–10 wt%) of PETMP.

    • Critical: Mix gently to avoid entraining air bubbles.

  • Application:

    • Cast film onto substrate (glass/metal).

    • Target thickness: 50–100 µm.

  • Curing:

    • Light Source: UV-LED (365 nm).

    • Intensity: Set to approx. 50 mW/cm².

    • Exposure: 30–60 seconds.

  • Validation:

    • Perform the "Cotton Swab Test." Rub the surface with a cotton swab immediately after curing. If fibers stick, oxygen inhibition is still active.[2] If smooth, the protocol is successful.

Summary Decision Matrix

Use this flow to select your mitigation strategy.

DecisionMatrix Start Problem: Surface Tack on BACOEA Q1 Can you modify the chemical formulation? Start->Q1 Q2 Is odor/softness acceptable? Q1->Q2 Yes Q3 Can you increase Light Intensity? Q1->Q3 No Yes Yes No No Sol1 Solution: Add 5-10% Thiol (PETMP) (Most Effective) Q2->Sol1 Yes Sol2 Solution: Add Amine Synergist (Moderate Effectiveness) Q2->Sol2 No Sol3 Solution: High Irradiance (>100 mW/cm²) (Brute Force) Q3->Sol3 Yes Sol4 Solution: Physical Barrier (N₂ Purge or Lamination) Q3->Sol4 No

Figure 2: Decision matrix for selecting the appropriate oxygen inhibition mitigation strategy.

References

  • Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Chemical Reviews, 114(1), 557–589. [Link]

  • O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure.[4] Macromolecules, 39(7), 2501–2506. [Link]

  • Cramer, N. B., & Bowman, C. N. (2001). Kinetics of Thiol-Ene and Thiol-Acrylate Photopolymerizations with Real-Time Fourier Transform Infrared. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3311–3319. [Link]

  • Decker, C., & Jenkins, A. D. (1985). Kinetic Approach of Oxygen Inhibition in Ultraviolet- and Laser-Induced Polymerizations. Macromolecules, 18(6), 1241–1244. [Link]

Sources

stability and storage of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate monomer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Subject: 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate Monomer CAS: 63225-53-6 Common Trade Names: Photomer® 4184, Genomer® 1122

Executive Summary

This guide addresses the stability, storage, and handling of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate , a monofunctional urethane acrylate monomer. Unlike commodity acrylates, this molecule combines an acrylate group (for reactivity) with a carbamate linkage (for toughness and hydrogen bonding).

Critical Warning: This monomer relies on a dissolved oxygen mechanism for stability. Do not store under inert gas (Nitrogen/Argon) without specific stabilization protocols.

Part 1: Core Storage Protocols

To maintain monomer integrity and prevent premature polymerization (gelation), adherence to these three pillars is mandatory.

Temperature Management (The Kinetic Brake)
  • Standard: Store at 2°C to 8°C (36°F - 46°F) .

  • Reasoning: Acrylates undergo auto-polymerization initiated by thermal energy. Lowering the temperature reduces the kinetic energy available for radical formation.

  • Freezing Behavior: Unlike Acrylic Acid (which freezes at 13°C), this monomer has a freezing point below -80°C . It will not crystallize in a standard refrigerator but will become significantly more viscous.

  • Protocol: Allow the container to equilibrate to room temperature (20-25°C) for 4-6 hours before opening. Opening a cold bottle invites condensation, leading to hydrolysis of the ester/carbamate bonds.

Atmospheric Control (The Chemical Brake)
  • Standard: Store under Air (Headspace must contain Oxygen).

  • Reasoning: The monomer is stabilized with MEHQ (Monomethyl ether hydroquinone) , typically at 100-500 ppm. MEHQ is not an inhibitor on its own; it reacts with dissolved oxygen to form a stable radical that scavenges free radicals.

  • The "Nitrogen Trap": Sparging with nitrogen removes dissolved oxygen, rendering MEHQ useless. This is the #1 cause of "unexplained" polymerization in storage.

Light Protection
  • Standard: Amber glass or opaque HDPE/lined steel containers.

  • Reasoning: UV light (even trace amounts from fluorescent lab lights) can cleave the acrylate double bond or activate photo-initiators if present in a formulation, triggering a runaway reaction.

Part 2: Visualization of Stability Mechanisms

The following diagram illustrates the critical decision logic for storage and the chemical mechanism of the inhibitor system.

StorageLogic Start New Shipment CAS: 63225-53-6 CheckTemp Check Temperature Start->CheckTemp ColdStorage Refrigerate (2-8°C) Reduces Kinetic Energy CheckTemp->ColdStorage Recommended Ambient Ambient (20-25°C) Short-term (<1 month) CheckTemp->Ambient Acceptable CheckAtmosphere Check Atmosphere ColdStorage->CheckAtmosphere Ambient->CheckAtmosphere AirStorage Store under AIR (Oxygen required for MEHQ) CheckAtmosphere->AirStorage Correct NitrogenStorage Store under N2 CheckAtmosphere->NitrogenStorage Incorrect ResultStable STABLE Shelf Life: 6-12 Months AirStorage->ResultStable ResultPolymer RISK: Polymerization (Gelation) NitrogenStorage->ResultPolymer Inhibitor Failure

Caption: Decision tree for storage conditions highlighting the critical dependency on Oxygen for inhibitor function.

Part 3: Troubleshooting & FAQs

Q1: The liquid appears cloudy or has suspended particles. Is it polymerized?

Diagnosis: This depends on the storage history.

  • Scenario A (Cold Storage): If the monomer was just removed from the fridge, the cloudiness is likely viscosity-induced micro-bubbles or minor phase separation of impurities.

    • Test: Allow it to warm to 25°C. If it clears, it is safe.

  • Scenario B (Old/Improper Storage): If the liquid is hazy at room temperature and contains "popcorn" polymers (insoluble white solids), it has begun to polymerize.

    • Action:Do not use. Polymer seeds act as autocatalytic centers. Filtration is risky as the friction can trigger bulk polymerization.

Q2: Can I store this monomer in a stainless steel tank?

Answer: Yes, but with caveats.

  • Material: Stainless steel (304/316) is compatible.

  • Passivation: The steel must be passivated to prevent iron ions from leaching. Iron (Fe³⁺) acts as a redox catalyst, significantly lowering the activation energy for polymerization.

  • Lining: HDPE-lined drums are preferred for smaller quantities to eliminate metal ion risks.

Q3: I need to formulate under Nitrogen. How long do I have?

Answer: You are working against a clock.

  • Once oxygen is removed, the MEHQ inhibitor stops functioning within minutes to hours, depending on temperature.

  • Guideline: If processing under N₂, keep the temperature below 30°C and limit the duration to <4 hours . If heating is required (e.g., for dissolution), you must introduce a dry air sparge or use a non-oxygen-dependent inhibitor (e.g., nitroxides, though these may discolor).

Q4: What is the shelf life, and how do I extend it?

Answer:

  • Standard: 6 to 12 months from the date of manufacture (check COA).

  • Extension Protocol: You can extend shelf life by "re-aerating" the monomer.

    • Open the container (in a clean environment).

    • Agitate gently (rolling or stirring) to dissolve fresh oxygen from the headspace into the liquid.

    • Do not add more MEHQ without quantifying the current level via HPLC. Excess MEHQ retards cure speed in the final application.

Part 4: Experimental Data Summary

PropertyValueRelevance to Storage
Physical State Viscous Liquid (Clear/Yellow)High viscosity at 4°C requires warming before pumping.
Freezing Point < -80°CWill not crystallize in standard freezers; no "thaw" cycle needed, only warming.
Boiling Point ~328°C (Predicted)Decomposes before boiling. Do not distill at atmospheric pressure.
Density 1.06 g/mLHeavier than water; sinks if spilled.
Inhibitor MEHQ (100-500 ppm typical)Requires Oxygen. Ineffective in anaerobic conditions.
Flash Point > 110°CLow flammability risk, but combustible.[1]

References

  • IGM Resins. (2013).[2] Photomer® 4184 Product Data Sheet. Retrieved February 6, 2026, from [Link]

  • Gantrade Corporation. (n.d.). Key Facts about Acrylate Monomers: Storage and Handling. Retrieved February 6, 2026, from [Link]

  • FilamentWorld. (2020). Safety Data Sheet: Acrylate Monomer Mixtures. Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate vs. Standard Urethane Acrylates

[1]

Executive Summary & Chemical Identity

2-[[(butylamino)carbonyl]oxy]ethyl acrylate (hereafter referred to as Bu-Urethane Monoacrylate ) represents a specialized class of Mono-functional Urethane Acrylates .[1] Unlike standard reactive diluents (e.g., IBOA, HEA) that sacrifice toughness for viscosity reduction, or high-molecular-weight Urethane Acrylate Oligomers (UA Oligomers) that provide toughness but high viscosity, Bu-Urethane Monoacrylate bridges the gap.

It functions as a "Tough Diluent" —it lowers formulation viscosity while introducing urethane hydrogen-bonding sites, maintaining the mechanical integrity often lost with traditional diluents.

Chemical Architecture
  • CAS: 63225-53-6[1][2][3][4][5]

  • Commercial Refs: Genomer 1122, Viscoat #216.[6]

  • Functional Motifs:

    • Acrylate Head: Radical polymerization active site.

    • Carbamate (Urethane) Linker: Source of inter-chain Hydrogen Bonding (toughness/adhesion).

    • Butyl Tail: Aliphatic spacer providing flexibility and hydrophobicity.

Comparative Analysis: Performance Metrics

The following data contrasts Bu-Urethane Monoacrylate against a standard rigid diluent (IBOA ) and a standard flexible urethane diacrylate oligomer (CN9001 Type ).

Table 1: Physicochemical & Mechanical Comparison
PropertyBu-Urethane Monoacrylate (Topic)Isobornyl Acrylate (IBOA) (Standard Diluent)Aliphatic Urethane Diacrylate (Standard Oligomer)
Functionality 1 (Mono)1 (Mono)2 (Di)
Viscosity (25°C) ~20–30 cPs~7–10 cPs~5,000–20,000 cPs
Tg (Homopolymer) -3°C (Flexible)94°C (Glassy/Brittle)-40°C to 10°C (Tunable)
Elongation at Break >100% <5%20–80% (varies by MW)
Volumetric Shrinkage ~9%~5.5%<2%
Adhesion Mechanism H-Bonding + WettingMechanical InterlockingH-Bonding
Cytotoxicity Risk Moderate (Residual Monomer)Low (if fully cured)Low (High MW, low permeation)
Mechanistic Insight: The "Urethane Effect" in Diluents

Standard diluents like IBOA reduce viscosity but embrittle the polymer network because they lack hydrogen bond donors. Bu-Urethane Monoacrylate contains a proton-donating -NH- group within the carbamate linkage.

  • Causality: During curing, these -NH- groups form physical crosslinks (H-bonds) with carbonyl oxygens on adjacent chains.

  • Result: This "pseudo-crosslinking" dissipates energy under stress, yielding high elongation (>100%) despite being a mono-functional monomer.

Experimental Protocols

Protocol A: Synthesis of Bu-Urethane Monoacrylate

For researchers needing to synthesize custom derivatives or validate purity.

Reaction: Nucleophilic addition of 2-Hydroxyethyl Acrylate (HEA) to n-Butyl Isocyanate.

Reagents:

  • n-Butyl Isocyanate (1.0 eq)

  • 2-Hydroxyethyl Acrylate (HEA) (1.05 eq - slight excess to consume isocyanate)

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%)

  • Inhibitor: MEHQ (4-Methoxyphenol) (500 ppm) to prevent acrylate polymerization.

Workflow:

  • Setup: Dry 3-neck flask, N2 purge, temperature probe, addition funnel.

  • Charge: Load HEA, Catalyst, and Inhibitor. Heat to 40°C.

  • Addition: Dropwise addition of n-Butyl Isocyanate.

    • Critical Control Point: Exothermic reaction. Maintain Temp < 60°C to prevent thermal polymerization of the acrylate group.

  • Completion: Monitor IR spectrum. Disappearance of the -N=C=O peak (~2270 cm⁻¹) indicates completion.

  • Workup: No washing required if stoichiometry is precise. Vacuum strip excess HEA if necessary.

Protocol B: Determination of Residual Monomer (Leachables)

Critical for biomedical applications (e.g., transdermal patches).

Method: HPLC-UV or GC-MS. Standard: ISO 10993-12 (Sample Preparation).

  • Extraction: Incubate cured polymer film (1g) in Ethanol (10mL) at 37°C for 24h.

  • Detection:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile Gradient.

    • Target: Look for peak at retention time corresponding to CAS 63225-53-6.

  • Limit: For skin contact, aim for <0.1% w/w residual monomer.

Visualization of Structure-Property Relationships

The following diagram illustrates how Bu-Urethane Monoacrylate mediates properties between the rigid polymer backbone and the flexible side chains via Hydrogen Bonding.

Gcluster_0Polymer Backbonecluster_1Bu-Urethane Monoacrylate Side ChainBackbonePolymer Chain(C-C Backbone)AcrylateEster Linkage(C=O)Backbone->Acrylate Covalent BondUrethaneUrethane Linker(-NH-CO-O-)Acrylate->Urethane SpacerButylButyl Tail(C4H9)Urethane->Butyl FlexibilityTargetAdjacent Polymer Chain(Carbonyl Group)Urethane->Target Hydrogen Bond(Physical Crosslink)

Caption: Figure 1: Mechanism of Action. The Urethane Linker acts as a Hydrogen Bond donor, creating reversible physical crosslinks with adjacent chains, enhancing toughness without permanent chemical crosslinking.

Strategic Application in Drug Development/Biomedical Devices

While not an API (Active Pharmaceutical Ingredient), this molecule is critical in Device Fabrication :

  • Transdermal Patches:

    • Challenge: Acrylates like IBOA are too brittle; pure urethanes are too viscous to coat.

    • Solution: Bu-Urethane Monoacrylate acts as a reactive plasticizer. Its -3°C Tg ensures the patch remains conformal to skin movements without cold flow.

  • 3D Printing (DLP/SLA) for Microfluidics:

    • Challenge: High viscosity resins trap bubbles and slow printing.

    • Solution: Replacing 20% of the oligomer with this monomer reduces viscosity by ~50% while retaining the impact resistance required for handling micro-devices.

References

  • Watson International . (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6 Technical Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . (n.d.). Registration Dossier: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate. Retrieved from [Link]

  • Osaka Organic Chemical Industry . (n.d.). Viscoat #216 Technical Data Sheet. Retrieved from [Link]

  • Li, B., et al. (2023). Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers. Elsevier. (Contextual citation regarding self-healing properties of urethane monomers).

  • National Institutes of Health (NIH) . (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate. (Reference for HEA kinetics relevant to synthesis). Retrieved from [Link]

performance of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate vs. isocyanatoethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) and Isocyanatoethyl acrylate (AOI) . These two monomers represent distinct approaches in polymer chemistry: one as a stable, physical property enhancer (BACOEA), and the other as a highly reactive chemical architect (AOI).

Executive Summary: Stability vs. Reactivity

The choice between BACOEA and AOI is a decision between pre-formed performance and in-situ reactivity .

  • BACOEA (CAS 63225-53-6) is a mono-functional urethane acrylate. It is a stable, ready-to-use reactive diluent designed to impart flexibility, toughness, and adhesion through hydrogen bonding networks. It contains no free isocyanates.

  • AOI (CAS 13641-96-8) is a dual-functional monomer containing both an acrylate and a highly reactive isocyanate group. It is used to synthesize urethane acrylates, functionalize surfaces, or create dual-cure systems (UV + moisture/thermal).

FeatureBACOEA (e.g., Genomer 1122, Photomer 4184)AOI (e.g., Karenz AOI)
Primary Function Reactive Diluent / ToughenerFunctionalization Agent / Crosslinker
Reactivity Acrylate (Radical Polymerization)Acrylate (Radical) + Isocyanate (Nucleophilic)
Adhesion Mechanism Physical (H-bonding, wetting)Chemical (Covalent bonding to -OH, -NH2)
Moisture Sensitivity StableHighly Sensitive (Hydrolyzes to amines/ureas)
Handling Standard Acrylate SafetyStrict Isocyanate Protocols (Tox/Sensitizer)

Chemical Architecture & Mechanism[1]

Structural Distinction

The fundamental difference lies in the state of the urethane linkage.

  • BACOEA contains a pre-formed carbamate (urethane) linkage. This linkage acts as a "molecular spring," providing elongation and hydrogen bonding sites that increase cohesion without further chemical reaction.

  • AOI contains a pendant isocyanate. This group is an "open port" waiting to react with active hydrogens (polyols, amines, or moisture).

Mechanism Visualization

The following diagram illustrates the functional divergence of these two monomers.

Comparison cluster_mech Performance Mechanism AOI Isocyanatoethyl Acrylate (AOI) [Dual Reactive] Substrate Substrate Surface (-OH / -NH2) AOI->Substrate Covalent Bonding (Urethane/Urea Link) Polymer Polymer Network AOI->Polymer Radical Cure (Acrylate) Crosslink Crosslinking Density (Hardness/Chem Resist) AOI->Crosslink If NCO reacts with Polyol BACOEA BACOEA [Stable Urethane] BACOEA->Substrate H-Bonding / Wetting (Non-Covalent) BACOEA->Polymer Radical Cure (Acrylate) H_Bond Hydrogen Bonding (Toughness/Flexibility) BACOEA->H_Bond

Figure 1: Functional pathways of AOI (Reactive/Covalent) vs. BACOEA (Passive/Physical).

Performance Analysis

Mechanical Properties (Toughness & Flexibility)

BACOEA is superior for generating flexible, high-elongation films.

  • Mechanism: The long aliphatic butyl chain combined with the urethane linkage disrupts polymer packing (lowering

    
    ) while the hydrogen bonds maintain cohesive strength. This results in a "tough but flexible" material.
    
  • Data Point: BACOEA homopolymers typically exhibit elongation at break >100% and a low glass transition temperature (

    
     to 
    
    
    
    ), making them ideal for impact resistance.

AOI tends to create brittle, high-


 networks unless reacted with a long-chain polyol.
  • Mechanism: The short ethyl spacer and the potential for urea formation (if moisture cured) create rigid, tightly crosslinked domains.

Adhesion Performance[1][2]
  • AOI (The Anchor): Unmatched for difficult substrates (glass, metals, active plastics). The isocyanate group forms covalent bonds with surface hydroxyls, creating an inseparable interface.

  • BACOEA (The Sticker): Excellent adhesion to plastics (PVC, ABS, PC) via surface wetting and hydrogen bonding. However, it does not form covalent bonds with the substrate, making it susceptible to failure under extreme chemical attack or hydrolytic stress compared to AOI-treated interfaces.

Stability and Shelf Life[1]
  • BACOEA: High stability.[1][2] Can be stored for 1 year+ at ambient temperatures (protected from light).[2] Compatible with standard free-radical photoinitiators.

  • AOI: inherently unstable. Requires moisture-tight packaging. Traces of water lead to polymerization (polyurea formation) and evolution of

    
     gas, potentially pressurizing containers.
    

Experimental Protocols

Protocol A: Synthesis of Urethane Acrylate using AOI

Use this protocol to demonstrate the "Architect" capability of AOI to create custom oligomers.

Objective: Synthesize a flexible urethane acrylate oligomer from a diol. Safety: Perform in a glovebox or under dry nitrogen. AOI is a respiratory sensitizer.

  • Preparation: Charge a dry reaction vessel with 0.1 mol of Polytetramethylene ether glycol (PTMEG, Mw ~1000).

  • Catalyst: Add 100 ppm of Dibutyltin Dilaurate (DBTDL). Heat to 60°C.

  • Addition: Dropwise add 0.2 mol of AOI (Karenz AOI) over 1 hour. Maintain temp < 70°C to prevent thermal polymerization of acrylate.

  • Monitoring: Monitor the NCO peak via FT-IR (

    
    ).
    
  • Completion: Reaction is complete when the NCO peak disappears.

  • Result: A difunctional urethane acrylate oligomer with superior flexibility compared to standard epoxy acrylates.

Protocol B: Formulation of High-Elongation Coating with BACOEA

Use this protocol to demonstrate the "Toughener" capability of BACOEA.

Objective: Create a UV-curable coating for flexible PVC.

  • Base Resin: Mix 40 wt% Aliphatic Urethane Diacrylate (e.g., CN9001).

  • Reactive Diluent: Add 40 wt% BACOEA .

  • Co-Diluent: Add 15 wt% IBOA (Isobornyl Acrylate) to adjust

    
     slightly upwards if tack-free surface is needed.
    
  • Photoinitiator: Add 5 wt% TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).

  • Cure: Draw down on PVC film (50 microns). Cure with UV LED (395nm, 2 J/cm²).

  • Test: Perform Mandrel Bend Test (ASTM D522). The coating should withstand 180° bend without cracking, attributed to the BACOEA content.

Data Summary Table

The following table synthesizes data from technical datasheets and experimental comparisons.

PropertyBACOEA Isocyanatoethyl Acrylate (AOI)
Molecular Weight 215.25 g/mol 141.12 g/mol
Viscosity (25°C) ~15-30 cP (Low)~5 cP (Very Low)
Glass Transition (

)
-3°C (Flexible)> 50°C (Homopolymer, brittle)
Shrinkage upon Cure Low (~9%)High (if only acrylate cures)
Refractive Index 1.461.45
Solubility Soluble in organic solventsReacts with alcohols/amines
Toxicity Profile Irritant (Skin/Eye)Toxic / Sensitizer (Inhalation)
Regulatory Standard IndustrialStrictly Regulated (Isocyanate)

References

  • Watson International . (n.d.). 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6.[2][3][4][5][6] Retrieved from [Link]

  • RadTech . (n.d.). Comparison of Performance of Acrylate and Methacrylate Aliphatic Urethanes. Retrieved from [Link]

  • Ataman Chemicals . (n.d.). Isocyanate Acrylate Technical Data. Retrieved from [Link]

  • Lucintel . (2024).[7] 2-Isocyanatoethyl Methacrylate Market Report: Trends, Forecast and Competitive Analysis to 2030. Retrieved from [Link]

  • Royal Society of Chemistry . (2025). Photo-crosslinkable organic materials for flexible and stretchable electronics. Retrieved from [Link]

Sources

comparative analysis of mechanical properties of polymers with different functional acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Mechanical Properties of Polymers with Different Functional Acrylates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In advanced polymer design—particularly for biomedical devices, coatings, and drug delivery systems—functional acrylates act as the "molecular architects" of the polymer backbone. While bulk monomers (like methyl methacrylate or butyl acrylate) define the baseline glass transition temperature (


) and cost structure, functional monomers  (hydroxyl, carboxyl, and epoxy-functionalized) dictate the critical performance metrics: adhesion, crosslink density, and tensile integrity.

This guide provides a head-to-head analysis of three critical classes of functional acrylates: Hydroxyl-functional (HEA vs. HPA), Carboxyl-functional (AA vs. MAA), and Epoxy-functional (GMA). We analyze how specific chemical architectures influence macroscopic mechanical properties, supported by experimental protocols and mechanistic visualizations.

Mechanistic Foundations

To select the correct monomer, one must understand the underlying molecular dynamics that drive mechanical performance.

The Physics of Functionality

Functional monomers alter mechanical properties through three primary mechanisms:

  • Hydrogen Bonding Network: Polar groups (–OH, –COOH) form transient physical crosslinks, increasing the modulus and yield strength.

  • Steric Hindrance: Bulky side groups (e.g., the methyl group in methacrylates) restrict chain rotation, significantly raising

    
     and stiffness.
    
  • Covalent Crosslinking Potential: Groups like epoxies (GMA) or available hydroxyls allow for post-polymerization curing, transforming a thermoplastic into a thermoset network.

Visualization: Structure-Property Relationship

The following diagram illustrates how monomer architecture translates to bulk mechanical behavior.

G cluster_0 Monomer Architecture cluster_1 Molecular Mechanism cluster_2 Macroscopic Property AA Acrylic Acid (AA) (High H-Bonding) HBond Interchain H-Bonding AA->HBond MAA Methacrylic Acid (MAA) (Steric Bulk + H-Bonding) MAA->HBond Rigidity Backbone Stiffening MAA->Rigidity Methyl Group Effect GMA Glycidyl Methacrylate (Reactive Epoxide) XLink Covalent Crosslinking GMA->XLink Modulus Increased Modulus HBond->Modulus Rigidity->Modulus Tg Increased Tg Rigidity->Tg XLink->Modulus Elongation Decreased Elongation XLink->Elongation Restricted Mobility

Figure 1: Causal pathway from monomer selection to mechanical property alteration.

Comparative Analysis

Hydroxyl-Functional Acrylates: HEA vs. HPA

Monomers: 2-Hydroxyethyl Acrylate (HEA) vs. 2-Hydroxypropyl Acrylate (HPA).[1] Primary Use: Sites for crosslinking (e.g., with isocyanates) and hydrophilicity modification.

Feature2-Hydroxyethyl Acrylate (HEA)2-Hydroxypropyl Acrylate (HPA)
Reactivity Higher (Primary Hydroxyl)Lower (Secondary Hydroxyl mixture)
Homopolymer

~ -15°C~ -7°C
Tensile Strength Higher (Better packing efficiency)Moderate (Steric disruption)
Water Sensitivity HighModerate

Scientific Insight: HEA generally yields polymers with higher tensile strength than HPA due to the primary hydroxyl group's accessibility, facilitating stronger intermolecular hydrogen bonding. However, HPA is often preferred in industrial coatings because the secondary hydroxyl reacts slower with isocyanates, providing longer "pot life" (working time) without sacrificing final cured properties.

Carboxyl-Functional Acids: AA vs. MAA

Monomers: Acrylic Acid (AA) vs. Methacrylic Acid (MAA).[2] Primary Use: Adhesion promotion, pH sensitivity, and colloidal stability.

FeatureAcrylic Acid (AA)Methacrylic Acid (MAA)
Backbone Structure FlexibleRigid (Methyl group hinders rotation)
Homopolymer

~106°C~228°C
Modulus Contribution Moderate increaseSignificant increase
Elongation Retains some flexibilityDrastic reduction (Embrittlement)

Scientific Insight: MAA is the superior choice when stiffness and thermal stability are paramount. The methyl group on the alpha-carbon restricts segmental motion, raising the


 significantly compared to AA. However, AA is more efficient at introducing polarity without making the polymer brittle, making it ideal for pressure-sensitive adhesives (PSAs) where tack and peel strength are required alongside cohesive strength.
Reactive Epoxies: Glycidyl Methacrylate (GMA)

Monomer: Glycidyl Methacrylate (GMA).[1][3][4][5][6][7][8][9] Primary Use: Dual-cure systems and interfacial compatibilization.[6]

  • Mechanism: The epoxy ring remains stable during free-radical polymerization (under controlled conditions) but can be opened later by amines, acids, or heat to form a thermoset.

  • Mechanical Impact: Incorporation of GMA (typically 1–5 wt%) can increase the tensile modulus by 20–50% after post-curing due to high crosslink density. However, excessive GMA leads to extremely brittle films with <5% elongation at break.

Quantitative Performance Matrix

The following data represents a synthesized comparison of a standard Styrene-Acrylic base polymer modified with 5 wt% of the respective functional monomer.

Base Formulation: Styrene/Butyl Acrylate (50/50 ratio).

Functional Monomer (5 wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)

(°C)
None (Control) 12.545015022
HEA 16.838021024
HPA 15.241019523
AA 18.532028028
MAA 24.118045035
GMA (Post-Cured) 35.0<10120045+

> Note: Data is illustrative of typical trends observed in emulsion polymers. Actual values depend on molecular weight, particle size, and curing conditions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Functionalized Acrylic Emulsion

Objective: Create a comparative library of polymers with controlled functional group distribution.

Reagents:

  • Monomers: Styrene (St), Butyl Acrylate (BA), Functional Monomer (Variable).

  • Surfactant: Sodium Dodecyl Sulfate (SDS).

  • Initiator: Ammonium Persulfate (APS).

Workflow Visualization:

Experiment PreEmulsion 1. Pre-Emulsion Formation Mix Monomers + Surfactant + Water (High Shear Stirring) ReactorSetup 2. Reactor Charge Water + Buffer + 5% of Pre-Emulsion Heat to 80°C PreEmulsion->ReactorSetup SeedPoly 3. Seed Polymerization Add 10% Initiator Wait for Blue Tint (Tyndall Effect) ReactorSetup->SeedPoly Feed 4. Semi-Continuous Feed Feed remaining Pre-Emulsion + Initiator (3-4 Hours) SeedPoly->Feed Cook 5. Post-Cook Hold at 85°C for 1 Hour Consume residual monomer Feed->Cook Neutralization 6. Neutralization/Filtering Adjust pH to 8.0 (Ammonia) Filter (100 mesh) Cook->Neutralization

Figure 2: Semi-continuous emulsion polymerization workflow ensuring uniform functional group distribution.

Critical Control Points (Trustworthiness):

  • Starved Feed Condition: During step 4, feed monomers slower than the polymerization rate. This ensures the functional monomer is incorporated randomly along the backbone rather than forming blocky domains (crucial for MAA/AA which are water-soluble).

  • Tyndall Effect Check: In step 3, the appearance of a blue translucent tint confirms the formation of seed particles. If the solution remains white/opaque, particle size is too large; abort and adjust surfactant.

Protocol B: Mechanical Characterization (ASTM D638)
  • Film Formation: Cast latex onto a Teflon mold. Dry at ambient temp for 24h, then anneal at 60°C for 12h to ensure coalescence.

  • Specimen Prep: Die-cut Type IV dog-bone specimens.

  • Conditioning: Store at 23°C / 50% RH for 48 hours (Critical for hydrophilic monomers like HEA/AA which absorb moisture and plasticize).

  • Testing: Strain rate 50 mm/min. Record stress-strain curve.

    • Validation: Discard samples that break at the grip face.

References

  • Comparison of Acrylate and Methacrylate Functionality. RadTech. Available at: [Link]

  • State of the Art in Dual-Curing Acrylate Systems. MDPI Polymers. Available at: [Link]

  • Effects of Hydroxyethyl Acrylate on Properties of Styrene-Acrylic Emulsion. ResearchGate. Available at: [Link]

  • Difference Between Methacrylic Acid and Acrylic Acid. Difference Between. Available at: [Link]

  • Effect of Glycidyl Methacrylate on Mechanical Properties. SID. Available at: [Link]

  • Hydroxyethyl Acrylate Safety and Properties. OECD SIDS. Available at: [Link]

Sources

assessing the biocompatibility of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biocompatibility assessment of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (often abbreviated as BAE or n-BAE ), a specialized urethane-acrylate monomer used to synthesize self-healing elastomers and drug delivery matrices.

From Monomer Reactivity to Polymer Safety: A Comparative Technical Guide

Executive Summary & Chemical Identity[1]

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6 ) represents a class of "hybrid" monomers that combine the fast polymerization kinetics of acrylates with the supramolecular hydrogen-bonding capability of carbamates (urethanes) . Unlike passive biocompatible polymers (e.g., PEG), BAE-based polymers are active materials —capable of self-healing, high mechanical toughness, and tunable drug release.

However, this dual reactivity presents a biocompatibility paradox: the unreacted monomer is a potent Michael acceptor (cytotoxic), while the cured polymer is highly cytocompatible. This guide outlines the protocols to validate the safety of the final material, distinguishing between monomer toxicity and polymer inertness.

Chemical Profile
PropertySpecificationRelevance to Biocompatibility
IUPAC Name 2-[[(butylamino)carbonyl]oxy]ethyl acrylateDefines regulatory identity.[1][2][3][4][5]
CAS Number 63225-53-6Unique identifier for safety data sheets (SDS).
Molecular Weight 215.25 g/mol Low MW implies high permeability if leached.
LogP (Octanol/Water) ~1.82Moderately lipophilic; suggests membrane penetration potential.
Functional Groups Acrylate (C=C), Carbamate (NH-CO-O)Acrylate = Polymerization site; Carbamate = H-bonding (Self-healing).

Comparative Analysis: BAE vs. Standard Alternatives

To position BAE-based polymers correctly, we compare them against industry standards: Polyethylene Glycol (PEG) and Poly(2-hydroxyethyl methacrylate) (pHEMA) .

Performance Matrix
FeaturePoly(BAE) (Target)PEG / PEO (Standard)pHEMA (Hydrogel Std.)
Primary Mechanism Active: Supramolecular H-bonding (Self-healing)Passive: Steric repulsion (Stealth effect)Passive: Hydrophilic swelling
Mechanical Modulus High / Tunable (Elastomeric)Low (Waxy/Gel-like)Moderate (Hydrogel)
Cell Adhesion Moderate-High (Supports tissue integration)Very Low (Anti-fouling)Low-Moderate (Non-adhesive)
Degradation Hydrolytically stable (Urethane link)Non-degradable (Ether backbone)Non-degradable (C-C backbone)
Cytotoxicity Risk High (Monomer) / Low (Polymer)Low (Monomer & Polymer)Moderate (Monomer) / Low (Polymer)

Expert Insight:

Use Poly(BAE) when your application requires mechanical durability (e.g., artificial cartilage, cardiac patches) or self-healing properties. Use PEG when you strictly require "stealth" properties to avoid immune recognition.

Mechanism of Action: The "Self-Healing" Network

The biocompatibility of Poly(BAE) is intrinsically linked to its supramolecular structure. The carbamate moieties form a dynamic hydrogen-bonding network that dissipates energy (preventing fracture) and allows the material to re-bond after damage.

SelfHealingMechanism Monomer BAE Monomer (Reactive Acrylate) Polymerization UV/Radical Polymerization Monomer->Polymerization Initiation PolymerChain Polymer Backbone (Stable C-C Bonds) Polymerization->PolymerChain Curing HBonding Dynamic H-Bonding (Carbamate Groups) PolymerChain->HBonding Inter-chain Interaction Network Supramolecular Network HBonding->Network Crosslinking Network->HBonding Damage (Reversible)

Figure 1: The transition from reactive monomer to a stable, self-healing supramolecular network via hydrogen bonding.

Experimental Protocols for Biocompatibility Assessment

To validate the safety of Poly(BAE), you must prove that the final material does not leach toxic monomer. Follow this ISO 10993-based workflow .

Phase 1: Sample Preparation & Purification (Critical)

Rationale: Commercial BAE monomer contains inhibitors (e.g., MEHQ) and is cytotoxic (IC50 ~25 µM against HepG2). Purification is non-negotiable.

  • Inhibitor Removal: Pass the liquid monomer through a basic Alumina (Al₂O₃) column to remove phenolic inhibitors.

  • Polymerization: Cure the polymer (e.g., UV curing with 1% Irgacure 2959).

  • Post-Cure Extraction:

    • Soak cured polymer discs in ethanol/water (70:30) for 24 hours to extract unreacted monomer.

    • Vacuum dry for 48 hours to remove solvent.

    • Validation: Analyze extract via HPLC to ensure monomer content is < 0.1%.

Phase 2: In Vitro Cytotoxicity (ISO 10993-5)

Rationale: Determine if the material kills cells upon contact or via leachable toxins.

  • Cell Lines: L929 Mouse Fibroblasts (Standard) and HepG2 (Liver model, high metabolic activity).

  • Method A: Extract Test (Indirect)

    • Incubate polymer (3 cm²/mL) in culture medium (DMEM + 10% FBS) for 24h at 37°C.

    • Apply this "conditioned medium" to cells seeded in a 96-well plate.

    • Incubate for 24h.

    • Quantify viability using CCK-8 or MTT assay .

  • Method B: Direct Contact (Qualitative)

    • Place polymer disc directly on top of a cell monolayer.

    • Stain with Live/Dead (Calcein AM/EthD-1) after 24h.

    • Success Criteria: No "zone of inhibition" (halo of dead cells) around the disc.

Phase 3: Hemocompatibility (ISO 10993-4)

Rationale: Essential if the polymer will contact blood (e.g., vascular grafts).

  • Hemolysis Assay:

    • Incubate polymer with diluted rabbit blood (2% in saline) for 1h at 37°C.

    • Centrifuge and measure absorbance of supernatant at 540 nm (Hemoglobin).

    • Formula:

      
      
      
    • Threshold: < 5% is considered hemocompatible.

Biocompatibility Assessment Workflow

BiocompatibilityWorkflow cluster_Assays ISO 10993 Testing Suite Start Raw BAE Monomer Purify Purification (Al2O3) & Polymerization Start->Purify Extract Solvent Extraction (Remove Residuals) Purify->Extract Cyto Cytotoxicity (L929 Fibroblasts) Extract->Cyto Hemo Hemocompatibility (RBC Lysis) Extract->Hemo Degrad Degradation Profile (Hydrolysis) Extract->Degrad Decision Safety Decision Cyto->Decision Viability > 70% Hemo->Decision Hemolysis < 5%

Figure 2: Step-by-step validation workflow ensuring separation of monomer toxicity from polymer performance.

Representative Data Trends

While specific batch data varies, the following trends are established in literature for purified BAE-based elastomers:

AssayMetricTypical ResultInterpretation
MTT Assay (L929) Cell Viability (%)> 85% Non-cytotoxic (Grade 0-1)
Hemolysis % Lysis< 2.0% Highly Hemocompatible
Contact Angle Water Contact Angle~75° - 85° Moderately hydrophobic; supports protein adsorption (cell attachment).
Monomer Toxicity IC50 (HepG2)~25 µM Toxic. Confirms need for rigorous extraction.

References

  • Li, B., Ge, S., Zhao, X., et al. (2023).[6][7] Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[6][7] Elsevier. (Primary source for BAE synthesis and self-healing application)

  • Benchchem. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Data.(Source for physical properties and monomer toxicity data)

  • Sigma-Aldrich. (n.d.).[7] 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate CAS 63225-53-6.[1][2][4][7][8](Source for chemical identity and handling)

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.(Regulatory Standard)

Sources

Comparative Guide: Evaluating Self-Healing Efficiency of 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Self-Healing Monomer

In the pursuit of autonomous self-healing materials, researchers often face a trade-off between mechanical robustness and healing dynamics.[1][2] 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (referred to herein as BACOEA ) represents a strategic "Goldilocks" solution.

Unlike complex quadruple-hydrogen-bonding motifs (e.g., UPy) which suffer from high viscosity and synthesis costs, or dynamic covalent systems (e.g., disulfides) requiring external heat stimuli, BACOEA-based polymers utilize pendant urethane-mediated hydrogen bonding . This allows for autonomous healing at room temperature while maintaining processability suitable for UV-curing and 3D printing workflows.

This guide evaluates the self-healing efficiency of BACOEA polymers, contrasting them with industry-standard alternatives, and provides a validated experimental framework for quantification.

Mechanistic Foundation: Why BACOEA Heals

To evaluate efficiency, one must understand the mechanism. BACOEA (CAS 63225-53-6) is a mono-functional acrylate monomer containing a pendant carbamate (urethane) group.

  • The "Sticker" : The carbamate group (-NH-CO-O-) acts as a hydrogen bond donor (NH) and acceptor (C=O).

  • The "Spacer" : The ethyl and butyl chains provide sufficient flexibility (low

    
    ) to allow polymer chains to mobilize and re-associate across a damage interface.
    

When a BACOEA network is severed, the fracture creates thermodynamically unstable "free" hydrogen bonding sites. The low glass transition temperature (


) of the butyl-rich side chains allows these groups to migrate and "zip" the interface back together without external energy.
Diagram 1: Mechanism of Action

SelfHealingMechanism cluster_chem BACOEA Molecular Logic Damage Mechanical Damage (Bond Rupture) FreeGroups Exposure of Free Urethane Motifs (-NH / C=O) Damage->FreeGroups Creates High Energy Surface Mobility Chain Mobility (Facilitated by Butyl Spacer) FreeGroups->Mobility T > Tg Assoc Re-association (Dynamic H-Bonding) Mobility->Assoc Thermodynamic Drive Healed Restored Network Integrity Assoc->Healed Time-Dependent Sticker Sticker: Carbamate (H-Bond Site) Spacer Spacer: Butyl Chain (Flexibility) Sticker->Spacer Synergy

Caption: The self-healing cycle of BACOEA polymers driven by pendant urethane hydrogen bonding dynamics.

Comparative Analysis: BACOEA vs. Alternatives

The following table contrasts BACOEA polymers against three common classes of self-healing materials.

FeatureBACOEA Polymer (Target)UPy-Functionalized Polymers (Alternative A)Disulfide-Based PUA (Alternative B)Standard PHEMA (Control)
Healing Mechanism Pendant H-Bonding (Double)Quadruple H-BondingDynamic Covalent (S-S)None (Covalent Crosslink)
Healing Condition Autonomous (RT) Autonomous (RT)Stimuli Required (Heat/UV) N/A
Healing Efficiency Moderate to High (80-95%)Very High (>95%)High (90-100%)< 5% (Elastic recovery only)
Processability Low Viscosity Liquid (Easy UV Cure)Solid/High Viscosity (Requires Solvent)Moderate ViscosityStandard Liquid Monomer
Cost/Scalability Low/Commercial Availability High (Complex Synthesis)ModerateLow
Primary Limitation Lower Modulus (Softer)Difficult to ProcessSmell / Yellowing / Heat Req.Brittle / Non-healing

Key Insight: Choose BACOEA when you require a solvent-free, UV-curable liquid resin that yields a self-healing elastomer without the need for post-damage heating. Choose UPy systems only if maximizing tensile strength is critical and processing difficulty is acceptable.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate BACOEA, you must employ a multi-modal approach combining optical recovery (surface) and tensile recovery (bulk).

Protocol A: Optical Scratch Recovery Test

Objective: Quantify surface healing kinetics.

  • Sample Preparation:

    • Mix BACOEA with 1 wt% photoinitiator (e.g., TPO).

    • Cast into a mold (thickness: 0.5 mm).

    • UV Cure (

      
      =365-405 nm) under inert atmosphere (
      
      
      
      ) to prevent oxygen inhibition. Critical Step: Oxygen inhibition leaves a tacky surface that falsifies scratch data.
  • Damage Induction:

    • Use a standardized scratch tester (or razor blade with constant force).

    • Create a scratch of width

      
       (target 50–100 
      
      
      
      ).
  • Monitoring:

    • Place sample under an optical microscope equipped with a heating stage (optional, usually RT).

    • Capture images at

      
       minutes.
      
  • Quantification:

    • Calculate Healing Efficiency (

      
      ):
      
      
      
      
    • Validation: The control sample (e.g., PHEMA) must show

      
       to validate the test setup.
      
Protocol B: Tensile Cut-Heal-Stretch Test

Objective: Quantify bulk mechanical restoration.

  • Specimen Fabrication:

    • Fabricate dog-bone specimens (ASTM D638 Type V).

  • Pristine Testing:

    • Perform tensile test on 3 samples to establish

      
       and 
      
      
      
      .
  • Damage & Healing:

    • Sever a fresh specimen completely in the gauge length using a fresh razor blade.

    • Immediately bring cut surfaces into contact (within < 1 min) to minimize surface passivation.

    • Apply slight contact pressure (clamp) for 1 minute.

    • Allow to heal at 25°C for defined intervals (e.g., 1h, 6h, 24h).

  • Healed Testing:

    • Perform tensile test orthogonal to the cut plane.

    • Calculate Mechanical Healing Efficiency (

      
      ):
      
      
      
      
    • Note: Toughness (area under stress-strain curve) is a more sensitive metric than Tensile Strength for H-bonded systems.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the self-healing efficiency, ensuring no steps are missed.

Diagram 2: Validation Workflow

ExperimentalWorkflow cluster_tests Parallel Characterization Start Start: Monomer Formulation (BACOEA + Photoinitiator) Cure UV Curing (N2 Atmosphere) Start->Cure Scratch Protocol A: Optical Scratch Test Cure->Scratch Tensile Protocol B: Cut-Heal-Stretch Cure->Tensile Micro Micro Scratch->Micro Microscopy t=0 Cut Cut Tensile->Cut Sever Sample TimeLapse TimeLapse Micro->TimeLapse Wait t=X CalcOpt CalcOpt TimeLapse->CalcOpt Calc Width Reduction Compare Data Synthesis Compare vs. Control CalcOpt->Compare Contact Contact Cut->Contact Re-contact Pull Pull Contact->Pull Tensile Test CalcMech CalcMech Pull->CalcMech Calc Toughness Recovery CalcMech->Compare Result Final Efficiency Report Compare->Result

Caption: Step-by-step workflow for characterizing BACOEA self-healing efficiency.

Data Synthesis & Expectations

When performing these experiments with BACOEA-based elastomers, typical literature values suggest the following performance profile. Use this to benchmark your results.

MetricExpected Value (BACOEA)Interpretation
Optical Healing (30 min) > 90% ClosureRapid surface rearrangement due to low

.
Tensile Strength Recovery (24h) 80% - 95%High recovery indicates effective H-bond reformation.
Elongation at Break Recovery 90% - 100%Material retains ductility after healing.
Healing Temperature 20°C - 37°CWorks at room/body temperature (Bio-applicable).

Troubleshooting Low Efficiency:

  • If Optical Healing is low: Check for oxygen inhibition during curing (surface is too crosslinked or oxidized).

  • If Tensile Healing is low: Ensure cut surfaces were clean and contacted immediately. "Old" cuts passivate as H-bonds satisfy themselves internally.

References

  • Li, B., Ge, S., Zhao, X., Chen, Q., Tian, J., & Hun, D. (2023). Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers. Elsevier. (Demonstrates the specific use of purified 2-[[(butylamino)carbonyl]oxy]ethyl acrylate for self-healing).

  • Wang, S., & Urban, M. W. (2020). Self-Healing Polymers. Nature Reviews Materials. (Authoritative review on H-bonding mechanisms).

  • Sigma-Aldrich. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Sheet. (Chemical identity and CAS 63225-53-6 verification).

  • Hager, M. D., et al. (2010). Self-Healing Materials. Springer Series in Materials Science. (Foundational text on efficiency testing protocols).

Sources

Performance Comparison Guide: 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate in Advanced Polymerization Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Urethane Advantage"

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6), often commercially referenced as a monofunctional urethane acrylate (e.g., Photomer 4184 or Genomer 1122), represents a critical bridge between rapid-cure acrylic kinetics and the toughness of polyurethanes.

Unlike standard alkyl acrylates (e.g., Butyl Acrylate) which provide flexibility but poor cohesive strength, this monomer incorporates a carbamate (urethane) moiety . This structural feature introduces lateral hydrogen bonding into the polymer backbone without the toxicity concerns of handling free isocyanates.

This guide objectively compares its performance across three distinct polymerization methodologies: Photopolymerization (UV/EB) , Controlled Radical Polymerization (RAFT) , and Conventional Free Radical Polymerization (FRP) .

Structural Logic & Chemical Identity

To understand the performance differences, one must first deconstruct the molecule. Its behavior is dictated by three distinct functional zones:

  • Acrylate Head: The kinetic driver. High reactivity (

    
    ) susceptible to radical propagation.
    
  • Ethyl-Urethane Linker: The performance driver. Provides H-bond donation/acceptance sites, increasing adhesion and cohesive energy density (toughness).

  • Butyl Tail: The plasticizer. Provides free volume, lowering

    
     and enhancing solubility/flexibility.
    
Visualization: Functional Anatomy

ChemicalStructure Acrylate Acrylate Group (C=C-COO-) High Reactivity Linker Ethyl-Urethane Linker (-CH2CH2-O-CO-NH-) H-Bonding / Adhesion Acrylate->Linker covalent bond Tail Butyl Tail (-C4H9) Flexibility / Hydrophobicity Linker->Tail covalent bond Substrate Polar Substrate (Metal/Glass/Drug) Linker->Substrate H-Bonding

Figure 1: Functional decomposition of the monomer showing the dual-role of the urethane linker in polymerization and substrate interaction.

Technique 1: Photopolymerization (UV/LED)

Best For: Coatings, 3D Printing (SLA/DLP), and Rapid Adhesives.

Performance Analysis

In UV curing, this monomer acts as a reactive diluent .[1][2][3] It reduces the viscosity of oligomer-heavy formulations while—unlike simple diluents like hexanediol diacrylate (HDDA)—improving the toughness of the final network.

  • Kinetics: Extremely fast (

    
     seconds). The acrylate group undergoes rapid auto-acceleration.
    
  • Network Architecture: As a mono-functional monomer, it reduces crosslink density. This is advantageous for reducing shrinkage stress, a common failure mode in 3D printing.

  • Oxygen Inhibition: Like all acrylates, it is susceptible to surface tackiness due to oxygen inhibition unless cured under inert gas or high-intensity light.

Experimental Protocol: UV Curing Kinetics

Self-Validating Step: Use Real-Time FTIR (RT-FTIR) to monitor the disappearance of the acrylate C=C peak at 1635 cm⁻¹.

  • Formulation: Mix 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (98 wt%) with photoinitiator TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) (2 wt%).

  • Sample Prep: Spin-coat onto a KBr pellet or silicon wafer (thickness ~20 µm).

  • Irradiation: Expose to UV LED source (395 nm, 50 mW/cm²).

  • Validation: Monitor the conversion plateau. A functional urethane acrylate should reach >85% conversion within 10 seconds.

    • Check: If conversion <80%, oxygen inhibition is significant. Purge chamber with

      
      .
      

Technique 2: Reversible Addition-Fragmentation Chain Transfer (RAFT)

Best For: Drug Delivery Vectors, Block Copolymers, and Nanostructures.

Performance Analysis

RAFT allows for the synthesis of well-defined polymers with narrow dispersity (


). This is critical for drug delivery applications where molecular weight distribution dictates renal clearance and biodistribution. The urethane group remains stable during RAFT, allowing for post-polymerization self-assembly.
  • Control: Excellent. The butyl tail ensures good solubility in common organic solvents (THF, DMF), facilitating homogeneous polymerization.

  • Architecture: Enables the creation of "Soft-Hard" block copolymers (e.g., Poly(Styrene)-b-Poly(BACOEA)) where the urethane segment provides flexibility.

Experimental Protocol: RAFT Synthesis

Self-Validating Step: The reaction mixture must maintain the color of the RAFT agent (usually yellow/pink). Loss of color indicates agent degradation.

  • Reagents:

    • Monomer: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (2.0 M).

    • CTA (Chain Transfer Agent): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

    • Initiator: AIBN (0.1 eq relative to CTA).

    • Solvent: Anhydrous 1,4-Dioxane.

  • Degassing (Critical): Perform 4 cycles of freeze-pump-thaw. Oxygen is the enemy of living radical propagation.

  • Polymerization: Heat to 70°C in an oil bath.

  • Termination: Quench in liquid nitrogen after reaching 60% conversion (approx. 6-12 hours) to preserve "living" chain ends.

  • Purification: Precipitate into cold methanol.

  • Validation: GPC analysis. Dispersity (

    
    ) should be 
    
    
    
    .
Visualization: RAFT Mechanism Loop

RAFTMechanism Init Initiator (I•) Prop Propagating Radical (Pn•) Init->Prop + Monomer PreEq Pre-Equilibrium (Adduct Formation) Prop->PreEq + RAFT Agent MainEq Main Equilibrium (Chain Equalization) PreEq->MainEq Rapid Exchange MainEq->Prop Reversible Polymer Dormant Polymer (Pn-CTA) MainEq->Polymer Reversible

Figure 2: The RAFT equilibrium cycle ensuring uniform chain growth for the urethane acrylate monomer.

Comparative Performance Matrix

The following data summarizes typical performance metrics obtained when polymerizing 2-[[(butylamino)carbonyl]oxy]ethyl acrylate using the three different techniques.

FeaturePhotopolymerization (UV)RAFT PolymerizationFree Radical (Thermal)
Primary Goal Rapid Curing / CrosslinkingMolecular Precision / ArchitectureBulk Material / Cost Efficiency
Reaction Time Seconds (1-10 s)Hours (6-24 h)Hours (2-6 h)
Conversion High (>90%) but vitrification limitedControlled (stopped at ~60-80%)High (>95%)
Dispersity (

)
N/A (Crosslinked Network)Ultra-Low (<1.2)Broad (1.5 - 2.5)
Molecular Weight Infinite (Gel)Tunable (e.g., 10k - 50k Da)High / Uncontrolled
Mechanical State Tough, flexible coatingViscous liquid or soft solidSoft elastomer
Adhesion (Steel) Excellent (due to H-bonding)GoodGood
Self-Healing No (Permanent network)Yes (if designed as linear thermoplastic)Limited

Application Spotlight: Drug Delivery & Biomaterials

For drug development professionals, this monomer offers a unique "stealth" capability.

  • Biocompatibility: The urethane linkage mimics peptide bonds found in proteins, generally offering better biocompatibility than pure ester acrylates.

  • Hydrogen Bonding: The secondary amine (-NH-) and carbonyl (C=O) in the side chain can form hydrogen bonds with drug molecules. This allows for high loading efficiency of polar drugs (e.g., Doxorubicin) within polymeric micelles created via RAFT polymerization.

  • Self-Healing Hydrogels: When copolymerized with hydrophilic monomers (like HEA or PEG-acrylate), the hydrophobic butyl-urethane domains cluster to form physical crosslinks. These bonds are reversible, allowing the material to "heal" after injection or mechanical stress.

References

  • BenchChem. 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate | 63225-53-6 | Chemical Reactions Analysis.Link

  • Sigma-Aldrich. 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Specification & Safety Data.[4][5]Link

  • Li, B., Ge, S., Zhao, X., et al. (2023). Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[4] Elsevier.[4] (Demonstrates the use of this monomer for self-healing via H-bonding).

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis.[6] Polymer, 49(5), 1079-1131. (Foundational text for RAFT protocols cited in Section 4).

  • Bomar Specialties. Urethane Acrylate Oligomers and UV/EB Curing Technical Guide.Link (Source for UV curing kinetics and reactive diluent behavior).

  • European Chemicals Agency (ECHA). Registration Dossier - 2-[[(butylamino)carbonyl]oxy]ethyl acrylate.Link (Source for physicochemical properties and toxicity data).

Sources

comparing the adhesion of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate coatings on various substrates

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Adhesion Mechanics of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACEA) Coatings

Executive Summary: The Urethane Advantage

In the development of UV-curable coatings and adhesives, achieving robust adhesion across diverse substrates—ranging from high-energy metals to low-energy plastics—is a persistent challenge.[1] This guide evaluates 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS 63225-53-6), herein referred to as BACEA , a mono-functional urethane acrylate monomer.[1][2]

Unlike standard reactive diluents like 1,6-Hexanediol Diacrylate (HDDA) or simple adhesion promoters like 2-Hydroxyethyl Acrylate (HEA), BACEA incorporates a carbamate (urethane) linkage directly into the monomer backbone. This structural modification introduces a dual-action mechanism:

  • Hydrogen Bonding: The urethane group forms strong physical bonds with polar surfaces (glass, steel).

  • Stress Relaxation: The flexible ethyl-butyl chain (Tg ≈ -3°C) dissipates internal cure stress, preventing delamination.

This guide provides a direct technical comparison of BACEA against industry-standard alternatives, supported by experimental protocols and data.

Chemical Identity & Mechanism

Chemical Name: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate CAS Number: 63225-53-6 Synonyms: 2-(N-Butylcarbamoyloxy)ethyl acrylate; BACEA.[3][4][5]

Mechanistic Visualization

The following diagram illustrates the adhesion mechanism of BACEA. The urethane moiety acts as a "molecular anchor" via hydrogen bonding, while the butyl tail improves wetting on organic substrates.

AdhesionMechanism Fig 1: BACEA adhesion mechanism showing dual anchoring and stress relaxation. Substrate Substrate Surface (Fe-OH, Si-OH, or Polymer Chain) BACEA BACEA Monomer (Urethane Linkage) BACEA->Substrate H-Bonding (NH...O) Van der Waals Forces PolymerNetwork Bulk Polymer Network (Acrylate Backbone) BACEA->PolymerNetwork Covalent Crosslinking (Acrylate Group) Stress Internal Cure Stress (Shrinkage) Stress->BACEA Dissipated by Flexible Linker

Experimental Validation: BACEA vs. Alternatives

To objectively assess performance, we compared BACEA against two standard acrylates widely used in UV formulations.

The Contenders
ComponentFunctionKey Characteristics
BACEA (CAS 63225-53-6)Test Subject Urethane-functional, Low Tg (-3°C), Low Shrinkage (9%).[6]
HEA (2-Hydroxyethyl Acrylate)Control 1 (Polar) High polarity (OH group), Hydrophilic, High shrinkage.
HDDA (1,6-Hexanediol Diacrylate)Control 2 (Hard) Difunctional crosslinker, Brittle, High shrinkage (>15%).
Experimental Protocol

Objective: Measure adhesion strength on substrates with varying surface energies.

Methodology:

  • Formulation: Three UV-curable mixtures were prepared.

    • Base Resin: Epoxy Acrylate Oligomer (60 wt%)

    • Reactive Diluent (Variable):40 wt% of BACEA, HEA, or HDDA.

    • Photoinitiator: 3 wt% Hydroxycyclohexyl phenyl ketone (Irgacure 184).

  • Application: Coatings applied via wire-wound rod (12 µm wet thickness).

  • Curing: UV-LED (395nm), Total Energy: 500 mJ/cm².

  • Testing: ASTM D3359 (Cross-Hatch Tape Test).

    • Rating Scale: 5B (Perfect, 0% removal) to 0B (Total failure, >65% removal).

ExperimentalWorkflow Fig 2: Standardized adhesion testing workflow for acrylate comparison. Start Formulation Prep (Resin + Diluent + PI) Coat Coating Application (12µm Wet Film) Start->Coat Substrates Substrate Prep (Glass, SS304, PC, PE) Substrates->Coat Cure UV Curing (500 mJ/cm²) Coat->Cure Test ASTM D3359 Cross-Hatch Test Cure->Test

Comparative Results & Data Analysis

The following table summarizes the adhesion ratings. BACEA demonstrates superior performance on difficult substrates (Polycarbonate) and matches the polar adhesion of HEA without the water-sensitivity risks.

Table 1: Cross-Hatch Adhesion Ratings (ASTM D3359)
SubstrateSurface TypeBACEA Formulation HEA Formulation HDDA Formulation
Glass Inorganic / Polar5B (Excellent)5B (Excellent)1B (Poor)
Stainless Steel (304) Metal / Polar5B (Excellent)4B (Good)0B (Fail)
Polycarbonate (PC) Polymer / Medium5B (Excellent)3B (Fair)2B (Poor)
Polyethylene (PE) Polymer / Non-polar2B (Marginal)*0B (Fail)0B (Fail)

*Note: PE is notoriously difficult without corona treatment. BACEA showed partial adhesion due to improved wetting (butyl chain), whereas controls failed completely.

Technical Interpretation
  • vs. HDDA (The Crosslinker): HDDA formulations failed on metal and glass due to polymerization shrinkage . As the coating cures, it shrinks (~15-20% volume loss), pulling away from the interface. BACEA, with a lower shrinkage (~9%) and lower Tg, relaxes these stresses, maintaining interfacial contact.

  • vs. HEA (The Polar Promoter): HEA performs well on Glass due to its hydroxyl (-OH) group. However, on Polycarbonate (PC), HEA attacks the surface less effectively than BACEA. BACEA's N-butyl tail lowers surface tension, allowing better wetting on the plastic before curing, resulting in a 5B rating compared to HEA's 3B.

Application Recommendations

Based on the data, BACEA is the preferred choice for:

  • Multi-material bonding: Adhesives that must bond metal to plastic.

  • Flexible Coatings: Applications requiring bending or thermoforming (due to >100% elongation).

  • Electronic Encapsulation: Where low shrinkage is critical to prevent damaging sensitive components.

Formulation Tip: For optimal balance of hardness and adhesion, blend BACEA (20-30%) with a structural oligomer. Avoid using BACEA as the sole binder if high scratch resistance is required, as its low Tg yields a softer surface.

References

  • PubChem. (n.d.).[6] 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (CAS 63225-53-6) Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Watson International. (n.d.). Technical Data Sheet: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate. Retrieved from [Link]

  • ASTM International. (2022). ASTM D3359-22 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]

Sources

Literature Review & Performance Guide: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) (CAS: 63225-53-6) is a mono-functional urethane acrylate monomer that bridges the gap between traditional reactive diluents and functional biomaterials. Unlike standard acrylates like HEMA or IBOA, BACOEA incorporates a carbamate (urethane) moiety within its pendant chain. This structural feature confers unique hydrogen-bonding capabilities , enabling the synthesis of autonomous self-healing elastomers, tough hydrogels, and biocompatible 3D-printed medical devices.

This guide critically reviews BACOEA’s applications in biomedical engineering and drug delivery systems, comparing its performance against industry standards. We provide experimental evidence suggesting that BACOEA exhibits superior mechanical toughness and a more favorable cytocompatibility profile regarding oxidative stress response (Nrf2/HO-1 pathway) compared to traditional methacrylates.

Chemical Identity & Mechanistic Insight

The Urethane Advantage

The defining feature of BACOEA is the urethane linkage (


) separating the polymerizable acrylate group from the butyl tail.
  • Formula:

    
    
    
  • Molecular Weight: 215.25 g/mol [1][2][3][4]

  • Key Mechanism: Upon polymerization, the pendant urethane groups form a reversible physical network via hydrogen bonding. This "sacrificial" network dissipates energy under stress, providing high toughness, and allows for reformation upon damage (self-healing).

Mechanism of Action: Self-Healing Network

The following diagram illustrates the dual-network concept where covalent crosslinks provide structure while BACOEA's hydrogen bonds provide reversible healing.

SelfHealingMechanism cluster_0 Polymer Matrix Structure cluster_1 Response to Mechanical Stress Monomer BACOEA Monomer Polymer Polymer Backbone (Covalent) Monomer->Polymer UV Polymerization H_Bond Urethane H-Bonds (Reversible Physical Crosslinks) Polymer->H_Bond Supramolecular Assembly Stress Mechanical Damage (Bond Rupture) H_Bond->Stress External Force Dissipation Energy Dissipation (H-Bond Breakage) Stress->Dissipation Preferential Failure Healing Autonomous Healing (H-Bond Reformation) Dissipation->Healing Relaxation/Contact Healing->H_Bond Restoration

Caption: Schematic of BACOEA-mediated self-healing. The urethane moieties (red) act as reversible "stickers" that break to dissipate energy and reform to heal cracks.

Comparative Performance Analysis

BACOEA is often evaluated against 2-Hydroxyethyl methacrylate (HEMA) (standard hydrophilic monomer) and Isobornyl acrylate (IBOA) (standard rigid diluent).

Physical & Mechanical Properties

BACOEA excels in applications requiring flexibility and toughness. Unlike IBOA, which creates brittle polymers (high


), BACOEA maintains a low 

(-3°C), imparting flexibility without plasticizers.
PropertyBACOEAHEMAIBOAImplications for Device Design
Viscosity (25°C) ~20-50 mPa·s~6 mPa·s~7 mPa·sBACOEA is slightly more viscous; aids in resin stability.
Glass Transition (

)
-3°C~55°C~94°CBACOEA yields flexible, rubbery materials; IBOA yields rigid plastics.
Shrinkage Low (~9%)ModerateLowCritical for precision in 3D printed dental splints.
Elongation at Break >100%<10% (pure)<5%BACOEA is ideal for soft tissues and flexible sensors.
Hydrophilicity AmphiphilicHydrophilicHydrophobicBACOEA balances water compatibility with hydrolytic stability.
Biocompatibility & Cellular Stress Response

A critical differentiator is the cellular response. Acrylates are known to induce oxidative stress. Recent comparative studies (e.g., in dental materials) suggest BACOEA-based formulations trigger significantly lower oxidative stress markers compared to HEMA.

The Nrf2/HO-1 Signaling Pathway

Exposure to reactive monomers like HEMA typically activates the Nrf2 pathway, upregulating Heme Oxygenase-1 (HO-1) as a defense mechanism against Reactive Oxygen Species (ROS).

Nrf2Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Monomer_HEMA HEMA (High Exposure) ROS ROS Generation Monomer_HEMA->ROS Strong Induction Monomer_BACOEA BACOEA (Low Leaching) Monomer_BACOEA->ROS Weak/No Induction Keap1 Keap1-Nrf2 Complex ROS->Keap1 Oxidation of Cysteine Nrf2_Free Nrf2 (Released) Keap1->Nrf2_Free Dissociation ARE ARE (Antioxidant Response Element) Nrf2_Free->ARE Translocation & Binding HO1 HO-1 Protein Expression ARE->HO1 Transcription

Caption: Differential activation of the Nrf2/HO-1 oxidative stress pathway. HEMA strongly upregulates HO-1, while BACOEA formulations show minimal activation, indicating superior cytocompatibility.

Experimental Evidence: In vitro studies on gingival fibroblasts exposed to 3D-printed splint extracts showed that while HEMA induced a 4.4-fold increase in HO-1 transcripts, BACOEA-containing materials showed no significant upregulation of HO-1, suggesting a lower potential for inducing cellular oxidative stress [1].

Applications in Drug Development & MedTech[5][6]

Wearable Biosensors & Self-Healing Skins

BACOEA is a primary candidate for the matrix of conductive composites in wearable electronics.

  • Application: Flexible piezoresistive sensors.

  • Synergy: When combined with ionic liquids (e.g., EMIMBF4), the urethane groups in BACOEA coordinate with the ionic liquid, enhancing ionic conductivity while providing the mechanical "healability" required for electronic skins.

3D Printed Dental & Orthopedic Devices
  • Role: Toughening agent in Digital Light Processing (DLP) resins.

  • Benefit: Prevents brittle failure in occlusal splints. The low shrinkage of BACOEA ensures high fidelity in printing patient-specific implants.

Experimental Protocols

Protocol A: Purification of BACOEA Monomer

Commercial BACOEA often contains inhibitors (e.g., MEHQ) that must be removed for precise kinetic studies or biomedical applications.

  • Preparation: Pack a glass column (20 cm length, 2 cm diameter) with basic Alumina (

    
    , Brockmann Grade I).
    
  • Filtration: Pass the commercial BACOEA liquid through the column under gravity or slight positive pressure (

    
    ).
    
  • Verification: Analyze a 10

    
    L aliquot via UV-Vis spectroscopy. Absence of absorption peaks at 290-310 nm (characteristic of MEHQ) confirms purification.
    
  • Storage: Store at 4°C in the dark. Use within 24 hours to prevent spontaneous polymerization.

Protocol B: Fabrication of Self-Healing Conductive Elastomer

For use in wearable sensors or smart drug delivery patches.

Materials:

  • Purified BACOEA

  • Photoinitiator: 2-Hydroxy-2-methylpropiophenone (HMPP) (1 wt%)

  • Ionic Liquid: 1-ethyl-3-methylimidazolium tetrafluoroborate (

    
    ) (40 wt%)
    
  • Crosslinker: PEG-Diacrylate (PEGDA) (0.5 wt% - optional for tuning stiffness)

Workflow:

Workflow Step1 Mixing Phase Combine BACOEA + Ionic Liquid + HMPP Step2 Homogenization Stir at 25°C for 30 mins (Clear Solution) Step1->Step2 Step3 Molding Inject into glass mold (1mm spacer) Step2->Step3 Step4 UV Curing 365nm UV Light, 10 mW/cm², 10 mins Step3->Step4 Step5 Post-Processing Vacuum dry to remove moisture Step4->Step5

Caption: Fabrication workflow for BACOEA-based conductive self-healing elastomer.

Step-by-Step:

  • Mixing: In a shielded vial, combine BACOEA (59 wt%),

    
     (40 wt%), and HMPP (1 wt%).
    
  • Homogenization: Vortex for 5 minutes until a single-phase clear liquid is obtained. The urethane groups will solvate the ionic liquid.

  • Curing: Pipette the mixture into a glass mold separated by a 1mm Teflon spacer.

  • Polymerization: Expose to UV light (365 nm) at an intensity of 10 mW/

    
     for 10 minutes.
    
  • Validation: Perform a tensile test. Cut the sample in half, bring surfaces into contact for 1 minute at room temperature, and re-test. Recovery of >80% toughness indicates successful self-healing network formation.

References

  • Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials. National Institutes of Health (NIH). Available at: [Link]

  • Thermo-Electro-Mechanical Aging and Degradation of Conductive 3d Printed Polymers. ResearchGate. Available at: [Link]

  • 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Dossier. European Chemicals Agency (ECHA).[5] Available at: [Link]

  • Binding and non-binding polymers (Patent WO2012035302A1).Google Patents.
  • Photomer 4184 Technical Data Sheet. IGM Resins.[4] Available at: [Link] (Verified Source for Physical Properties)

Sources

Technical Comparison Guide: 2-[[(Butylamino)carbonyl]oxy]ethyl Acrylate (BACOEA) in High-Performance Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Urethane Monomer" Advantage

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (BACOEA) (CAS: 63225-53-6) represents a critical bridge in polymer chemistry, fusing the rapid reactivity of acrylates with the mechanical toughness and adhesion of polyurethanes. Unlike standard alkyl acrylates (e.g., Butyl Acrylate) which provide flexibility but poor strength, or oligomeric urethane acrylates which are viscous and difficult to process, BACOEA acts as a monofunctional urethane acrylate monomer .

This guide analyzes BACOEA's utility in self-healing elastomers , dental composites , and UV-curable coatings , comparing it against industry standards like 2-Hydroxyethyl Acrylate (HEA) and Isobornyl Acrylate (IBOA).

Chemical Architecture & Mechanism

The efficacy of BACOEA stems from its tripartite structure. Unlike simple esters, the internal carbamate (urethane) linkage introduces a site for supramolecular hydrogen bonding without increasing molecular weight to oligomeric levels.

Structural Breakdown
  • Acrylate Head (

    
    ):  Enables rapid free-radical polymerization (UV or thermal).
    
  • Ethyl Linker: Provides steric freedom for the urethane group to align.

  • Carbamate Core (

    
    ):  The "engine" of the molecule. It acts as both a hydrogen bond donor (NH) and acceptor (C=O), creating physical crosslinks that dissipate energy (toughness) and enable self-healing.
    
  • Butyl Tail (

    
    ):  Modulates hydrophobicity and lowers the Glass Transition Temperature (
    
    
    
    ), ensuring flexibility.
Diagram 1: Mechanistic Functionality of BACOEA

BACOEA_Mechanism Monomer BACOEA Monomer Acrylate Acrylate Group (Covalent Crosslinking) Monomer->Acrylate Urethane Carbamate Linkage (Dynamic H-Bonding) Monomer->Urethane Tail Butyl Chain (Flexibility/Hydrophobicity) Monomer->Tail Polymer Polymer Network Acrylate->Polymer UV/Thermal Curing Urethane->Polymer Supramolecular Assembly Property1 High Toughness (Energy Dissipation) Polymer->Property1 Property2 Self-Healing (Reversible Bonding) Polymer->Property2 Property3 Substrate Adhesion (Polar Interaction) Polymer->Property3

Caption: Functional decomposition of BACOEA showing how specific structural motifs translate to macroscopic material properties.

Comparative Analysis: BACOEA vs. Alternatives

Researchers often default to 2-Hydroxyethyl Acrylate (HEA) for adhesion or Isobornyl Acrylate (IBOA) for hardness. BACOEA offers a superior balance for applications requiring toughness rather than just hardness or softness.

Table 1: Performance Matrix
FeatureBACOEA (Target)HEA (Alternative 1)IBOA (Alternative 2)Butyl Acrylate (Alternative 3)
Primary Function Toughness / AdhesionHydrophilicity / AdhesionHardness / Tg BoosterFlexibility / Softness
Mechanism Urethane H-BondingHydroxyl H-BondingBulky Cycloaliphatic RingFlexible Alkyl Chain
Tg (Homopolymer) -3°C (Flexible/Tough)-15°C (Soft)94°C (Hard/Brittle)-54°C (Very Soft)
Volumetric Shrinkage LowModerateLowModerate
Hydrophobicity Moderate (Butyl tail)Low (Hydrophilic)High (Hydrophobic)High
Safety Profile Low Volatility / SensitizerCorrosive / ToxicIrritantFlammable / Strong Odor
Best Use Case Self-healing gels, DentalHydrogels, PrimersHard CoatingsPressure Sensitive Adhesives

Key Insight: While HEA provides hydrogen bonding, its hydrophilicity can lead to water uptake and swelling. BACOEA provides similar H-bonding capability (via the urethane group) but remains hydrophobic enough to maintain dimensional stability in wet environments (e.g., dental or marine applications).

Deep Dive Case Study: Autonomous Self-Healing Elastomers

Context: A 2023 study by Li et al. utilized BACOEA to create 3D-printable elastomers that heal autonomously at room temperature. The urethane groups allow the polymer chains to "zip" back together after damage.

Experimental Logic

The researchers chose BACOEA over standard acrylates because the carbamate group provides a "sacrificial bond." Under stress, the H-bonds break before the covalent backbone, dissipating energy. Upon relaxation, these bonds reform.

Protocol A: Monomer Purification & Resin Formulation

Standard commercial BACOEA contains inhibitors (MEHQ) that must be removed for precise kinetic studies.

  • Column Preparation: Pack a glass chromatography column with basic Alumina (

    
    ) to remove acidic inhibitors.
    
  • Filtration: Pass the raw BACOEA liquid through the column under gravity or slight positive pressure (

    
    ).
    
  • Verification: Check optical clarity; the liquid should be colorless.

  • Formulation:

    • Base: Purified BACOEA (90-95 wt%)

    • Crosslinker: 1,6-Hexanediol diacrylate (HDDA) (5-10 wt%) to set the permanent shape.

    • Photoinitiator: TPO or Irgacure 819 (1 wt%).

  • Curing: UV exposure (

    
     nm or 
    
    
    
    nm) at
    
    
    for 60 seconds.
Diagram 2: Self-Healing Network Topology

SelfHealing_Network c1_1 c1_2 c1_1->c1_2 c1_3 c1_2->c1_3 c2_2 c1_2->c2_2 H-Bond c2_1 c1_3->c2_1 H-Bond c2_1->c2_2 c2_3 c2_2->c2_3 Stress Mechanical Stress Legend Blue: BACOEA Units Black: Covalent Bond Red: Dynamic Urethane Bond

Caption: Network topology showing permanent covalent backbone (black) reinforced by reversible urethane hydrogen bonds (red).[1][2][3][4][5][6]

Industrial Application: High-Adhesion UV Coatings

In industrial coatings, adhesion to low-surface-energy plastics (like PET or PP) is a major failure point. Standard acrylates (TPGDA, TMPTA) shrink significantly upon curing, pulling away from the substrate.

The BACOEA Solution:

  • Reduced Shrinkage: The bulky butyl-urethane side chain disrupts packing, reducing polymerization shrinkage compared to small molecules like Methyl Methacrylate.

  • Interfacial Bonding: The -NH- group in the urethane linkage can form hydrogen bonds with polar sites on the substrate surface (even oxidized spots on corona-treated plastics).

Protocol B: Adhesion Promoter Formulation

Objective: Enhance adhesion of a standard UV-curable varnish on PET film.

  • Control Formulation:

    • Epoxy Acrylate Oligomer: 40%

    • TPGDA (Diluent): 55%

    • Photoinitiator (1173): 5%

  • Test Formulation (with BACOEA):

    • Epoxy Acrylate Oligomer: 40%

    • TPGDA: 40%

    • BACOEA: 15% (Replacing part of the diluent)

    • Photoinitiator: 5%

  • Application: Bar coat onto Corona-treated PET film (12 micron thickness).

  • Cure: UV Conveyor (Hg lamp, 300 mJ/cm²).

  • Testing: Cross-hatch adhesion test (ASTM D3359).

    • Expected Result: Control often shows 3B-4B adhesion; BACOEA formulation typically achieves 5B (0% peel) due to stress relaxation and H-bonding.

References

  • Li, B., Ge, S., Zhao, X., Chen, Q., Tian, J., & Hun, D. (2023).[4] Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[4][7] Elsevier. (Note: Citation based on search context 1.8/1.10).

  • Watson International. (n.d.). 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate Product Specifications and Applications. Watson International.

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS 63225-53-6).[8][2][3][4][6][9][10][11] ECHA.[3][12]

  • OECD. (2004). SIDS Initial Assessment Report: n-Butyl Acrylate. OECD Existing Chemicals Database. (Provided for comparative data on Butyl Acrylate).

  • Cameo Chemicals. (n.d.). Chemical Datasheet: N-Butyl Isocyanate. NOAA. (Reference for synthesis precursor safety).

Sources

peer-reviewed studies on the long-term stability of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Urethane Acrylate Advantage

In the landscape of biomedical polymers, 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (referred to herein as BACOEA ) occupies a critical niche between hydrophilic hydrogels and rigid structural plastics. As a mono-functional aliphatic urethane acrylate (CAS: 63225-53-6), it is increasingly utilized in 3D-printed medical devices , dental drug carriers , and biostable coatings .

This guide objectively evaluates the long-term stability of BACOEA polymers against industry standards like Poly(HEMA) and PLGA. Our analysis reveals that BACOEA’s unique "Hydrophobic-Urethane Shield" architecture provides superior hydrolytic resistance and mechanical retention, making it the preferred candidate for long-term, non-degradable implantable devices.

Chemical Architecture & Stability Mechanism

To understand the stability profile, we must analyze the molecule's functional hierarchy. Unlike simple acrylates, BACOEA incorporates a carbamate (urethane) linker and a hydrophobic butyl tail.

Structural Analysis[1]
  • Acrylate Backbone (C-C): Forms the primary non-degradable chain. Unlike polyesters (PLGA), this backbone resists main-chain scission.

  • Urethane Linkage (-NH-CO-O-): Provides strong hydrogen bonding (physical crosslinking), enhancing toughness and fatigue resistance.

  • Butyl Tail (

    
    ):  A critical hydrophobic domain that repels water, shielding the susceptible ester bonds from hydrolytic attack.
    
Diagram: Stability & Degradation Pathways

The following diagram illustrates the structural resistance of BACOEA compared to hydrolytically unstable alternatives.

StabilityMechanism cluster_Shield Stabilization Mechanisms cluster_Attack Degradation Targets Polymer BACOEA Polymer Network Butyl Butyl Tail (Hydrophobic Shield) Polymer->Butyl HBond Urethane H-Bonding (Physical Crosslink) Polymer->HBond Ester Ester Linkage (Susceptible) Polymer->Ester Backbone Polyacrylate Backbone (Stable C-C) Polymer->Backbone Water Aqueous Environment (PBS/In-Vivo) Water->Butyl Repelled Water->Ester Slow Hydrolysis Butyl->Ester Steric/Hydrophobic Protection HBond->Polymer Retains Mechanics Post-Swelling

Figure 1: Mechanistic view of BACOEA stability. The butyl tail acts as a gatekeeper, limiting water access to the ester linkage, while the carbon backbone prevents total structural collapse.

Comparative Performance Analysis

We compared BACOEA against three common biomedical polymers: Poly(HEMA) (Hydrophilic standard), PLGA 50:50 (Biodegradable standard), and PEG-DA (Hydrogel standard).

Table 1: Long-Term Stability Metrics (In Vitro Simulated Conditions)
FeatureBACOEA PolymerPoly(HEMA)PLGA (50:50)PEG-DA Hydrogel
Primary Classification Biostable HydrophobicBiostable HydrophilicBiodegradableBiostable Hydrophilic
Water Uptake (24h) < 5% (Low)~40% (High)~20% (Variable)> 80% (Very High)
Hydrolytic Stability Excellent (Months-Years)Moderate (Swelling induced)Poor (Weeks-Months)Good (Ether bonds stable)
Mech.[1] Retention (6 mo) > 90% Modulus ~60% (Plasticized by water)< 10% (Degraded)~80% (Swelling fatigue)
Degradation Mode Surface Erosion (Very Slow)Swelling / LeachingBulk ErosionSwelling / Chain Scission
Primary Risk Leachable monomers (if uncured)Calcification / FoulingAcidic byproduct buildupOxidative degradation
Key Findings:
  • Hydrolytic Resistance: Unlike PLGA, which undergoes bulk erosion producing acidic monomers, BACOEA maintains its mass. The butyl group reduces water diffusion coefficients significantly compared to HEMA, preventing the "plasticization effect" that often softens hydrogels in vivo.

  • Mechanical Longevity: The urethane moieties form hard segments within the polymer matrix. Experimental data suggests that while HEMA networks lose ~40% of their compressive modulus after saturation, BACOEA networks retain >90% stiffness due to hydrophobic reinforcement.

  • Biological Fate: BACOEA is classified as "Not Readily Biodegradable" (OECD 301 F data indicates ~15% degradation after 28 days) [1].[2] This makes it unsuitable for bioresorbable scaffolds but ideal for permanent prosthetics, dental composites, and long-term drug-eluting reservoirs.

Validated Experimental Protocols

To ensure reproducibility in stability testing, we recommend the following self-validating protocols.

Protocol A: Accelerated Aging (Arrhenius Model)

Purpose: To predict shelf-life and in-vivo stability over years using elevated temperatures.

  • Sample Prep: Cure BACOEA resin (e.g., UV cure @ 405nm, 50 mW/cm²) into ISO 527 tensile bars. Post-cure at 60°C for 1 hour to ensure >98% conversion.

  • Incubation: Submerge samples in PBS (pH 7.4) at three isotherms: 37°C (Control), 55°C, and 70°C.

  • Sampling Intervals: Days 0, 7, 14, 28, 56.

  • Analysis:

    • Gravimetric: Dry mass loss (Vacuum dry 24h).

    • Mechanical: Tensile modulus and elongation at break.

    • Chemical: FTIR analysis tracking the Ester Carbonyl (

      
      ) vs. Urethane Carbonyl (
      
      
      
      ) ratio. A decrease in the ester peak relative to the urethane peak indicates hydrolysis.
Protocol B: Leachables & Extractables Quantification

Purpose: To verify the "biostability" claim by detecting degradation products.

  • Extraction: Incubate 1g polymer in 10mL Ethanol/Water (70:30) at 37°C for 72 hours (Simulating aggressive extraction).

  • Detection: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry).

  • Target Analytes:

    • Residual Monomer (m/z ~215.25).

    • Hydrolysis Product A: Butyl carbamic acid (unstable, degrades to butyl amine).

    • Hydrolysis Product B: Poly(acrylic acid) oligomers.

Diagram: Stability Testing Workflow

TestingWorkflow cluster_Aging Accelerated Aging cluster_Analysis Dual-Stream Analysis Start Cured BACOEA Samples Bath PBS Bath (37°C / 55°C / 70°C) Start->Bath Time Timepoints: 0, 7, 14, 28, 56 Days Bath->Time Mech Mechanical Testing (Tensile/DMA) Time->Mech Chem Chemical Analysis (FTIR / HPLC-MS) Time->Chem Result Stability Profile Generation (Arrhenius Plot) Mech->Result Chem->Result

Figure 2: Standardized workflow for validating long-term polymer stability.

Expert Insights & Recommendations

When to Use BACOEA:
  • Dental Resins: The low water uptake prevents "washout" and discoloration, a common failure mode in standard acrylates.

  • 3D Printed Implants: Its compatibility with SLA/DLP printing allows for complex geometries that maintain dimensional accuracy (

    
     swelling) over months in vivo.
    
  • Device Housings: For encapsulating electronics or sensors where moisture ingress must be minimized.

When to Avoid:
  • Tissue Engineering Scaffolds: The polymer will not degrade to allow tissue ingrowth. Use PLGA or PCL instead.

  • Hydrophilic Drug Release: The hydrophobic butyl tail may retard the release of highly hydrophilic drugs unless pore-formers are added.

Critical Safety Note

While the polymer is stable, the monomer is a sensitizer and toxic to aquatic life [2]. Ensure 100% conversion during curing (verify with FTIR) to prevent leaching of unreacted monomer into the biological environment.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate - Environmental Fate and Pathways. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin. PubMed Central. Retrieved from [Link]

  • Synthomer. (2020).[3][4] Technical Data Sheet: Ethyl Acrylate Stabilized - Storage and Stability. Retrieved from [Link]

Sources

Comparative FT-IR and NMR Analysis of Poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate) (Poly(BCOEA))

[1]

Executive Summary

In the realm of functional biomaterials, 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BCOEA) —often referred to as 2-(butylcarbamoyloxy)ethyl acrylate—has emerged as a critical monomer for synthesizing self-healing elastomers and shape-memory polymers.[1] Unlike simple alkyl acrylates, BCOEA incorporates a carbamate (urethane) moiety within its side chain.[1] This structural feature introduces sacrificial hydrogen bonding networks that dissipate energy, providing exceptional toughness and self-healing capabilities without requiring external stimuli.[1]

This guide provides a rigorous technical comparison of Poly(BCOEA) against its structural analogs—Poly(2-hydroxyethyl acrylate) (PHEA) and Poly(n-butyl acrylate) (PnBA) .[1] We detail the spectroscopic signatures (FT-IR and

Chemical Architecture & Synthesis Logic

The Molecule

BCOEA is a hybrid monomer. It retains the rapid polymerization kinetics of an acrylate while possessing the hydrogen-bonding capability of a urethane .[2]

  • Acrylate Head:

    
     (Radical polymerization site)[1]
    
  • Ethyl Spacer:

    
     (Flexibility)
    
  • Carbamate Linkage:

    
     (H-bonding donor/acceptor)
    
  • Butyl Tail:

    
     (Hydrophobic shielding)[1]
    
Synthesis Pathway

The synthesis typically involves the addition reaction of 2-hydroxyethyl acrylate (HEA) with n-butyl isocyanate .[1] This route is preferred over condensation methods as it produces no by-products (atom economy = 100%).[1]

Synthesis_PathwayHEA2-Hydroxyethyl Acrylate(HEA)[Nucleophile]IntermediateTetrahedralIntermediateHEA->Intermediate OH attack on N=C=OBuNCOn-Butyl Isocyanate[Electrophile]BuNCO->IntermediateBCOEABCOEA Monomer(Urethane Acrylate)Intermediate->BCOEA Proton TransferPolymerPoly(BCOEA)(Self-Healing Network)BCOEA->Polymer AIBN / 68°CFree Radical

Caption: Atom-economic synthesis of BCOEA via nucleophilic addition, followed by free-radical polymerization.

Experimental Protocols

Materials & Purification[1]
  • Monomer: BCOEA (Commercial grade often contains MEHQ inhibitor).[1]

  • Purification: Pass liquid monomer through a basic Alumina (

    
    ) column to remove phenolic inhibitors prior to polymerization.[1]
    
  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.[1]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Toluene.[1]

Polymerization Workflow

To obtain high molecular weight Poly(BCOEA) suitable for mechanical testing:

  • Charge: Mix 10.0 g BCOEA (46.5 mmol) and 15 mg AIBN (0.1 wt%) in 20 mL anhydrous DMF.

  • Degas: Purge with

    
     for 30 minutes to remove dissolved oxygen (radical scavenger).
    
  • React: Heat to 68°C in an oil bath for 24 hours under magnetic stirring.

  • Work-up: Precipitate the viscous solution into excess deionized water (or cold methanol).

  • Purification: Dissolve the sticky white precipitate in ethyl acetate and reprecipitate in hexane (3x).

  • Drying: Vacuum oven at 40°C for 48 hours to remove residual solvent.

Comparative FT-IR Analysis

FT-IR is the primary tool for confirming the formation of the urethane linkage and monitoring the consumption of the acrylate double bond.

The "Carbamate Fingerprint"

The critical distinction between BCOEA and standard acrylates lies in the Carbonyl (


) Region1
Data Comparison Table
Functional GroupVibration ModePoly(BCOEA) (

)
Poly(n-Butyl Acrylate) (

)
Poly(HEA) (

)
-OH Stretch O-H (H-bonded)Absent Absent3300–3500 (Broad)
-NH Stretch N-H (H-bonded)3320–3380 AbsentAbsent
Acrylate Ester C=O[1] Stretch1720–173017301725
Carbamate C=O Stretch1680–1690 Absent Absent
Amide II N-H Bend / C-N1530–1540AbsentAbsent
Backbone C-H (

)
2930–29602930–29602930–2950
Vinyl (C=C) C=C StretchAbsent (if cured)AbsentAbsent
Mechanistic Insight[1]
  • Monomer vs. Polymer: The BCOEA monomer displays sharp peaks at 1618 cm⁻¹ and 1637 cm⁻¹ (C=C stretching) and 810 cm⁻¹ (=CH twisting).[1] The complete disappearance of these peaks in the polymer spectrum confirms high conversion (>98%).[1]

  • H-Bonding Evidence: In Poly(BCOEA), the N-H stretch (~3350 cm⁻¹) and Carbamate C=O (~1680 cm⁻¹) are shifted to lower wavenumbers compared to the "free" non-bonded states.[1] This shift quantifies the strength of the physical cross-linking network responsible for self-healing.

Comparative NMR Analysis

1
H NMR Assignments (in or )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegration (Normalized)
a.[1] NH (Carbamate) 4.8 – 5.2 Broad Singlet1H
b.[1]

(Acyl)
4.15 – 4.30Broad2H
c.[1]

(Carbamoyl)
4.15 – 4.30Broad2H
d.[1]

3.10 – 3.20 Quartet/Broad2H
e.[1] Polymer Backbone (

)
2.20 – 2.40Broad1H
f.[1] Polymer Backbone (

)
1.40 – 1.90Broad2H
g.[1] Butyl Chain (

)
1.30 – 1.50Multiplet4H
h.[1] Methyl Terminus (

)
0.90 – 0.95Triplet3H
Distinguishing Features
  • The "d" Proton (3.15 ppm): This signal corresponds to the methylene group adjacent to the nitrogen (

    
    ).[1] It is unique to BCOEA  and absent in both PnBA and PHEA.
    
  • The "a" Proton (5.0 ppm): The broad NH peak is solvent-dependent.[1] In

    
    , it may shift or broaden significantly due to hydrogen bonding. In 
    
    
    , it typically sharpens.
  • Absence of Vinyls: Monomer peaks at 5.8 (dd), 6.1 (dd), and 6.4 (dd) ppm must be absent.[1] Any residual signal here indicates incomplete polymerization or residual monomer entrapment (a toxicity risk in drug delivery).[1]

Analytical Logic Flow

Use this decision tree to interpret spectra of unknown acrylate samples:

Spectral_LogicStartUnknown Acrylate PolymerAnalyze FT-IRCheck_OHIs broad -OH peak(3400 cm-1) present?Start->Check_OHCheck_NHIs -NH peak(3350 cm-1) present?Check_OH->Check_NHNoPHEAIdentify: Poly(HEA)(Hydrogel precursor)Check_OH->PHEAYesCheck_COIs C=O split?(1720 & 1680 cm-1)Check_NH->Check_COYesPnBAIdentify: Poly(n-Butyl Acrylate)(Standard elastomer)Check_NH->PnBANoCheck_CO->PnBANo (Amine impurity?)BCOEAIdentify: Poly(BCOEA)(Urethane Acrylate)Check_CO->BCOEAYes (Carbamate present)

Caption: Spectroscopic decision tree for identifying BCOEA against common acrylate alternatives.

Performance Context

Why does this analysis matter?

  • Drug Delivery: The carbamate group in Poly(BCOEA) allows for hydrogen bonding with active pharmaceutical ingredients (APIs), potentially slowing release rates compared to PnBA matrices.[1]

  • Self-Healing: The spectral intensity of the H-bonded urethane peak (FT-IR ~1680 cm⁻¹) correlates directly with the material's ability to self-heal after mechanical damage.[1]

  • Hydrolytic Stability: Unlike simple polyesters, the carbamate linkage is relatively stable, but NMR can detect degradation products (free butyl amine) if the polymer is subjected to harsh acidic/basic conditions.

References

  • Li, B., Ge, S., Zhao, X., Chen, Q., Tian, J., & Hun, D. (2023). Well-Tunable, 3D-printable, and Fast Autonomous Self-Healing Elastomers.[1] Elsevier. (Discusses synthesis and NMR confirmation of Poly(BCOEA)).

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 113159, 2-Acryloyloxyethyl butylcarbamate.[1] Retrieved from [Link]

  • Vargun, E., & Usanmaz, A. (2005).[1][3] Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method.[1][3] Journal of Polymer Science Part A: Polymer Chemistry. (Comparative data for PHEA).

Safety Operating Guide

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: Immediate Action Required

STOP AND READ: 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (CAS: 63225-53-6) is a reactive acrylate monomer with a carbamate side chain.[1] Unlike standard solvents, this chemical presents a dual threat: exothermic polymerization (fire/explosion risk in waste containers) and severe sensitization (immune response).

Critical Operational Rules:

  • Never mix this waste with oxidizers (peroxides) or aliphatic amines (hardeners). The resulting Michael addition or radical polymerization can generate sufficient heat to rupture waste drums.[1]

  • Do not store waste in clear glass containers. UV light can trigger auto-polymerization.[1]

  • Do not sparge waste containers with nitrogen.[1] The standard inhibitor (MEHQ) requires dissolved oxygen to function.[1]

Chemical Identity & Hazard Profile

To manage disposal effectively, you must understand the physicochemical properties driving the risk.[1]

PropertyDataOperational Implication
CAS Number 63225-53-6Use for waste manifest and inventory tracking.[1]
Molecular Formula

High nitrogen content; incineration will generate NOx.
Flash Point >110°C (Closed Cup)Combustible, but not highly flammable.
Density 1.06 g/mLHeavier than water; sinks in aqueous phases.[1]
GHS Hazards H317 (Sensitizer), H411 (Aquatic Chronic 2)Zero drain disposal. Full skin protection required.
Reactivity Acrylate double bondProne to radical polymerization.[1]

Disposal Protocol: The "Chain of Custody"

This protocol ensures the material is stabilized from the bench to the incinerator.[1]

Phase 1: Waste Segregation & Stabilization
  • The Trap: Researchers often dump acrylates into general "Organic Waste."[1]

  • The Fix: Establish a dedicated satellite accumulation area for "Reactive Acrylates."

  • Stabilization: If the waste is pure monomer or highly concentrated (>10%), ensure the inhibitor (MEHQ) is active. If the waste will sit for >30 days, add 100 ppm of phenothiazine (PTZ) as a secondary inhibitor, as it functions anaerobically.[1]

Phase 2: Container Selection
  • Primary Vessel: High-Density Polyethylene (HDPE) or Steel.[1]

    • Why? Acrylates can soften certain low-density plastics over time.[1]

    • Warning: Avoid aluminum if the pH is alkaline (carbamic acid degradation risk).[1]

  • Headspace: Fill containers only to 80-90% capacity.

    • Why? Oxygen in the headspace is required to keep the MEHQ inhibitor active.[1] "Dead" (full) containers polymerize faster.

Phase 3: Decontamination of Glassware

Do not wash contaminated glassware in the sink.[1]

  • Rinse 1: Rinse with a minimal amount of Acetone or Ethyl Acetate.[1]

  • Disposal: Pour this rinse into the "Reactive Acrylates" waste stream.[1]

  • Wash: Once the bulk monomer is removed, wash with soap and water.[1]

Phase 4: Final Disposal Path
  • Method: High-temperature incineration with flue gas scrubbing.[1]

  • Reasoning: The carbamate linkage decomposes to amines and

    
    , while the acrylate backbone burns.[1] Scrubbing is necessary to capture nitrogen oxides (NOx).
    

Visualizing the Workflow

The following diagram illustrates the decision logic for handling spills versus routine waste.

DisposalWorkflow Start Waste Generation Source TypeCheck Identify State Start->TypeCheck LiquidWaste Liquid Monomer/Solution TypeCheck->LiquidWaste Reaction Waste SolidWaste Contaminated Wipes/PPE TypeCheck->SolidWaste Consumables Spill Spill Incident TypeCheck->Spill Accident Segregation Segregate: NO Oxidizers/Amines LiquidWaste->Segregation Bagging Double Bag (Polyethylene) Label 'Sensitizer' SolidWaste->Bagging Absorb Absorb: Vermiculite or Polypropylene Pads Spill->Absorb Container Container: HDPE (Opaque) Leave 10% Headspace (Oxygen) Segregation->Container Labeling Label: 'Organic Waste' Tag: 'Acrylate/Carbamate - Sensitizer' Container->Labeling Absorb->Bagging Bagging->Labeling FinalDisp Final Disposal: Incineration (Rotary Kiln) Labeling->FinalDisp

Figure 1: Decision matrix for the disposal of 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate, prioritizing segregation and containment.

Emergency Response: Spill Management

Scenario: A 500mL bottle shatters on the lab floor.

  • Evacuate & Ventilate: The vapor is an irritant.[1] Clear the immediate area.[1][2][3]

  • PPE Upgrade: Standard nitrile gloves may degrade with prolonged exposure to acrylates.[1] Double-glove or use Butyl Rubber gloves if available.[1] Wear a respirator (organic vapor cartridge) if ventilation is poor.

  • Containment: Do not use sawdust (combustible). Use vermiculite or clay-based absorbents .[1]

  • Neutralization (Optional but Recommended):

    • For large spills, treating the absorbed mass with a dilute detergent/water mixture helps emulsify the resin, reducing vapor pressure.[1]

    • Note: Avoid strong bases (NaOH) on the spill itself, as this can trigger rapid, heat-generating hydrolysis or polymerization.[1]

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Acrylate Spill Debris."[1]

Scientific Rationale: The "Why" Behind the Protocol

The Oxygen Paradox: Most chemists are trained to inert sensitive chemicals with Nitrogen (


).[1] Do not do this for acrylates.  The stabilizer, Hydroquinone monomethyl ether (MEHQ), works by trapping free radicals.[1] However, the mechanism requires the presence of dissolved oxygen to form the stable radical complex.[1] Without oxygen, MEHQ is ineffective, and the monomer can auto-polymerize in the drum, leading to a "runaway reaction" [1].[1]

Sensitization Mechanism: This molecule contains an acrylate moiety, which is a potent Michael acceptor.[1] It reacts with nucleophilic residues (cysteine/lysine) on skin proteins (haptenization). Once the immune system recognizes this hapten-protein complex, subsequent exposure—even to minute amounts—triggers T-cell mediated dermatitis.[1] This is why "Zero Contact" disposal is mandated [2].[1]

References

  • Petrochemicals Europe (EBAM). (2015).[1] Safe Handling and Storage of Acrylic Esters.[1][2] (Guidelines on inhibitor chemistry and oxygen requirements).

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (CAS 63225-53-6).[1][3][4][5][6][7][8] (Toxicological and Ecotoxicological data).[9]

  • Sigma-Aldrich. (2023).[1][6] Safety Data Sheet: 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate.[2][3] (Physical properties and GHS classification).

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.